molecular formula C13H21BrOSi B151459 (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane CAS No. 164513-48-8

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Cat. No.: B151459
CAS No.: 164513-48-8
M. Wt: 301.29 g/mol
InChI Key: ADPIXAMOGQEKLF-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane (CAS 164513-48-8) is a high-purity chemical building block of interest in advanced pharmaceutical research and development. With a molecular formula of C13H21BrOSi and a purity of 97% , this compound is primarily valued as a protected phenolic intermediate. The tert-butyldimethylsilyl (TBDMS) group shields the phenolic oxygen during synthetic sequences, allowing for selective functionalization at other molecular sites. The bromine substituent on the aromatic ring serves as a versatile handle for further elaboration via cross-coupling reactions, such as the Palladium-catalyzed Suzuki or Buchwald-Hartwig amination, which are critical for constructing complex molecular architectures . This makes it a valuable reagent for medicinal chemists, particularly in the synthesis of novel ligands for central nervous system (CNS) targets. Research indicates that structurally similar silyl-protected bromoarenes are key intermediates in the development of dopaminergic receptor ligands, which are being investigated for the treatment of neurodegenerative diseases like Parkinson's . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(3-bromo-4-methylphenoxy)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H21BrOSi/c1-10-7-8-11(9-12(10)14)15-16(5,6)13(2,3)4/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPIXAMOGQEKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598821
Record name (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane
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Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164513-48-8
Record name (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane
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Record name 3-Bromo-4-methylphenoxy tert-butyl dimethylsilane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed protocol for the synthesis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane, a valuable silyl ether intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for the preparation of this compound.

Introduction: The Strategic Importance of Silyl Ethers

In the landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Among the various protecting groups for hydroxyl moieties, silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, have gained widespread prominence.[1] The TBDMS group offers a favorable balance of stability under a range of reaction conditions and can be cleaved under specific and mild protocols, making it an invaluable tool for the synthetic chemist.[2][3]

The target molecule, this compound, is a derivative of 3-Bromo-4-methylphenol.[4][5] The presence of the bromine atom and the methyl group on the aromatic ring, combined with the protected phenolic hydroxyl, makes this compound a versatile intermediate for further functionalization, such as cross-coupling reactions or electrophilic aromatic substitution, en route to more complex molecular architectures in pharmaceutical and materials science research.

Synthetic Strategy: Silylation of 3-Bromo-4-methylphenol

The core of this synthesis is the protection of the phenolic hydroxyl group of 3-Bromo-4-methylphenol as a TBDMS ether. This is typically achieved through a nucleophilic substitution reaction where the phenoxide ion, generated in situ, attacks the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl).

Mechanistic Considerations

The reaction proceeds via a nucleophilic attack of the deprotonated phenolic oxygen on the electrophilic silicon atom of TBDMSCl. A base is required to deprotonate the phenol, thereby increasing its nucleophilicity. Common bases for this transformation include imidazole and triethylamine. Imidazole is often preferred as it can also act as a catalyst by forming a more reactive silylimidazolium intermediate.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationale for each experimental choice.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-4-methylphenol≥98%Commercially Available[5]
tert-Butyldimethylsilyl chloride (TBDMSCl)≥97%Commercially Available
Imidazole≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aqueous sodium bicarbonateReagent GradeIn-house preparation
Anhydrous magnesium sulfateReagent GradeCommercially Available
HexanesHPLC GradeCommercially AvailableFor chromatography
Ethyl acetateHPLC GradeCommercially AvailableFor chromatography
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-4-methylphenol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure complete dissolution.

  • Addition of Base: Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.

  • Addition of Silylating Agent: In a separate container, dissolve tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a pure compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_material 3-Bromo-4-methylphenol reaction_step Silylation at Room Temperature start_material->reaction_step reagent1 TBDMSCl reagent1->reaction_step reagent2 Imidazole reagent2->reaction_step solvent Anhydrous DCM solvent->reaction_step workup_step Aqueous Workup (NaHCO3) reaction_step->workup_step extraction_step Extraction (DCM) workup_step->extraction_step drying_step Drying (MgSO4) extraction_step->drying_step purification_step Flash Chromatography drying_step->purification_step final_product (3-Bromo-4-methylphenoxy) (tert-butyl)dimethylsilane purification_step->final_product

Caption: Synthetic workflow for the preparation of this compound.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the TBDMS group and the aromatic protons and carbons, with characteristic shifts for the tert-butyl and dimethylsilyl protons.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (301.29 g/mol for C13H21BrOSi).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the broad O-H stretch of the starting phenol and the appearance of Si-O-C stretching vibrations.

Safety Considerations

  • 3-Bromo-4-methylphenol is harmful if swallowed and causes skin and eye irritation.[4][5]

  • tert-Butyldimethylsilyl chloride is a corrosive solid and should be handled with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound is a straightforward and high-yielding procedure that relies on the well-established methodology of silyl ether formation. The protocol provided in this guide is robust and can be readily implemented in a standard organic synthesis laboratory. The resulting product is a valuable intermediate for the construction of more complex molecules in various fields of chemical research.

References

  • Taylor & Francis Online. (n.d.). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Phenol by Silyl ether. Retrieved from [Link]

  • ResearchGate. (2007, January). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methylphenol. Retrieved from [Link]

  • Chemsrc.com. (n.d.). This compound Price. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromophenoxy)(tert-butyl)dimethylsilane. Retrieved from [Link]

  • GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

  • Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

  • Ottokemi. (n.d.). 4-Bromo-3-methylphenol, 98%. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound [164513-48-8]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

Sources

An In-depth Technical Guide to (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane , a halogenated organosilicon compound, serves as a pivotal intermediate in modern organic synthesis. Its strategic importance lies in the temporary protection of the phenolic hydroxyl group of 3-bromo-4-methylphenol, facilitating a diverse range of chemical transformations that would otherwise be incompatible with a free phenol. This guide provides a comprehensive overview of its chemical properties, detailed synthetic and deprotection protocols, and its emerging role in the synthesis of complex molecules, particularly within the pharmaceutical landscape.

Core Chemical and Physical Properties

This compound, identified by the CAS Number 164513-48-8, possesses a molecular formula of C₁₃H₂₁BrOSi and a molecular weight of approximately 301.30 g/mol . While comprehensive experimental data on its physical properties is not extensively published, estimations based on its structure suggest a boiling point of around 293.6°C at standard pressure. As with many silyl ethers, it is expected to be a nonpolar compound, soluble in a wide range of common organic solvents such as dichloromethane, diethyl ether, tetrahydrofuran, and ethyl acetate, with limited solubility in water.

PropertyValueSource
CAS Number 164513-48-8
Molecular Formula C₁₃H₂₁BrOSi
Molecular Weight 301.30 g/mol
Boiling Point (Predicted) 293.6 ± 28.0 °C at 760 mmHg

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the silylation of 3-bromo-4-methylphenol. The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice for protecting alcohols and phenols due to its steric bulk, which imparts significant stability across a broad spectrum of reaction conditions, yet allows for selective removal under specific protocols.

A general and reliable method for the synthesis involves the reaction of 3-bromo-4-methylphenol with tert-butyldimethylsilyl chloride in the presence of a suitable base. Imidazole is a commonly employed base as it not only neutralizes the HCl byproduct but also catalyzes the reaction by forming a more reactive silylimidazolium intermediate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 3-bromo-4-methylphenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (2.5 equivalents). The mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) until all solids have dissolved.

  • Silylation: Tert-butyldimethylsilyl chloride (1.2 equivalents) is added portion-wise to the solution.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until complete consumption of the starting phenol is observed. Silylations in polar aprotic solvents like DMF are generally faster than in less polar solvents like dichloromethane.

  • Work-up: Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed sequentially with water and brine to remove DMF and imidazole salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Silylating agents like TBDMSCl are sensitive to moisture, which can lead to hydrolysis and the formation of siloxanes, reducing the yield of the desired product.

  • Imidazole as a Base and Catalyst: Imidazole is preferred over other bases like triethylamine in some cases because it actively participates in the reaction mechanism, enhancing the rate of silylation.

  • DMF as a Solvent: The use of a polar aprotic solvent like DMF accelerates the reaction rate compared to nonpolar solvents.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group on the aromatic ring, and the protons of the tert-butyl and dimethylsilyl groups of the TBDMS protecting group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the TBDMS group. The carbon attached to the oxygen atom would show a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the starting phenol. Key absorbances would include C-H stretching from the alkyl and aromatic groups, C=C stretching from the aromatic ring, and strong Si-O and Si-C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum would likely show the molecular ion peak. A prominent fragment would be the loss of the tert-butyl group ([M-57]⁺), which is a characteristic fragmentation pattern for TBDMS ethers.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound stems from the stability of the TBDMS ether and the reactivity of the aromatic bromine atom. The TBDMS group is stable to a wide range of reagents, including Grignard reagents, organolithiums, and many oxidizing and reducing agents. This allows for selective reactions at the bromine-substituted position of the aromatic ring.

Deprotection of the TBDMS Group

The removal of the TBDMS protecting group to regenerate the phenol is a crucial step in multi-step syntheses. A variety of methods are available, allowing for deprotection under different conditions to ensure compatibility with other functional groups in the molecule.

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers due to the high affinity of silicon for fluoride.

  • Acidic Conditions: While more robust than smaller silyl ethers like trimethylsilyl (TMS) ethers, the TBDMS group can be removed under acidic conditions, such as with acetic acid in THF/water or with stronger acids like HCl.

  • Lewis Acids: A range of Lewis acids can also effect the deprotection of TBDMS ethers.

Experimental Protocol: Deprotection using TBAF

  • Reaction Setup: Dissolve the this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Deprotection: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected 3-bromo-4-methylphenol.

Caption: Deprotection of the TBDMS ether to yield the free phenol.

Applications in Drug Discovery and Development

Halogenated intermediates like this compound are valuable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the bromine atom allows for the introduction of further functionality through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the construction of diverse molecular scaffolds. For instance, related bromo- intermediates are utilized in the synthesis of drugs targeting neurological and endocrinological conditions. The strategic use of the TBDMS protecting group ensures that the phenolic hydroxyl group does not interfere with these transformations.

Conclusion

This compound is a versatile and valuable synthetic intermediate. Its robust nature under a variety of reaction conditions, coupled with the ease of its removal, makes it an excellent choice for the protection of the phenolic group in 3-bromo-4-methylphenol. The ability to perform selective chemistry at the bromine-substituted position opens up a wide array of possibilities for the synthesis of complex and biologically active molecules, underscoring its importance in modern organic and medicinal chemistry.

References

  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). [Source not further specified].
  • PubChem. (2026, January 3). (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

  • This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025, February 5). Retrieved from [Link]

  • PubChem. (3-Bromophenoxy)(tert-butyl)dimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (4-Bromophenoxy)(tert-butyl)dimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

  • This compound - GlobalChemMall. (n.d.). Retrieved from [Link]

  • A Comparative Guide to Silyl Ether Protection of 4-Bromophenol for Synthetic Applic
  • TBMDS Protection of a Phenol going way over expected time? (2019, June 12). ResearchGate. Retrieved from [Link]

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006).

NMR spectrum analysis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectrum Analysis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a compound featuring a substituted aromatic ring and a bulky silyl ether protecting group. Understanding the NMR characteristics of this molecule is crucial for researchers in organic synthesis and drug development, as silyl ethers are frequently employed to protect hydroxyl groups during multi-step synthetic sequences. This document will delve into the theoretical principles and practical considerations for acquiring and interpreting the NMR data of this specific compound, providing a framework for the structural elucidation of related molecules.

Molecular Structure and Key Features

This compound possesses several distinct structural motifs that give rise to a characteristic NMR spectrum. The key features include a trisubstituted benzene ring, a methyl group attached to the aromatic ring, a bromine atom, a silyl ether linkage, a tert-butyl group, and two methyl groups on the silicon atom. Each of these components will produce unique signals in both the proton (¹H) and carbon-13 (¹³C) NMR spectra, and their analysis allows for the unambiguous confirmation of the compound's structure.

Experimental Protocols

Sample Preparation

A standard protocol for preparing an NMR sample of this compound for analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for similar compounds due to its excellent dissolving power for a wide range of organic molecules.[1]

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[2] Modern spectrometers often use the residual solvent peak as a secondary reference.[3]

  • Homogenization: Cap the NMR tube and gently agitate it to ensure the sample is fully dissolved and the solution is homogeneous. A brief sonication can be beneficial if the sample is slow to dissolve.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues and obtain high-resolution spectra.

NMR Data Acquisition

The following is a representative set of parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate to cover all proton signals.

¹³C NMR Spectroscopy
  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlets for each carbon.

  • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required, typically ranging from 1024 to 4096 scans.[4]

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic molecules.[4]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to exhibit several distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton, including inductive effects and magnetic anisotropy.

Predicted ¹H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~7.1 - 7.3d1HAr-H
b~6.8 - 7.0dd1HAr-H
c~6.7 - 6.9d1HAr-H
d~2.3 - 2.4s3HAr-CH₃
e~0.9 - 1.0s9H-C(CH₃)₃
f~0.2s6H-Si(CH₃)₂
Detailed Signal Assignments and Rationale
  • Aromatic Protons (a, b, c): The protons on the benzene ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the ring current.[5] The substitution pattern on the ring in this molecule will lead to three distinct signals for the aromatic protons.

    • The proton ortho to the bromine atom is expected to be the most downfield due to the inductive electron-withdrawing effect of the halogen.

    • The coupling patterns will be informative. We expect to see doublets and a doublet of doublets due to ortho and meta couplings.[6][7] Typical ortho-coupling constants (³JHH) in aromatic systems are in the range of 7-9 Hz, while meta-coupling constants (⁴JHH) are smaller, around 2-3 Hz.[8]

  • Aromatic Methyl Protons (d): A methyl group attached to a benzene ring typically appears at around 2.1-2.3 ppm.[9] This signal will be a singlet as there are no adjacent protons to couple with.

  • Tert-butyl Protons (e): The nine equivalent protons of the tert-butyl group will give rise to a single, intense singlet.[10][11] This signal is typically found in the upfield region, around 0.9-1.0 ppm.[10]

  • Dimethylsilyl Protons (f): The six equivalent protons of the two methyl groups attached to the silicon atom will also produce a sharp singlet. These protons are highly shielded and will appear far upfield, typically around 0.2 ppm.[12]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

Predicted ¹³C NMR Data
SignalChemical Shift (δ, ppm)Assignment
1~155 - 160Ar-C-O
2~130 - 135Ar-C-Br
3~130 - 135Ar-C
4~125 - 130Ar-C
5~120 - 125Ar-C
6~115 - 120Ar-C
7~25 - 30-C (CH₃)₃
8~20 - 25Ar-CH₃
9~18 - 20-C(CH₃ )₃
10~ -4 to -5-Si(CH₃)₂
Detailed Signal Assignments and Rationale
  • Aromatic Carbons (1-6): The carbons of the benzene ring typically resonate between 110 and 160 ppm.[13]

    • The carbon atom directly bonded to the oxygen of the silyl ether (ipso-carbon) will be the most deshielded aromatic carbon, appearing around 155-160 ppm.[4][14]

    • The other substituted and unsubstituted aromatic carbons will have distinct chemical shifts based on the electronic effects of the substituents.[2][15] The carbon bearing the bromine atom will also be significantly shifted.

  • Tert-butyl Carbons (7, 9): The quaternary carbon of the tert-butyl group will appear around 25-30 ppm, while the three equivalent methyl carbons will resonate at a slightly lower chemical shift, around 18-20 ppm.[10]

  • Aromatic Methyl Carbon (8): The carbon of the methyl group attached to the aromatic ring will be found in the upfield region of the spectrum, typically around 20-25 ppm.

  • Dimethylsilyl Carbons (10): The carbons of the methyl groups attached to the silicon atom are highly shielded and will appear at a very high field, often with a negative chemical shift value, around -4 to -5 ppm.[1]

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound and the labeling of the different proton and carbon environments for NMR analysis.

Figure 1. Molecular structure of this compound.

Conclusion

The NMR spectral analysis of this compound provides a clear and detailed picture of its molecular architecture. The predictable and well-resolved signals in both the ¹H and ¹³C NMR spectra allow for the straightforward confirmation of its structure. The characteristic upfield shifts of the silyl protecting group protons and carbons, the distinct signals of the tert-butyl and aromatic methyl groups, and the complex splitting pattern of the aromatic protons all serve as reliable diagnostic markers. This guide provides researchers with the foundational knowledge and expected spectral data to confidently identify this compound and apply these principles to the structural elucidation of other silylated aromatic compounds.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

  • Del Bene, J. E., & Rablen, P. R. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 794-800. [Link]

  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. [Link]

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  • Ahmad, S., Abdullah, L. C., & Chow, W. S. (2016). 1 H NMR spectra of poly(silyl ethers) based palm oil. ResearchGate. [Link]

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  • Contreras, R. H., & Peralta, J. E. (2000). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 40(1), 92-97. [Link]

  • LibreTexts Chemistry. (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]

  • Brainly. (2023). A 1H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of integration values. [Link]

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  • Yoshifuji, M., Ito, S., & Sugiyama, H. (2004). NMR Studies of 1-tert-Butyl-3-methyl-2,4-bis(2,4,6-tri-tert-butylphenyl)-1,3-diphosphacyclobutane-2,4-diyl. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(4-5), 903-905. [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid catalysis. [Link]

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Stability and Storage of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane, a key intermediate in pharmaceutical research and development. By understanding the chemical vulnerabilities of this silyl ether, researchers can ensure its integrity, leading to more reliable and reproducible synthetic outcomes. This document synthesizes established principles of silyl ether chemistry with practical, field-proven insights for handling and storage.

Introduction to this compound

This compound, with the CAS Number 164513-48-8, is an organosilicon compound featuring a tert-butyldimethylsilyl (TBDMS) ether linked to a substituted aromatic ring.[1][2] The TBDMS group serves as a robust protecting group for the phenolic hydroxyl function, a common strategy in multi-step organic synthesis. Its utility stems from a favorable balance of stability under a range of reaction conditions and the availability of mild and selective methods for its removal.[3] The presence of a bromine atom and a methyl group on the phenoxy ring introduces specific electronic and steric factors that can influence the compound's reactivity and stability profile.

Core Principles of TBDMS Ether Stability

The notable stability of TBDMS ethers, including this compound, is primarily attributed to the significant steric hindrance provided by the bulky tert-butyl group.[3] This steric shield effectively protects the silicon-oxygen bond from nucleophilic attack and hydrolysis.[3] The stability of a TBDMS ether is a dynamic property influenced by several key factors:

  • Steric Hindrance: Increased steric bulk around the silicon atom enhances stability. The tert-butyl group is a cornerstone of this stability.[3][4]

  • Electronic Effects: The electronic nature of the substituents on both the silicon and the aromatic ring can influence the lability of the silyl ether. In the case of this compound, the electron-donating methyl group and the electron-withdrawing bromine atom on the aromatic ring will subtly modulate the reactivity of the phenoxy oxygen.

  • Reaction Medium: The pH, solvent, and temperature of the environment are critical determinants of TBDMS ether stability.[3]

Chemical Stability Profile

The stability of this compound under various chemical conditions is a critical consideration for its use in synthesis.

Hydrolytic Stability

The Si-O bond in silyl ethers is susceptible to hydrolysis, particularly under acidic or basic conditions.

Basic Conditions: A key advantage of TBDMS ethers is their pronounced stability under basic conditions.[3] They are generally resistant to cleavage by aqueous bases, which allows for their use in reactions involving hydroxide or alkoxide bases. Phenolic TBDMS ethers, however, are generally more rapidly cleaved under basic conditions compared to their alcoholic counterparts.[5] For example, the half-life for the deprotection of the TBDMS ether of p-cresol is significantly shorter with aqueous sodium hydroxide compared to hydrochloric acid.[5]

Table 1: Relative Stability of Common Silyl Ethers

Silyl EtherStructureRelative Stability in AcidRelative Stability in Base
Trimethylsilyl (TMS)-Si(CH₃)₃11
Triethylsilyl (TES)-Si(CH₂CH₃)₃64~10-100
tert-Butyldimethylsilyl (TBDMS) -Si(CH₃)₂(C(CH₃)₃) ~20,000 ~20,000
Triisopropylsilyl (TIPS)-Si(CH(CH₃)₂)₃~700,000~100,000
tert-Butyldiphenylsilyl (TBDPS)-Si(Ph)₂(C(CH₃)₃)~500,000~20,000

Data is generalized from various sources for comparative purposes.

Thermal Stability

Organosilicon compounds, including silyl ethers, generally exhibit good thermal stability. The boiling point of this compound is reported to be 293.6±28.0°C at 760 mmHg, suggesting a relatively low volatility and good thermal robustness under normal laboratory conditions.[1] However, prolonged exposure to high temperatures, especially in the presence of catalysts or impurities, can lead to degradation. For long-term storage, elevated temperatures should be avoided.

Photochemical Stability

The presence of a brominated aromatic ring in this compound introduces a potential for photochemical degradation. Aromatic bromine compounds can undergo photolysis upon exposure to UV light, leading to the cleavage of the carbon-bromine bond and the formation of reactive radical species.[6][7] The photodegradation of bromophenols can result in a complex mixture of products arising from photohydrolysis, debromination, and rearrangement reactions.[6] Therefore, it is crucial to protect the compound from direct sunlight and other sources of UV radiation.

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to preserving the quality and ensuring the safety of this compound.

Storage Conditions

Based on the stability profile and information from suppliers of similar compounds, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. A refrigerated environment (2-8°C) is ideal for long-term storage to minimize any potential degradation.

  • Atmosphere: While TBDMS ethers are not pyrophoric, they can be sensitive to moisture over long periods. It is good practice to store the compound under an inert atmosphere, such as nitrogen or argon, especially after the container has been opened.[3]

  • Light: Store in an amber or opaque container to protect from light and prevent photochemical degradation.[3]

  • Container: Keep the container tightly sealed to prevent the ingress of moisture and air.

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows potential hydrolysis.
Atmosphere Inert (Nitrogen or Argon)Prevents long-term hydrolysis from atmospheric moisture.
Light Amber/Opaque ContainerProtects against photochemical degradation.
Container Tightly SealedPrevents ingress of moisture and atmospheric contaminants.
Handling Procedures

This compound is classified as harmful if swallowed, and causes skin and eye irritation, and may cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE) should always be worn.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses or goggles.

    • Lab Coat: A standard laboratory coat.

    • Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Dispensing:

    • For transfers, especially of larger quantities, it is advisable to work under an inert atmosphere to minimize exposure to moisture.

    • Use clean, dry glassware and syringes.

Incompatible Materials

Avoid contact with:

  • Strong Acids: Will readily cleave the silyl ether.

  • Strong Oxidizing Agents: The aromatic ring and the silyl group can be susceptible to oxidation.

  • Fluoride Ion Sources: Reagents such as tetra-n-butylammonium fluoride (TBAF) or hydrofluoric acid (HF) will rapidly cleave the Si-O bond.

Experimental Protocols

The following are generalized protocols for assessing the stability of silyl ethers. These can be adapted to study this compound.

Protocol for Accelerated Stability Testing

This protocol is designed to predict the long-term stability of the compound by subjecting it to elevated temperatures.[9][10][11]

Objective: To assess the thermal stability of this compound.

Methodology:

  • Place a known quantity of the compound in several sealed vials.

  • Store the vials at a constant elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).

  • At specified time points (e.g., 1, 3, and 6 months), remove a vial for analysis.

  • Analyze the sample by a suitable analytical method, such as HPLC or GC, to quantify the parent compound and any degradation products.

  • Compare the results to a control sample stored at the recommended long-term storage temperature (2-8°C).

Accelerated_Stability_Workflow cluster_setup Setup cluster_testing Testing cluster_analysis Analysis start Sample Preparation storage_conditions Incubate at 40°C / 75% RH start->storage_conditions control Store Control at 2-8°C start->control timepoint_1 Timepoint 1 (e.g., 1 month) storage_conditions->timepoint_1 timepoint_2 Timepoint 2 (e.g., 3 months) storage_conditions->timepoint_2 timepoint_3 Timepoint 3 (e.g., 6 months) storage_conditions->timepoint_3 analysis Analytical Testing (HPLC/GC) control->analysis timepoint_1->analysis timepoint_2->analysis timepoint_3->analysis data_analysis Data Comparison vs. Control analysis->data_analysis conclusion Shelf-life Estimation data_analysis->conclusion Photostability_Assessment cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare Solution of Compound B Divide into two samples A->B C Exposed Sample (UV/Sunlight) B->C D Control Sample (Dark) B->D E Periodic Sampling C->E D->E F HPLC / UV-Vis Analysis E->F G Compare Exposed vs. Control F->G

Caption: Experimental workflow for photostability assessment.

Conclusion

This compound is a valuable synthetic intermediate whose stability is governed by the well-understood chemistry of tert-butyldimethylsilyl ethers. Its primary vulnerabilities are to acidic conditions, fluoride ion sources, and potentially to prolonged UV light exposure. By adhering to the recommended storage and handling protocols outlined in this guide, researchers can ensure the long-term integrity of this reagent, thereby contributing to the success and reproducibility of their synthetic endeavors.

References

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Navigating Chemical Identities: A Technical Guide to CAS Number 164513-48-8 and the Context of Gliquidone Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Important Clarification on Chemical Identity: Initial inquiries linking CAS number 164513-48-8 to "Gliquidone Impurity C" have revealed a significant discrepancy in publicly available data. Authoritative chemical databases and suppliers consistently identify CAS 164513-48-8 as (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane , a compound structurally unrelated to the antidiabetic drug Gliquidone or its potential impurities.[1][2][3] This guide will first address the characterization of this bromo-silane compound as per its assigned CAS number. Subsequently, it will provide a broader context on the principles and methodologies for characterizing known impurities of Gliquidone, which is essential for drug development professionals.

Part 1: Characterization of this compound (CAS 164513-48-8)

This section provides a detailed technical overview of this compound, a silyl ether derivative.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic silane. The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the phenolic hydroxyl function, enhancing its stability and rendering it more soluble in organic solvents.

PropertyValueSource
CAS Number 164513-48-8[1][2][3]
IUPAC Name This compoundInternal
Molecular Formula C₁₃H₂₁BrOSiInternal
Molecular Weight 301.29 g/mol Internal
Appearance Typically a solid or oilGeneral Knowledge
Synthesis and Mechanistic Considerations

The synthesis of this compound is a standard protection reaction in organic synthesis. The primary pathway involves the reaction of 3-bromo-4-methylphenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.

Experimental Protocol: Synthesis of this compound

  • Reagents and Materials:

    • 3-bromo-4-methylphenol

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole (or a suitable non-nucleophilic base like triethylamine)

    • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) as solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve 3-bromo-4-methylphenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure silyl ether.

Causality in Experimental Design: The use of imidazole is crucial as it acts as both a base to deprotonate the phenol and a catalyst by forming a more reactive silylimidazolium intermediate. The reaction is performed under anhydrous conditions to prevent the hydrolysis of TBDMSCl and the product.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include two singlets for the tert-butyl and dimethylsilyl protons in the upfield region (around δ 1.0 and 0.2 ppm, respectively). The aromatic region would show signals corresponding to the three protons on the substituted benzene ring, and a singlet for the methyl group.

    • ¹³C NMR: The spectrum would show characteristic peaks for the tert-butyl and dimethylsilyl carbons, the aromatic carbons (with the carbon attached to bromine showing a lower intensity), and the methyl carbon.

  • Mass Spectrometry (MS):

    • The mass spectrum would exhibit a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2).

    • Common fragmentation patterns for TBDMS ethers involve the loss of the tert-butyl group ([M-57]⁺), which is often the base peak.

Part 2: The Landscape of Gliquidone Impurity Characterization

While CAS 164513-48-8 does not correspond to a Gliquidone impurity, the characterization of actual impurities is a critical aspect of pharmaceutical quality control. Gliquidone (CAS 33342-05-1) is a second-generation sulfonylurea antidiabetic drug.[4][5] Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[6]

Regulatory Framework: ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B). These guidelines establish thresholds for reporting, identification, and qualification of impurities. Generally, impurities present at levels above 0.1% should be identified.

Known Impurities of Gliquidone

Several impurities of Gliquidone are documented by pharmacopoeias and specialty chemical suppliers. A prominent example is Gliquidone Sulfonamide (CAS 33456-68-7), which is listed as a reference standard in the British Pharmacopoeia.[7][8] This impurity is a key intermediate in some synthetic routes of Gliquidone and can also be a degradation product.[9] Pharmaceutical reference standard suppliers also list numerous other numbered Gliquidone impurities.[10]

Gliquidone Synthesis and Potential Impurity Formation The synthesis of Gliquidone often involves the reaction of a substituted benzenesulfonamide with cyclohexyl isocyanate.[9][11]

Gliquidone_Synthesis cluster_reactants Reactants cluster_products Products A Gliquidone Sulfonamide (Intermediate/Impurity A) C Gliquidone (Active Pharmaceutical Ingredient) A->C Condensation D Process-Related Impurities A->D Side Reactions / Incomplete Reaction B Cyclohexyl Isocyanate B->C

Caption: Generalized synthesis of Gliquidone, highlighting the role of Gliquidone Sulfonamide as a key intermediate and potential impurity.

Analytical Methodologies for Impurity Profiling

A multi-faceted analytical approach is essential for the detection, identification, and quantification of Gliquidone impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for separating impurities from the active pharmaceutical ingredient (API) and other components.

Workflow for HPLC Method Development for Gliquidone Impurity Profiling

HPLC_Workflow start Define Analytical Target Profile (e.g., separate all known impurities) step1 Select Column (e.g., C18, C8) start->step1 step2 Optimize Mobile Phase (Acetonitrile/Methanol, Buffer pH) step1->step2 step3 Optimize Gradient/Isocratic Elution step2->step3 step4 Set Detection Wavelength (e.g., UV at 225 nm) step3->step4 step5 Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) step4->step5 end Routine Quality Control step5->end

Caption: A systematic workflow for developing a stability-indicating HPLC method for Gliquidone impurity analysis.

Protocol: General HPLC Method for Gliquidone

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection, often around 225 nm.

  • Injection Volume: 10-20 µL.

Mass Spectrometry (MS) for Structural Elucidation

When coupled with HPLC (LC-MS), mass spectrometry is indispensable for identifying unknown impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information.

Forced Degradation Studies

To understand the degradation pathways and identify potential degradation products, forced degradation studies are conducted. Gliquidone is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The resulting degradation products are then analyzed by LC-MS to propose degradation pathways.

Conclusion

The accurate assignment of a CAS number is fundamental to chemical research and development. In the case of CAS 164513-48-8, it is definitively linked to this compound. For professionals in drug development, it is crucial to rely on verified reference standards and pharmacopoeial information for the identification and control of impurities related to Gliquidone. The principles and analytical workflows outlined in this guide provide a robust framework for the characterization of such impurities, ensuring the safety and efficacy of pharmaceutical products.

References

  • Pharmaffiliates. Gliquidone-impurities. (n.d.). Retrieved from [Link]

  • Axios Research. Gliquidone. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. Pharmaffiliates Gliquidone-impurities | Pharmaffiliates En - Heterocycles. (n.d.). Retrieved from [Link]

  • Veeprho. Gliquidone Impurities and Related Compound. (n.d.). Retrieved from [Link]

  • Axios Research. Gliquidone Impurity 12 - CAS - 55974-25-9. (n.d.). Retrieved from [Link]

  • British Pharmacopoeia. gliquidone - Reference Standards catalogue. (n.d.). Retrieved from [Link]

  • RXN Chemicals. Gliquidone Impurity 7 Manufacturer Supplier. (n.d.). Retrieved from [Link]

  • PubChem. (4-Bromophenoxy)(tert-butyl)dimethylsilane | C12H19BrOSi | CID 4227167. (n.d.). Retrieved from [Link]

  • PubChem. (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane | C13H21BrO2Si | CID 46739394. (n.d.). Retrieved from [Link]

  • PubChem. (3-Bromophenoxy)(tert-butyl)dimethylsilane | C12H19BrOSi | CID 11254705. (n.d.). Retrieved from [Link]

  • SpectraBase. (3-Bromophenyl)(tert-butyl)dimethylsilane. (n.d.). Retrieved from [Link]

  • PubChem. Gliquidone | C27H33N3O6S | CID 91610. (n.d.). Retrieved from [Link]

  • GlobalChemMall. This compound. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. CAS No : 33456-68-7 | Product Name : Gliquidone Sulfonamide. (n.d.). Retrieved from [Link]

  • British Pharmacopoeia. gliquidone sulfonamide - Reference Standards catalogue. (n.d.). Retrieved from [Link]

  • Chemsigma. This compound [164513-48-8]. (n.d.). Retrieved from [Link]

  • PubChem. tert-Butyl(4-(dimethoxymethyl)phenoxy)dimethylsilane | C15H26O3Si | CID 11391917. (n.d.). Retrieved from [Link]

  • Chemsrc.com. This compound Price. (n.d.). Retrieved from [Link]

  • Google Patents. CN106316950A - A kind of method for preparing gliquidone. (n.d.).
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The Indispensable Halogen: A Technical Guide to the Discovery and Synthetic Evolution of Bromo-Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of bromo-organic compounds, from their elemental discovery to their central role in modern synthetic chemistry, is a compelling narrative of scientific inquiry and innovation. This technical guide provides an in-depth exploration of the history and discovery of these versatile molecules, tracing their evolution from laboratory curiosities to indispensable tools in pharmaceutical development and beyond. We will delve into the fundamental principles that govern their reactivity, offering field-proven insights into the causality behind experimental choices in key synthetic transformations. This guide will equip researchers and drug development professionals with a robust understanding of the historical context, mechanistic underpinnings, and practical applications of bromo-organic chemistry, empowering them to leverage these powerful synthetic building blocks in their own research endeavors.

The Dawn of a New Element: The Discovery of Bromine

The story of bromo-organic chemistry begins with the independent discovery of elemental bromine in the 1820s. In 1825, German chemist Carl Jacob Löwig, while analyzing the mineral waters of his hometown Bad Kreuznach, isolated a reddish-brown liquid by treating the salt solution with chlorine and extracting it with ether.[1][2][3] Concurrently, in 1826, French chemist Antoine Jérôme Balard found the same substance in the ash of seaweed from the salt marshes of Montpellier.[1][4] Balard's publication preceded Löwig's, and he is often credited with the formal discovery.[1] The name "bromine" was derived from the Greek word "brômos," meaning "stench," a nod to its sharp and unpleasant odor.[1] This discovery laid the elemental foundation upon which the entire field of organobromine chemistry would be built.

Foundational Reactions: Early Forays into Bromo-Organic Synthesis

The unique properties of the carbon-bromine bond, characterized by its moderate bond strength and good leaving group ability, quickly made bromo-organic compounds valuable reagents in the nascent field of organic synthesis.[5][6] Several key reactions, developed in the 19th and early 20th centuries, established the synthetic utility of organobromides and remain cornerstones of modern organic chemistry.

The Williamson Ether Synthesis (1850)

Developed by Alexander Williamson, this reaction provided a definitive method for the synthesis of ethers and was instrumental in proving their structure.[7][8][9] The synthesis involves the reaction of an alkoxide with a primary alkyl halide, typically an alkyl bromide or iodide, via an SN2 mechanism.[7][9] The choice of an alkyl bromide offers a good compromise between reactivity and cost.[6]

Causality of Experimental Choice: The preference for primary alkyl bromides is rooted in the SN2 mechanism. Primary substrates are less sterically hindered, allowing for efficient backside attack by the nucleophilic alkoxide.[8] Secondary and tertiary alkyl bromides are more prone to undergo elimination reactions under the basic conditions of the Williamson ether synthesis.[7][8]

  • Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol in an appropriate solvent such as ethanol.

  • Add an equimolar amount of a strong base, like sodium hydroxide or sodium metal, to deprotonate the phenol and form sodium phenoxide.

  • Reaction with Ethyl Bromide: To the solution of sodium phenoxide, add ethyl bromide dropwise while stirring.

  • Gently heat the reaction mixture under reflux for a specified period to ensure complete reaction.

  • Work-up and Purification: After cooling, the reaction mixture is typically washed with water to remove inorganic salts. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude ethyl phenyl ether can be purified by distillation.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenol Phenol (Ph-OH) Phenoxide Sodium Phenoxide (Ph-O- Na+) Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Ethyl_Bromide Ethyl Bromide (CH3CH2Br) Ether Ethyl Phenyl Ether (Ph-O-CH2CH3) Ethyl_Bromide->Ether Phenoxide->Ether SN2 Attack Salt Sodium Bromide (NaBr)

Caption: Williamson Ether Synthesis Workflow.

The Hoffmann Degradation (1881)

Discovered by August Wilhelm von Hofmann, this reaction provides a method for converting a primary amide to a primary amine with one fewer carbon atom.[9][10][11] The reaction is initiated by treating the amide with bromine in an aqueous or ethanolic solution of a strong base.[10][12]

Causality of Experimental Choice: The use of bromine and a strong base is crucial for the formation of the key N-bromoamide intermediate.[12] The subsequent base-induced rearrangement is a concerted process where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous departure of the bromide ion.[11] This rearrangement is the carbon-deleting step of the reaction.

  • Preparation of Reagents: Prepare an aqueous solution of sodium hydroxide. Separately, dissolve benzamide in a suitable solvent.

  • Bromination: Cool the sodium hydroxide solution in an ice bath and slowly add bromine with stirring to form sodium hypobromite in situ.

  • Reaction: Add the benzamide solution to the cold sodium hypobromite solution.

  • Rearrangement: Slowly warm the reaction mixture. The rearrangement to phenyl isocyanate occurs.

  • Hydrolysis and Work-up: The isocyanate is hydrolyzed in the basic solution to aniline and carbon dioxide (which is trapped as carbonate). The aniline can then be extracted from the reaction mixture using an organic solvent, followed by purification.

Hoffmann_Degradation Amide Primary Amide (R-CONH2) N-Bromoamide N-Bromoamide (R-CONHBr) Amide->N-Bromoamide + Br2, NaOH Isocyanate Isocyanate (R-N=C=O) N-Bromoamide->Isocyanate Rearrangement, -Br- Carbamic_Acid Carbamic Acid (R-NHCOOH) Isocyanate->Carbamic_Acid + H2O Amine Primary Amine (R-NH2) Carbamic_Acid->Amine - CO2 CO2 Carbon Dioxide (CO2) Carbamic_Acid->CO2

Caption: Hoffmann Degradation Mechanism.

The Grignard Reaction (1900)

Victor Grignard's discovery of organomagnesium halides, now known as Grignard reagents, revolutionized organic synthesis by providing a powerful method for forming carbon-carbon bonds.[13] Alkyl and aryl bromides are commonly used to prepare Grignard reagents due to their optimal reactivity with magnesium metal.[13]

Causality of Experimental Choice: The reaction must be carried out under strictly anhydrous conditions because Grignard reagents are highly basic and will react with even trace amounts of water.[8] Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential as they solvate and stabilize the Grignard reagent.[14]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be scrupulously dry.

  • Magnesium Activation: Place magnesium turnings in the flask. A small crystal of iodine can be added to activate the magnesium surface.

  • Reagent Addition: Add anhydrous diethyl ether to the flask. Dissolve bromobenzene in anhydrous diethyl ether and place it in the dropping funnel.

  • Initiation and Reaction: Add a small amount of the bromobenzene solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to reflux. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture is typically refluxed for a short period to ensure all the magnesium has reacted. The resulting solution of phenylmagnesium bromide is then ready for use in subsequent reactions.

Grignard_Reaction_Workflow cluster_preparation Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up Aryl_Bromide Aryl Bromide (Ar-Br) Grignard_Reagent Grignard Reagent (Ar-MgBr) Aryl_Bromide->Grignard_Reagent Magnesium Magnesium (Mg) Magnesium->Grignard_Reagent Ether Anhydrous Ether Ether->Grignard_Reagent Solvent Adduct Magnesium Alkoxide Adduct Grignard_Reagent->Adduct Electrophile Electrophile (e.g., Carbonyl) Electrophile->Adduct Product Final Product (e.g., Alcohol) Adduct->Product Acid_Workup Aqueous Acid Work-up (H3O+) Acid_Workup->Product

Caption: Grignard Reaction Workflow.

The Ullmann Condensation (1901)

Fritz Ullmann discovered that aryl halides, particularly aryl bromides and iodides, could be coupled in the presence of copper to form biaryl compounds.[2][4][15] This reaction, and its variations for forming aryl ethers, thioethers, and amines, requires high temperatures and polar aprotic solvents.[2]

Causality of Experimental Choice: The Ullmann reaction traditionally requires stoichiometric amounts of copper powder, often activated, to facilitate the oxidative addition of the aryl halide to the copper surface.[2] The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups.[2] Modern modifications often utilize soluble copper catalysts with ligands to improve efficiency and lower reaction temperatures.[16]

  • Reactant Mixture: In a suitable reaction vessel, combine 2-chloronitrobenzene (or the more reactive 2-bromonitrobenzene) with an excess of activated copper-bronze alloy.

  • Heating: Heat the mixture to a high temperature (typically above 200°C).

  • Reaction: The coupling reaction proceeds to form 2,2'-dinitrobiphenyl.

  • Isolation and Purification: After cooling, the product is extracted from the solid reaction mixture with a suitable organic solvent. The crude product is then purified, often by recrystallization.

Nature's Brominated Bounty: Organobromines in the Marine Environment

The synthetic utility of bromo-organic compounds is mirrored by their prevalence in nature, particularly in the marine environment.[6] Marine organisms, including algae, sponges, and corals, produce a vast array of over 1600 known organobromine compounds.[17] Many of these natural products exhibit potent biological activities and serve as inspiration for the design of new therapeutic agents.

A key enzyme responsible for the biosynthesis of many of these compounds is vanadium bromoperoxidase .[1] This enzyme catalyzes the oxidation of bromide ions by hydrogen peroxide to generate a reactive brominating species, which then incorporates bromine into organic substrates.[1] This natural synthetic machinery highlights the fundamental importance of bromine in biological systems.

Modern Applications: Bromo-Organic Compounds in Drug Development

The versatility of bromo-organic compounds as synthetic intermediates has made them invaluable in the pharmaceutical industry. The introduction of a bromine atom can serve two primary purposes: it can be a key feature for the desired pharmacological activity of the final drug molecule, or it can act as a reactive handle to facilitate the synthesis of complex active pharmaceutical ingredients (APIs).[18]

Brominated Intermediate Application in Pharmaceuticals
4-Bromobenzyl bromideAnticancer and antiviral agents[18]
2-BromopropiophenoneAnticonvulsant and pain relief drugs[18]
BromoindolesAnticancer and antimicrobial agents[18]
3-Bromopyruvic acidCancer therapy[18]
Case Study: Synthesis of Bromfenac

Bromfenac is a non-steroidal anti-inflammatory drug (NSAID) used as an ophthalmic solution. Its synthesis often involves the use of a brominated precursor. One synthetic route involves the use of 4-bromobenzoyl chloride.[1]

Case Study: Synthesis of Zolpidem

Zolpidem is a sedative-hypnotic medication. A common synthetic route involves the bromination of 4-methylacetophenone as an early step to introduce a reactive handle for subsequent condensation reactions.[2][3][4][19]

Case Study: Synthesis of Bromocriptine

Bromocriptine is a dopamine agonist used in the treatment of Parkinson's disease and other conditions. Its synthesis involves the direct bromination of the ergot alkaloid α-ergokryptine at the 2-position of the indole nucleus.[20]

The Evolution of Brominating Agents

While elemental bromine was the original source for introducing bromine into organic molecules, its hazardous nature has driven the development of a wide range of alternative brominating agents.[14][21] These reagents offer improved safety, handling, and in many cases, enhanced selectivity.

Brominating Agent Formula Key Applications Advantages Disadvantages
Molecular Bromine Br₂Electrophilic additions, aromatic brominationReadily available, strong brominating agentHighly corrosive and toxic, difficult to handle
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Allylic and benzylic bromination, bromohydrin formationSolid, easy to handle, provides a low concentration of Br₂Can be less reactive than Br₂
Pyridinium Tribromide C₅H₅NHBr₃Electrophilic brominationSolid, safer alternative to liquid bromine
Dibromoisocyanuric acid (DBI) C₃HBr₂N₃O₃Bromination of activated and deactivated aromatic compoundsMild and highly effectiveLess commonly used than NBS

Conclusion

The journey of bromo-organic compounds, from the initial discovery of a pungent-smelling element to their sophisticated applications in the synthesis of life-saving medicines, is a testament to the power of chemical synthesis. The foundational reactions developed over a century ago continue to be indispensable tools, while the ongoing discovery of new brominating agents and the inspiration drawn from nature's own biosynthetic pathways promise an even more vibrant future for this versatile class of molecules. For researchers and drug development professionals, a deep understanding of the history, mechanisms, and applications of bromo-organic chemistry is not merely an academic exercise, but a critical component of the toolkit required to address the scientific challenges of tomorrow.

References

  • Wikipedia. Bromine. [Link]

  • Wikipedia. Carl Jacob Löwig. [Link]

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  • RSC Education. On This Day - Mar 17 : Carl Jacob Löwig was born. [Link]

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  • YouTube. Bromobenzene : Organic Synthesis. [Link]

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  • Ascensus. Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. [Link]

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  • Royal Society of Chemistry. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

  • ResearchGate. (PDF) Physical-Chemical Properties and Estimated Environmental Fate of Brominated and Iodinated Organic Compounds. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

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  • PMC. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. [Link]

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Methodological & Application

The Strategic Application of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane as a Phenolic Protecting Group in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the pharmaceutical industry, the judicious selection and implementation of protecting groups are paramount to the successful construction of complex molecular architectures. Among the arsenal of protecting groups for phenols, the tert-butyldimethylsilyl (TBDMS) ether stands out for its robustness, ease of installation, and versatile deprotection conditions. This technical guide provides an in-depth exploration of a specific TBDMS-protected phenol, (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane, with a focus on its application as a key intermediate in the synthesis of high-value compounds such as the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.[1]

I. Introduction: The Role of Silyl Ethers in Phenol Protection

Phenolic hydroxyl groups are ubiquitous in biologically active molecules but their inherent acidity and nucleophilicity can interfere with a wide range of synthetic transformations. Silyl ethers, in particular TBDMS ethers, offer an effective solution for temporarily masking the reactivity of phenols. The steric bulk of the tert-butyl group confers significant hydrolytic stability compared to smaller silyl ethers like trimethylsilyl (TMS) ethers, allowing the TBDMS group to withstand a variety of reaction conditions.[2]

This compound serves as a valuable building block, incorporating a protected phenol, a methyl group, and a bromine atom. This combination of functionalities allows for a strategic sequence of reactions, where the bromine atom can participate in cross-coupling reactions while the phenolic oxygen is shielded. The subsequent removal of the TBDMS group can then unmask the phenol for further functionalization or to reveal the final target structure.

II. Synthesis of this compound: A Standard Protocol

The preparation of this compound from its corresponding phenol, 3-Bromo-4-methylphenol, is a straightforward and high-yielding silylation reaction. The protocol detailed below is a representative procedure adapted from methodologies employed in the synthesis of pharmaceutical intermediates.[3]

Experimental Protocol: Protection of 3-Bromo-4-methylphenol

Objective: To synthesize this compound by the TBDMS protection of 3-Bromo-4-methylphenol.

Materials:

  • 3-Bromo-4-methylphenol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Triethylamine (Et₃N) or Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-4-methylphenol (1.0 eq). Dissolve the phenol in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 eq) or imidazole (1.5 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Silylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. To the cooled, stirring solution, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: The crude product, this compound, can be purified by flash column chromatography on silica gel if necessary, typically affording a colorless oil or a low-melting solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Silyl chlorides are sensitive to moisture, which can lead to the formation of silanols and reduce the yield of the desired silyl ether. Therefore, the use of anhydrous solvent and an inert atmosphere is crucial.

  • Base: A base is required to neutralize the hydrochloric acid (HCl) that is generated during the reaction. Triethylamine and imidazole are commonly used bases for this purpose. Imidazole can also act as a catalyst by forming a more reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole.[4]

  • Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the silyl chloride and then allowed to proceed at room temperature for optimal reaction rates.

Diagram of the Protection Workflow:

protection_workflow cluster_reactants Reactants cluster_process Process cluster_product Product phenol 3-Bromo-4-methylphenol reaction Silylation in Anhydrous DCM phenol->reaction tbdmscl TBDMS-Cl tbdmscl->reaction base Base (Et3N or Imidazole) base->reaction workup Aqueous Work-up & Extraction reaction->workup Quench purification Purification (Chromatography) workup->purification product (3-Bromo-4-methylphenoxy) (tert-butyl)dimethylsilane purification->product

Caption: Workflow for the TBDMS protection of 3-Bromo-4-methylphenol.

III. Application in the Synthesis of Ceritinib

This compound is a key intermediate in some synthetic routes towards Ceritinib, a potent ALK inhibitor used in the treatment of non-small cell lung cancer.[1] In these routes, the TBDMS-protected phenol allows for selective functionalization at the bromine-bearing position, typically through a palladium-catalyzed cross-coupling reaction, without interference from the phenolic hydroxyl group.

Illustrative Synthetic Step: Suzuki Coupling

The following is a generalized protocol illustrating the use of this compound in a Suzuki coupling reaction, a common strategy in the synthesis of biaryl compounds.

Objective: To perform a Suzuki coupling reaction with this compound and a suitable boronic acid or ester.

Materials:

  • This compound

  • Arylboronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF, with water)

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: In a reaction vessel purged with an inert gas, combine this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Diagram of the Suzuki Coupling Workflow:

suzuki_workflow cluster_reactants Reactants cluster_process Process cluster_product Product protected_phenol (3-Bromo-4-methylphenoxy) (tert-butyl)dimethylsilane coupling Suzuki Coupling protected_phenol->coupling boronic_acid Arylboronic Acid/Ester boronic_acid->coupling catalyst Pd Catalyst & Base catalyst->coupling coupled_product Coupled Product coupling->coupled_product deprotection Deprotection final_phenol Final Phenolic Product deprotection->final_phenol coupled_product->deprotection

Caption: Synthetic utility of the protected phenol in a Suzuki coupling followed by deprotection.

IV. Deprotection of the TBDMS Group

A key advantage of the TBDMS protecting group is the variety of mild conditions under which it can be removed. The choice of deprotection reagent is often dictated by the presence of other sensitive functional groups in the molecule.

Common Deprotection Protocols
Reagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeNotes
Tetrabutylammonium fluoride (TBAF)THF0 - RT30 min - 2 hHighly effective and common method. Can be basic, so may not be suitable for base-sensitive substrates.
Hydrofluoric acid-pyridine (HF-Py)THF or CH₃CN0 - RT1 - 4 hEffective for more robust substrates. HF is highly corrosive and requires careful handling.
Acetic Acid/H₂O/THFTHF, H₂O, Acetic AcidRT - 5012 - 24 hMild acidic conditions. Useful when fluoride ions need to be avoided.
Potassium Fluoride (KF) on AluminaCH₃CNRT2 - 6 hA milder, solid-supported fluoride source.
Acetyl chloride (cat.)Methanol0 - RT30 min - 2 hGenerates HCl in situ for mild acidic deprotection.

Self-Validating System in Deprotection:

The choice of deprotection method should be guided by small-scale trial reactions and careful monitoring by TLC or LC-MS to ensure complete removal of the TBDMS group without affecting other parts of the molecule. For instance, in a molecule with both TBDMS and acid-labile groups (e.g., Boc), a fluoride-based deprotection would be preferred. Conversely, if fluoride-sensitive functionalities are present, an acidic deprotection method would be the logical choice.

V. Conclusion

This compound is a valuable and versatile intermediate in multi-step organic synthesis. The TBDMS group provides robust protection for the phenolic hydroxyl group, enabling a wide range of chemical transformations on other parts of the molecule, particularly at the aryl bromide position. The straightforward installation and the availability of numerous mild and selective deprotection methods make it an excellent choice for complex synthetic endeavors, as exemplified by its application in the synthesis of the pharmaceutical agent Ceritinib. The protocols and principles outlined in this guide are intended to provide researchers with the necessary knowledge to effectively utilize this and similar TBDMS-protected phenols in their synthetic campaigns.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. Available from: [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • This compound. PubChem. (n.d.). Retrieved from [Link]

  • Marsilje, T. H., et al. (2013). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Journal of Medicinal Chemistry, 56(14), 5675–5690. Available from: [Link]

  • Google Patents. (n.d.). CN105272921A - Method for preparing Ceritinib and intermediate compound of Ceritinib.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Ceritinib. PubChem. (n.d.). Retrieved from [Link]

  • 3-Bromo-4-methylphenol. PubChem. (n.d.). Retrieved from [Link]

  • GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2019, June 12). TBMDS Protection of a Phenol going way over expected time?. Retrieved from [Link]

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Application Notes & Protocols: (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane in the Strategic Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Synthesis

In the realm of natural product synthesis, the strategic selection of starting materials and building blocks is paramount to the efficiency and success of a synthetic campaign. (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane emerges as a highly valuable, yet underutilized, bifunctional reagent. Its structure incorporates a stable tert-butyldimethylsilyl (TBDMS) protected phenol, a synthetically versatile aryl bromide, and a methyl group that can influence regioselectivity in subsequent transformations. This application note will provide an in-depth technical guide on the strategic application of this building block, with a focus on its potential utility in the synthesis of complex natural products, exemplified by a proposed synthetic route towards a key fragment of the intricate marine alkaloid, Haouamine A.

The TBDMS group offers robust protection for the phenolic hydroxyl, stable to a wide range of reaction conditions, yet readily cleavable under specific fluoride-mediated or acidic conditions.[1][2] The aryl bromide serves as a versatile handle for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] Furthermore, the silyl ether moiety can act as a powerful directing group in ortho-metalation reactions, allowing for regioselective functionalization of the aromatic ring.[5][6] This combination of features makes this compound a powerful tool for the construction of highly substituted aromatic systems commonly found in bioactive natural products.

Strategic Application in the Synthesis of a Haouamine A Analogue Fragment

The complex architecture of Haouamine A, a marine alkaloid with potent anticancer activity, presents a formidable synthetic challenge.[1][7] Its structure features a highly substituted and strained polycyclic system. We propose a synthetic strategy that utilizes this compound as a key starting material for the efficient construction of a functionalized biaryl fragment, a common motif in complex natural products.

G cluster_0 Synthesis of a Biaryl Fragment A This compound B Directed ortho-Metalation C Iodination D Suzuki-Miyaura Coupling E Biaryl Product

Causality Behind Experimental Choices

The proposed synthetic route (Figure 1) leverages the unique functionalities of the starting material. The TBDMS ether acts as a potent ortho-directing group, facilitating highly regioselective lithiation at the C2 position.[8] Trapping the resulting aryllithium species with iodine provides an aryl iodide, which is a more reactive coupling partner in Suzuki-Miyaura reactions compared to the starting aryl bromide. This strategic manipulation allows for a stepwise and controlled construction of the biaryl system. The choice of a palladium catalyst and base for the Suzuki-Miyaura coupling would be guided by the specific nature of the coupling partners to maximize yield and minimize side reactions.[9]

Experimental Protocols

Protocol 1: Synthesis of (3-Bromo-2-iodo-4-methylphenoxy)(tert-butyl)dimethylsilane

This protocol details the directed ortho-metalation of this compound followed by iodination.

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) in cyclohexane (1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (1.2 eq) dropwise, followed by the slow, dropwise addition of s-BuLi (1.2 eq).

  • Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium species may be indicated by a color change.

  • In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature.

  • Quench the reaction by the addition of saturated aqueous Na₂S₂O₃ solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (3-Bromo-2-iodo-4-methylphenoxy)(tert-butyl)dimethylsilane.

G cluster_1 ortho-Iodination Protocol Start Starting Material in THF Cooling Cool to -78 °C Addition Add TMEDA and s-BuLi Stir1 Stir for 1h at -78 °C Iodine_Addition Add I2 solution Stir2 Stir and warm to RT Quench Quench with Na2S2O3 Workup Extraction and Purification Product Pure Product

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This protocol describes the palladium-catalyzed cross-coupling of the synthesized aryl iodide with a generic arylboronic acid.

Materials:

  • (3-Bromo-2-iodo-4-methylphenoxy)(tert-butyl)dimethylsilane

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add (3-Bromo-2-iodo-4-methylphenoxy)(tert-butyl)dimethylsilane (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Expected Yields

The following table summarizes the expected yields for the proposed synthetic sequence, based on literature precedents for similar transformations.

StepReaction TypeExpected Yield (%)Reference(s)
ortho-Iodination of silyl-protected bromophenolDirected ortho-Metalation75-85[10]
Suzuki-Miyaura Cross-CouplingPalladium-catalyzed Coupling70-90[11][12]

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The progress of each reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the products can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The expected spectroscopic data for the intermediate and final products can be predicted based on their structures, providing a clear benchmark for success at each stage of the synthesis.

Conclusion

This compound is a versatile and powerful building block for the synthesis of complex, highly substituted aromatic compounds. Its unique combination of a robust protecting group, a synthetically malleable aryl bromide, and the potential for directed ortho-metalation allows for the strategic and efficient construction of intricate molecular architectures. The proposed application in the synthesis of a key fragment of Haouamine A highlights its potential in the field of natural product synthesis. The detailed protocols provided herein offer a practical guide for researchers and scientists in drug development to harness the synthetic potential of this valuable reagent.

References

  • Baran, P. S., & Burns, N. Z. (2006). Total Synthesis of (±)-Haouamine A. Journal of the American Chemical Society, 128(12), 3908–3909. [Link]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
  • Baran, P. S., et al. (2007). Total Syntheses of Haouamine A. Baran Lab. [Link]

  • Burns, N. Z., et al. (2009). Scalable Total Synthesis and Biological Evaluation of Haouamine A and Its Atropisomer. Journal of the American Chemical Society, 131(25), 9172–9177. [Link]

  • Fukuyama, T., et al. (2006). Stereocontrolled Total Synthesis of (−)-Ephedradine A (Orantine). Organic Letters, 8(24), 5311–5313. [Link]

  • Fukuyama, T., et al. (2006). Stereocontrolled Total Synthesis of (−)-Ephedradine A (Orantine). ResearchGate. [Link]

  • The Synthesis and Pharmacology of Ephedrine Analogues. University of Canterbury. [Link]

  • Directed (ortho) Metallation. University of California, Irvine. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Biosynthesis of Diverse Ephedra-Type Alkaloids via a Newly Identified Enzymatic Cascade. ACS Synthetic Biology. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • ortho metalation. Andrew G Myers Research Group. [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. National Institutes of Health. [Link]

  • A Facile Chemoselective Deprotection of Aryl Silyl Ethers using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. Royal Society of Chemistry. [Link]

  • Ephedradine A. PubChem. [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Institutes of Health. [Link]

  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. National Institutes of Health. [Link]

  • Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. National Institutes of Health. [Link]

  • Silicon-Based Blocking Agents. Gelest. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. IOP Conference Series: Materials Science and Engineering. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

Sources

Application Notes & Protocols: Strategic Utilization of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is a versatile bifunctional building block of significant utility in medicinal chemistry and organic synthesis. Its structure incorporates a synthetically valuable aryl bromide and a sterically hindered silyl ether protecting a phenolic hydroxyl group. This strategic combination allows for selective manipulation at the C-Br bond via transition-metal-catalyzed cross-coupling or metallation, while the phenol remains masked. This guide provides an in-depth exploration of key reaction pathways involving this substrate, presenting detailed, field-proven protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithium-halogen exchange. The causality behind experimental choices, including reagent selection, reaction conditions, and work-up procedures, is thoroughly discussed to empower researchers to confidently apply and adapt these methodologies.

Compound Profile & Strategic Considerations

This compound, with CAS Number 164513-48-8, serves as an excellent starting material for introducing a protected 3-hydroxy-6-methylphenyl moiety into more complex scaffolds.[1] The key to its utility lies in the differential reactivity of its two primary functional groups.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 164513-48-8[1]
Molecular Formula C₁₃H₂₁BrOSiN/A
Molecular Weight 301.30 g/mol N/A
Appearance Typically a liquid or low-melting solidN/A
The Role of the TBDMS Protecting Group

The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group for the phenolic oxygen. Its stability is a critical factor in designing successful synthetic sequences.

  • Stability: The TBDMS group is highly stable under basic and nucleophilic conditions, making it fully compatible with the requirements of palladium-catalyzed cross-coupling reactions which often employ bases like carbonates, phosphates, or alkoxides.[2]

  • Lability: It is, however, sensitive to acidic conditions and fluoride ion sources.[3] This allows for its selective removal post-coupling without disturbing the newly formed bond. Reagents like tetra-n-butylammonium fluoride (TBAF), hydrofluoric acid (HF), or strong acids will efficiently cleave the silyl ether to reveal the free phenol.[2]

The Reactivity of the Aryl Bromide

The C(sp²)-Br bond is the primary site for synthetic elaboration. Its reactivity is well-established in several cornerstone reactions of modern organic synthesis:

  • Palladium-Catalyzed Cross-Coupling: It readily undergoes oxidative addition to a Pd(0) center, initiating the catalytic cycles of reactions like Suzuki, Buchwald-Hartwig, Heck, and Sonogashira.[4][5] The reactivity order for halides in these reactions is typically I > Br > Cl.[5]

  • Metallation: The bromide can be exchanged for a metal, most commonly lithium, via reaction with an organolithium reagent like n-butyllithium or tert-butyllithium. This transformation inverts the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile.[6]

Application 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron compound.[7] This protocol details the coupling of this compound with a generic arylboronic acid.

Reaction Principle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7] The key steps are the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5][7]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)₂ pd2_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reagents Ar-Br + Ar'B(OH)₂ base Base base->transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

Materials:

ReagentAmount (1 mmol scale)Purpose
This compound301 mg (1.0 equiv)Aryl Halide
Arylboronic Acid1.2 - 1.5 mmol (1.2-1.5 equiv)Coupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)1-5 mol%Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0 mmol (2.0-3.0 equiv)Boronate Activation
Solvent (e.g., 1,4-Dioxane/Water, 4:1)5 mLReaction Medium

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[8]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can degrade the catalyst.[8]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate (20 mL).

    • Wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[9]

Lithiation ArylBr Ar-Br ArylLi Ar-Li ArylBr->ArylLi Li-Br Exchange -78 °C, THF BuLi n-BuLi Product Ar-E ArylLi->Product Quench Electrophile Electrophile (E⁺)

Sources

The Strategic Role of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane in Modern Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane stands as a pivotal intermediate in contemporary organic synthesis, particularly in the construction of complex molecular architectures integral to drug discovery and materials science. Its bifunctional nature, featuring a protected phenol and a reactive aryl bromide, allows for a sequential and controlled introduction of diverse functionalities. The tert-butyldimethylsilyl (TBDMS) ether provides robust protection of the phenolic hydroxyl group, compatible with a wide range of reaction conditions, while the bromo-substituted aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthetic utility of this intermediate, complete with detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, as well as the crucial deprotection step.

Introduction: The Power of Silyl Ethers in Synthetic Strategy

In the multi-step synthesis of complex organic molecules, the judicious use of protecting groups is paramount. Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, are extensively employed for the temporary masking of hydroxyl functionalities due to their ease of installation, stability under a variety of non-acidic and non-fluoride conditions, and their predictable cleavage under specific protocols.[1] The TBDMS group's steric bulk allows for the selective protection of less hindered alcohols and phenols, a feature that is invaluable in intricate synthetic sequences.[1]

This compound exemplifies the strategic advantage of combining a robust protecting group with a reactive functional handle. This arrangement enables chemists to perform transformations on the aryl bromide moiety without affecting the sensitive phenolic hydroxyl, which can be unmasked at a later, more opportune stage of the synthesis.

Synthesis of this compound)

The preparation of the title compound is a straightforward procedure involving the protection of the commercially available 3-Bromo-4-methylphenol.

Protocol 1: Silylation of 3-Bromo-4-methylphenol

This protocol outlines the synthesis of this compound from 3-Bromo-4-methylphenol.

Reaction Scheme:

G 3-Bromo-4-methylphenol 3-Bromo-4-methylphenol Product This compound 3-Bromo-4-methylphenol->Product TBDMSCl, Imidazole DMF, rt

A straightforward silylation reaction.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Bromo-4-methylphenol187.041.87 g10.0 mmol
tert-Butyldimethylsilyl chloride (TBDMSCl)150.721.66 g11.0 mmol
Imidazole68.080.82 g12.0 mmol
Anhydrous Dimethylformamide (DMF)-20 mL-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-Bromo-4-methylphenol (1.87 g, 10.0 mmol) and imidazole (0.82 g, 12.0 mmol).

  • Add anhydrous DMF (20 mL) and stir the mixture until all solids have dissolved.

  • Add tert-Butyldimethylsilyl chloride (1.66 g, 11.0 mmol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water (50 mL) and extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organohalide.[2][3] this compound is an excellent substrate for this reaction, allowing for the synthesis of a wide range of biaryl compounds. The TBDMS ether is stable under typical Suzuki coupling conditions.[4]

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Reaction Scheme:

G Start This compound Product (tert-Butyl)dimethyl(4-methyl-3-phenylphenoxy)silane Start->Product Phenylboronic acid Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 80 °C

Formation of a biaryl linkage via Suzuki coupling.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound301.31301 mg1.0 mmol
Phenylboronic acid121.93146 mg1.2 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.5635 mg0.03 mmol
Potassium Carbonate (K₂CO₃)138.21276 mg2.0 mmol
Toluene-5 mL-
Ethanol-1 mL-
Water-1 mL-

Procedure:

  • In a Schlenk flask, combine this compound (301 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds, providing a versatile route to arylamines.[1][5] this compound can be effectively coupled with a variety of primary and secondary amines.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol describes a typical Buchwald-Hartwig amination using morpholine as the amine coupling partner.

Reaction Scheme:

G Start This compound Product 4-(5-((tert-Butyldimethylsilyl)oxy)-2-methylphenyl)morpholine Start->Product Morpholine, Pd2(dba)3, XPhos NaOtBu, Toluene, 100 °C

C-N bond formation via Buchwald-Hartwig amination.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound301.31301 mg1.0 mmol
Morpholine87.12105 µL1.2 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.729.2 mg0.01 mmol
XPhos476.6519 mg0.04 mmol
Sodium tert-butoxide (NaOtBu)96.10134 mg1.4 mmol
Anhydrous Toluene-5 mL-

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • In a separate vial, dissolve this compound (301 mg, 1.0 mmol) in anhydrous toluene (3 mL).

  • Add the solution of the aryl bromide to the Schlenk tube, followed by morpholine (105 µL, 1.2 mmol) and additional toluene (2 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Deprotection of the TBDMS Ether

The final step in many synthetic sequences involving this intermediate is the cleavage of the TBDMS ether to reveal the free phenol. This can be achieved under various conditions, with fluoride-based reagents being the most common.[6]

Protocol 4: Fluoride-Mediated Deprotection

This protocol provides a standard method for the deprotection of the TBDMS ether using tetra-n-butylammonium fluoride (TBAF).

Reaction Scheme:

G Start TBDMS-protected Phenol Derivative Product Free Phenol Derivative Start->Product TBAF, THF, rt

Unveiling the phenol via TBDMS deprotection.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
TBDMS-protected Phenol Derivative--1.0 mmol
Tetra-n-butylammonium fluoride (TBAF) (1 M in THF)-1.2 mL1.2 mmol
Anhydrous Tetrahydrofuran (THF)-10 mL-

Procedure:

  • Dissolve the TBDMS-protected phenol derivative (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.

  • Add the TBAF solution (1.2 mL of a 1 M solution in THF, 1.2 mmol) dropwise at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting phenol by column chromatography if necessary.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules. Its strategic design allows for the selective functionalization of the aryl bromide moiety through robust and high-yielding cross-coupling reactions, while the phenolic hydroxyl remains protected. The subsequent straightforward deprotection protocol further enhances its utility. The application notes and protocols provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this key building block in their synthetic endeavors.

References

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 45B(1), 322–324.
  • Zhong, Y.-L., & Shing, T. K. M. (2005). Chemoselective Deprotection of Triethylsilyl Ethers. Synlett, (16), 2541-2544.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Zhang, Q., Kang, X., Long, L., Zhu, L., & Chai, Y. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
  • Patel, B., & Sharma, P. (2017). Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering, 1(1), 1-4.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis. Chemical Science, 14, 12345-12352.
  • Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]

  • ACS Publications. (2022). Silver-Catalyzed Controlled Intermolecular Cross-Coupling of Silyl Enol Ethers: Scalable Access to 1,4-Diketones. Organic Letters, 24(25), 4584–4588.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection of primary and secondary alcohols as silyl ethers by symmetrical 1,2-disilanes a catalyzed by Au/TiO 2. Retrieved from [Link]

  • Scilit. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane. Retrieved from [Link]

  • NIH. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • ResearchGate. (2022). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound [164513-48-8]. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromophenoxy)(tert-butyl)dimethylsilane. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromophenoxy)(tert-butyl)dimethylsilane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4434.

Sources

Application Notes & Protocols for (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide for the effective utilization of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane (CAS No. 164513-48-8) in synthetic organic chemistry.[1][2][3] This bifunctional reagent, featuring a synthetically versatile aryl bromide and a robust tert-butyldimethylsilyl (TBDMS) ether protecting group, is a valuable intermediate for the construction of complex molecular architectures. We will explore its application in palladium-catalyzed cross-coupling reactions and detail the protocols for the strategic deprotection of the silyl ether. The methodologies described herein are designed for researchers, scientists, and professionals in the field of drug development, offering both foundational principles and actionable experimental procedures.

Compound Profile and Physicochemical Properties

This compound is a stable, readily handled solid. The presence of the bromine atom on the aromatic ring allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Simultaneously, the TBDMS group protects the phenolic oxygen, a group that would otherwise interfere with many organometallic reactions due to its acidity.[4]

PropertyValue
CAS Number 164513-48-8[1]
Molecular Formula C₁₃H₂₁BrOSi[3]
Molecular Weight 301.29 g/mol [3]
Appearance Typically a white to off-white solid or oil
Key Functional Groups Aryl Bromide, Silyl Ether
Primary Applications Cross-Coupling Reactions, Protecting Group Chemistry

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. As with all organobromine compounds, appropriate personal protective equipment (PPE) should be used.

Core Functionalities and Strategic Applications

The synthetic utility of this reagent stems from its two distinct functional moieties. The choice of which group to react first allows for divergent synthetic pathways, providing significant flexibility in the design of multi-step syntheses.

G cluster_0 Pathway 1: Modify Aryl Ring First cluster_1 Pathway 2: Deprotect First A This compound B Pd-Catalyzed Cross-Coupling A->B F Deprotection (e.g., TBAF, Acid) A->F C Coupled Product (Silyl Ether Intact) B->C D Deprotection (e.g., TBAF, Acid) C->D E Final Product 1 (Free Phenol) D->E G 3-Bromo-4-methylphenol F->G H Pd-Catalyzed Cross-Coupling G->H I Final Product 2 (Free Phenol) H->I

Figure 1: Strategic pathways for the sequential functionalization of this compound.

The Aryl Bromide: A Handle for Cross-Coupling

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming C-C and C-N bonds.[5][6] The electron-donating nature of the silyloxy and methyl groups can influence the reactivity of the aryl bromide, a factor to consider in catalyst selection.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[6][7] It is widely used due to the mild reaction conditions and the commercial availability and low toxicity of boronic acids.[6] The reaction is tolerant of a wide variety of functional groups, including the TBDMS ether present in our substrate.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) ArPdR Ar-Pd(II)L₂(R') ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Product Ar-R' ArPdR->Product Reductive Elimination Aryl Bromide\n(Ar-Br) Aryl Bromide (Ar-Br) Aryl Bromide\n(Ar-Br)->ArPdBr Oxidative Addition Boronic Acid\n(R'-B(OH)₂) Boronic Acid (R'-B(OH)₂) Boronic Acid\n(R'-B(OH)₂)->ArPdR Base Base Base->ArPdR

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, synthesizing aryl amines from aryl halides.[5][8] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in many pharmaceutical agents.[5] The choice of ligand is critical for achieving high yields, especially with electron-rich or sterically hindered substrates.[9][10]

Buchwald_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) ArPdAmine [Ar-Pd(II)L₂(HNR'R'')]⁺ ArPdBr->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)L₂(NR'R'') ArPdAmine->ArPdAmido Deprotonation ArPdAmido->Pd0 Product Ar-NR'R'' ArPdAmido->Product Reductive Elimination Aryl Bromide\n(Ar-Br) Aryl Bromide (Ar-Br) Aryl Bromide\n(Ar-Br)->ArPdBr Oxidative Addition Amine\n(HNR'R'') Amine (HNR'R'') Amine\n(HNR'R'')->ArPdAmine Base Base Base->ArPdAmido

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

The TBDMS Ether: A Robust Protecting Group

The tert-butyldimethylsilyl (TBDMS or TBS) ether is one of the most common protecting groups for alcohols and phenols in organic synthesis.[4][11][12] Its utility lies in its stability across a wide range of reaction conditions, including reactions involving strong bases (e.g., organolithium reagents, Grignards), many oxidizing agents, and some reducing agents.[4][13]

The stability of silyl ethers is sterically dependent. The bulky tert-butyl group on the silicon atom makes the TBDMS group significantly more stable to hydrolysis than smaller silyl ethers like trimethylsilyl (TMS).[11]

Relative Stability of Silyl Ethers (Acidic Media): TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000)[11]

Deprotection is typically achieved under acidic conditions or with a fluoride ion source.[11] Fluoride-based deprotection is particularly effective due to the exceptionally high strength of the silicon-fluorine bond.

Experimental Protocols

Note: All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phosphine Ligand (e.g., SPhos, XPhos, or triphenylphosphine)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for chromatography

Procedure:

  • To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) and ligand if necessary.

  • Add the degassed solvent (e.g., Toluene/Water 5:1). The reaction mixture should be stirred vigorously.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale / Causality
Catalyst Pd(PPh₃)₄ (2-5 mol%)A common, effective Pd(0) source for many Suzuki couplings.[14]
Base K₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation.[15] K₃PO₄ is often more effective for less reactive substrates.
Solvent Toluene/H₂O or Dioxane/H₂OBiphasic systems are common and effective for Suzuki reactions.[16]
Temperature 90 - 100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.[14]
Reaction Time 12 - 24 hoursDependent on substrate reactivity; should be monitored.[5]
Protocol 2: Buchwald-Hartwig C-N Coupling

This protocol provides a general method for the amination of the title compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine Ligand (e.g., BINAP, Xantphos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 equivalents)

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), the ligand (0.02-0.04 eq), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Seal the flask, then evacuate and backfill with an inert gas (repeat 3 times).

  • Add anhydrous solvent (e.g., Toluene) via syringe, followed by the amine (1.2 eq) and this compound (1.0 eq).

  • Heat the mixture with stirring to the required temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale / Causality
Catalyst System Pd₂(dba)₃ (1-2 mol%) + Ligand (2-4 mol%)Pd₂(dba)₃ is a common air-stable Pd(0) source. The ligand is crucial for facilitating the catalytic cycle.[5]
Ligand Xantphos or RuPhosBulky, electron-rich phosphine ligands are often required to promote reductive elimination from the Pd(II) intermediate.[16]
Base Sodium tert-butoxide (NaOt-Bu)A strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[9]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalyst.
Temperature 100 °CEnsures efficient rates of oxidative addition and reductive elimination.[5][10]
Protocol 3: Deprotection of the TBDMS Ether

This protocol outlines the cleavage of the silyl ether to reveal the free phenol, typically performed after the desired cross-coupling reaction.

Materials:

  • TBDMS-protected compound

  • Deprotection Reagent (TBAF, HCl, or AcCl)

  • Solvent (THF for TBAF; Methanol or CH₂Cl₂ for acidic methods)

  • Saturated aqueous NH₄Cl or NaHCO₃ solution

  • Ethyl acetate or Diethyl ether

Procedure (Fluoride-Mediated):

  • Dissolve the silyl ether (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 - 1.5 eq) dropwise at room temperature.

  • Stir the reaction and monitor by TLC. The reaction is often complete within 1-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography if necessary.

Procedure (Acid-Catalyzed):

  • Dissolve the silyl ether (1.0 eq) in methanol.

  • Add a catalytic amount of acetyl chloride (AcCl) or a stoichiometric amount of dilute aqueous HCl.[17]

  • Stir at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction carefully with saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected phenol.

ParameterReagentRationale / Causality
Fluoride Source Tetra-n-butylammonium fluoride (TBAF)The F⁻ ion has a very high affinity for silicon, forming a strong Si-F bond and leading to clean and efficient cleavage.[4][11]
Acidic Conditions HCl in MeOH/H₂O or AcCl in MeOHSilyl ethers are labile under acidic conditions.[11][17] Acetyl chloride in methanol generates HCl in situ for a mild deprotection.[17]
Solvent THF (for TBAF), Methanol (for acid)Chosen for solubility of reactants and compatibility with the reaction conditions.
Temperature 0 °C to Room TemperatureDeprotection is typically facile and does not require heating.

References

  • Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for the Deprotection of tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS) Ethers with Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698. [Link]

  • Tanemura, K., et al. (2004). Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes. The Journal of Organic Chemistry, 69(18), 6090-6093. [Link]

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]

  • Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Chemistry LibreTexts. (2021). Silylethers. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Semantic Scholar. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • GlobalChemMall. (n.d.). This compound. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Chemsigma. (n.d.). This compound [164513-48-8]. [Link]

  • PubChem. (n.d.). (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane. [Link]

  • Chemsrc.com. (n.d.). This compound Price. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubChem. (n.d.). (4-Bromophenoxy)(tert-butyl)dimethylsilane. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2019). The reductive cross‐coupling reaction. [Link]

Sources

safe handling and disposal of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Safe Handling and Disposal of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 164513-48-8). The protocols herein are designed to ensure personnel safety, maintain experimental integrity, and comply with environmental regulations by integrating an understanding of the compound's specific chemical characteristics.

Compound Profile and Hazard Identification

This compound is an organosilane compound featuring a tert-butyldimethylsilyl (TBDMS) ether protecting group and a brominated aromatic ring. This unique structure necessitates a multi-faceted approach to risk assessment, considering the properties of each functional moiety.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for appropriate handling and storage.

PropertyValueSource
CAS Number 164513-48-8[1][2]
Molecular Formula C₁₃H₂₁BrOSi[1][2]
Molecular Weight 301.30 g/mol [1]
Boiling Point 293.6 ± 28.0 °C at 760 mmHg[1]
Appearance Not specified; likely a liquid or low-melting solid.General knowledge
GHS Hazard Classification

Based on available data, the compound is classified with the following hazards. These classifications form the basis for all recommended safety protocols.

GHS ClassificationHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed

Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation

Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation

Source:[3]; Corroborated by similar compounds[4]

The Causality of Risk: A Mechanistic Perspective

Understanding why this compound is hazardous is critical for its safe use. The risk profile is derived from its constituent parts: the TBDMS ether, the brominated aromatic system, and its general nature as an organosilane.

Caption: Risk assessment workflow for the subject compound.

  • TBDMS Ether Moiety: The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group, approximately 10,000 times more stable towards hydrolysis than a trimethylsilyl (TMS) ether due to the steric hindrance of the tert-butyl group.[5][6][7] However, its stability is not absolute. The Si-O bond is readily cleaved by sources of fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) and under acidic conditions.[5][6][8][9] This dictates a critical waste management principle: do not mix waste containing this compound with acidic or fluoride-containing waste streams to prevent unintended deprotection and reaction.

  • Brominated Aromatic Moiety: The presence of bromine on the aromatic ring classifies this compound as a halogenated organic. Such compounds are often persistent in the environment. Furthermore, improper incineration of brominated waste at low temperatures can potentially lead to the formation of hazardous polybrominated dibenzodioxins and dibenzofurans.[10] Therefore, the only acceptable disposal method is high-temperature incineration at a licensed hazardous waste facility .[10]

  • Organosilane Backbone: Organosilanes as a class require careful handling.[11] While this specific compound is an ether and not a more reactive chlorosilane, it can still be susceptible to hydrolysis over time if exposed to moisture, potentially forming silanols.[12] It is crucial to store it in a tightly sealed container in a dry environment.

Safe Handling and Storage Protocols

Adherence to the following protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • All handling of this compound, including weighing, transferring, and addition to reaction vessels, must be conducted inside a certified chemical fume hood.[13][14]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[4][15][16]

  • Hand Protection: Nitrile or neoprene gloves must be worn. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be disposed of as hazardous waste.[15][16]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

Storage
  • Store the compound in its original, tightly sealed container.

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong acids, strong oxidizing agents, and sources of fluoride.[17][18]

  • Store separately from non-halogenated reagents.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • For Small Spills (<50 mL) inside a fume hood:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[15][17]

    • Decontaminate the spill area with a detergent solution, followed by a solvent rinse (e.g., acetone or ethanol), collecting all cleaning materials as hazardous waste.

  • For Large Spills (>50 mL) or any spill outside a fume hood:

    • Evacuate the immediate area and alert all personnel.

    • If the spill is flammable or volatile, shut off all ignition sources.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately for emergency response.

Waste Disposal Protocol

Proper disposal is a critical final step in the safe management of this compound. The primary directive is the segregation of halogenated waste for specialized disposal.

Caption: Decision tree for the disposal of laboratory waste.

Step-by-Step Disposal Procedure
  • Waste Segregation: All waste streams containing this compound, including unreacted material, solutions, and contaminated items (e.g., pipette tips, absorbent materials, gloves), must be collected in a dedicated container specifically marked for "Halogenated Organic Waste" .[17][19]

  • Container Selection: Use a chemically resistant container (e.g., glass or polyethylene) that can be securely sealed. Do not overfill the container; leave at least 10% headspace.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A list of all other chemical constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., exclamation mark).

  • Final Disposal: The sealed and labeled container must be disposed of through your institution's EHS department or a certified hazardous waste contractor. The required disposal method is high-temperature incineration.[10] Under no circumstances should this material be disposed of down the drain or in regular trash. [13]

References

  • This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. Chemsrc.com.
  • The Enduring Guardian: A Technical Guide to the Stability of Tert-Butyldimethylsilyl Ethers. Benchchem.
  • This compound [164513-48-8]. Chemsigma.
  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
  • A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. Benchchem.
  • Deprotection of Silyl Ethers. Gelest Technical Library.
  • Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • LCSS: BROMINE.
  • Organosilane. Daken Chem.
  • A review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). GESAMP.
  • Organosilane Compounds. ZM Silane Limited.
  • chemical label 3-Bromo-4-methylphenoxy tert-butyl dimethylsilane. Fisher Scientific.
  • (3-Bromopropoxy)-tert-butyldimethylsilane 97 89031-84-5. Sigma-Aldrich.
  • SAFETY D
  • 3-BROMOPROPOXY-t-BUTYLDIMETHYLSILANE. Gelest, Inc.
  • MSDS - Safety D
  • Safety D
  • Bromine w

Sources

derivatization of phenols with (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the derivatization of substituted phenols using tert-butyldimethylsilyl chloride (TBDMS-Cl), focusing on the synthesis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane. Derivatization is a critical step for the analysis of polar, non-volatile compounds like phenols by gas chromatography-mass spectrometry (GC-MS).[1][2][3] Silylation, specifically the formation of tert-butyldimethylsilyl (TBDMS) ethers, significantly increases molecular volatility and thermal stability, enabling robust and reproducible chromatographic analysis.[2][4] This note details the reaction mechanism, provides a step-by-step protocol for synthesis and sample preparation, outlines GC-MS analysis, and presents expected mass spectral data for the target analyte.

Introduction: The Rationale for Phenol Derivatization

Phenolic compounds are a broad class of molecules characterized by a hydroxyl group bonded directly to an aromatic ring. Their inherent polarity and propensity for hydrogen bonding make them poorly suited for direct analysis by GC-MS.[3][4] Without modification, these compounds exhibit poor peak shape, high boiling points, and thermal instability, leading to inaccurate quantification and identification.

Silylation is a chemical derivatization technique that replaces the active hydrogen of the phenolic hydroxyl group with a silyl group, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS).[2][5] The resulting silyl ether is significantly less polar and more volatile. TBDMS ethers are particularly advantageous in synthetic and analytical chemistry due to their enhanced stability compared to TMS ethers.[6][7] The bulky tert-butyl group provides steric hindrance that protects the Si-O bond from premature hydrolysis under many analytical and synthetic conditions.[6]

This guide focuses on the synthesis of a specific TBDMS ether, this compound, as a model for the derivatization of substituted phenols for analytical applications.

Reaction Chemistry: Synthesis of a TBDMS Ether

The target molecule is synthesized by reacting the corresponding phenol (3-Bromo-4-methylphenol) with tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction is typically catalyzed by a weak base, most commonly imidazole.

Key Reagents:

  • Substrate: 3-Bromo-4-methylphenol

  • Silylating Agent: tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Catalyst: Imidazole

  • Solvent: Anhydrous Aprotic Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

Mechanism of Action: The reaction proceeds via a nucleophilic substitution mechanism. Imidazole plays a dual role: first, it acts as a base to deprotonate the phenol, increasing its nucleophilicity. Second, and more importantly, it reacts with TBDMS-Cl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole.[8] This intermediate is a much more potent silyl donor than TBDMS-Cl itself. The phenoxide ion then attacks the silicon atom of this intermediate, displacing imidazole and forming the stable TBDMS ether product and imidazolium hydrochloride.[9][10]

G cluster_reaction Silylation Reaction TBDMS_Cl TBDMS-Cl Intermediate N-TBDMS-Imidazole (Active Silylating Agent) TBDMS_Cl->Intermediate Imidazole Imidazole Product (3-Bromo-4-methylphenoxy) (tert-butyl)dimethylsilane (Ar-OTBDMS) Phenol 3-Bromo-4-methylphenol (Ar-OH) Phenol->Product Byproduct Imidazolium Hydrochloride

Figure 1: Reaction mechanism for imidazole-catalyzed silylation of a phenol.

Experimental Protocols

Protocol for Synthesis of this compound

This protocol describes a general procedure for the TBDMS protection of a phenol on a laboratory scale.[8][11]

Materials:

  • 3-Bromo-4-methylphenol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv)

  • Imidazole (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-Bromo-4-methylphenol (1.0 equiv) and imidazole (2.0 equiv).

  • Dissolution: Add anhydrous DCM to dissolve the solids (approx. 0.1 M concentration of the phenol). Stir the solution at room temperature.

  • Reagent Addition: In a separate vial, dissolve TBDMS-Cl (1.2 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring phenol/imidazole mixture. A white precipitate (imidazolium hydrochloride) will begin to form.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting phenol is fully consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though for GC-MS analysis of the primary product, the crude material after workup is often of sufficient purity.

Protocol for Sample Preparation for GC-MS Analysis

This protocol outlines the preparation of the synthesized silyl ether for injection into a GC-MS system.

Materials:

  • Synthesized this compound

  • GC-grade solvent (e.g., Ethyl Acetate or Hexane)

  • 2 mL GC vial with cap and septum

  • Micropipettes

  • Vortex mixer

Procedure:

  • Stock Solution: Accurately weigh approximately 10 mg of the purified product into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate to create a 1 mg/mL stock solution.

  • Working Standard: Prepare a working standard by diluting the stock solution. For example, transfer 100 µL of the stock solution into a GC vial and add 900 µL of ethyl acetate to yield a 100 µg/mL solution.

  • Injection: The sample is now ready for injection into the GC-MS system.

Analytical Workflow and Data

The analysis of the derivatized phenol is performed using a standard gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.[1]

G start Synthesized Silyl Ether prep Sample Prep (Dilution in Solvent) start->prep inject GC Injection (Vaporization) prep->inject sep GC Column (Separation) inject->sep detect MS Detector (Ionization & Detection) sep->detect data Data Analysis (Chromatogram & Spectrum) detect->data

Figure 2: Standard workflow for GC-MS analysis of a derivatized sample.
GC-MS Parameters

The following table provides typical starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterTypical ValueRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)Standard non-polar column suitable for a wide range of semi-volatile compounds.
Injector Temp. 280 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.[1]
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 100 °C, ramp at 15 °C/min to 300 °C, hold for 5 minA temperature ramp allows for separation from any residual solvent or impurities.
MS Source Temp. 230 °CStandard temperature for electron ionization sources.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Energy 70 eVStandard energy for EI, producing reproducible fragmentation patterns for library matching.[1]
Mass Range m/z 40-550Covers the expected mass range of the analyte and its fragments.
Expected Mass Spectrum Data

The mass spectrum of a TBDMS ether is highly characteristic. The molecular ion (M⁺) may be weak or absent, but a prominent peak corresponding to the loss of the tert-butyl group ([M-57]⁺) is almost always observed.[12] This fragment is often the base peak.

Analyte: this compound Molecular Formula: C₁₃H₂₁BrOSi Molecular Weight: 301.3 g/mol (for ⁷⁹Br isotope)

m/z (Charge)Ion IdentityRelative AbundanceNotes
300 / 302[M]⁺LowMolecular ion peak cluster showing the characteristic bromine isotope pattern (approx. 1:1 ratio for ⁷⁹Br/⁸¹Br).
243 / 245 [M - C₄H₉]⁺ or [M-57]⁺ High (Base Peak) Diagnostic fragment resulting from the loss of the tert-butyl radical. This is the most stable and abundant ion.
185 / 187[Br-C₇H₆-O]⁺ModerateFragment corresponding to the underivatized bromomethylphenol radical cation.
73[(CH₃)₂Si=OH]⁺ModerateCommon fragment in silyl ether spectra.
57[C₄H₉]⁺ModerateFragment corresponding to the tert-butyl cation.

Conclusion

The derivatization of phenols into their corresponding TBDMS ethers is a robust and essential technique for their analysis by GC-MS. The protocol outlined provides a reliable method for the synthesis and preparation of this compound, serving as a model for a wide range of substituted phenols. The enhanced stability and volatility of the TBDMS derivative, combined with its characteristic mass spectral fragmentation pattern, allows for sensitive and accurate identification and quantification, which is critical for researchers in analytical chemistry and drug development.

References

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health (NIH). Available at: [Link]

  • Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free. Taylor & Francis Online. Available at: [Link]

  • Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation. PubMed. Available at: [Link]

  • Microwave‐Assisted Protection of Phenols as tert‐Butyldimethylsilyl (TBDMS) Ethers Under Solvent‐Free Conditions | Request PDF. ResearchGate. Available at: [Link]

  • Proposed activation of silyl chloride by imidazole‐based nucleophiles... ResearchGate. Available at: [Link]

  • Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. pubs.acs.org. Available at: [Link]

  • Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. National Institutes of Health (NIH). Available at: [Link]

  • A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride– N-Methylimidazole–Iodine. Thieme. Available at: [Link]

  • tert-Butyldiphenylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. NOPR. Available at: [Link]

  • Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. RSC Publishing. Available at: [Link]

  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. silylation.com. Available at: [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]

  • tert-Buyldiphenylsilylethyl (“TBDPSE”): A Practical Protecting Group for Phenols. ACS Publications. Available at: [Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • (PDF) N -(Trimethylsilyl)imidazole. ResearchGate. Available at: [Link]

  • Stability of OTBS in TFA/DCM : r/chemistry. Reddit. Available at: [Link]

  • Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. National Institutes of Health (NIH). Available at: [Link]

  • Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. ResearchGate. Available at: [Link]

  • Hydroxyl Protecting Groups. Science of Synthesis. Available at: [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this silyl ether in their synthetic pathways. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yield and purity.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Product Formation

Q: I've followed the standard protocol, but my reaction yield is disappointingly low, or I'm not seeing any product. What are the likely causes and how can I fix this?

A: Low or no product formation in a silylation reaction can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of interfering substances.

  • Reagent Quality and Handling:

    • Moisture Contamination: tert-Butyldimethylsilyl chloride (TBDMSCl) is highly susceptible to hydrolysis. Any moisture in the solvent, glassware, or on the starting phenol will consume the silylating agent, forming tert-butyldimethylsilanol and subsequently hexamethyldisiloxane, which can complicate purification.[1]

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. The 3-Bromo-4-methylphenol starting material should also be thoroughly dried.

    • Degraded TBDMSCl: Over time, TBDMSCl can degrade, especially if not stored under anhydrous conditions.

      • Solution: Use a fresh bottle of TBDMSCl or purify older reagent by distillation if necessary.

  • Reaction Conditions:

    • Insufficient Base: A base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[2] Imidazole is commonly used as it also acts as a nucleophilic catalyst.[3][4]

      • Solution: Ensure you are using the correct stoichiometry of a suitable base. For hindered or less reactive phenols, a stronger, non-nucleophilic base like 2,6-lutidine might be necessary, especially when using the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf).[4][5]

    • Inadequate Temperature or Reaction Time: While many silylations proceed readily at room temperature, electron-poor or sterically hindered phenols may require more forcing conditions.

      • Solution: Consider gently heating the reaction mixture (e.g., to 40-50 °C) or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.

Problem 2: Presence of Significant Side Products

Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the common side reactions, and how can I minimize them?

A: The formation of side products is a common challenge. Understanding their origin is key to suppression.

  • tert-Butyldimethylsilanol and Hexamethyldisiloxane:

    • Cause: As mentioned, this arises from the reaction of TBDMSCl with water.[1]

    • Minimization: The most effective preventative measure is the strict exclusion of moisture from the reaction.

  • Unreacted Starting Material:

    • Cause: This indicates an incomplete reaction. The cause could be insufficient silylating agent, inadequate reaction time, or low reactivity of the substrate.

    • Minimization: Use a slight excess (1.1-1.5 equivalents) of TBDMSCl. Ensure the reaction is allowed to proceed to completion by monitoring via TLC. For stubborn reactions, consider using a more potent silylating agent like TBDMSOTf.[4]

Problem 3: Difficult Purification

Q: I'm having trouble separating my product from the reaction byproducts, particularly the silyl-based impurities. What purification strategies are most effective?

A: Purification of silyl ethers can sometimes be challenging due to the similar polarities of the product and certain byproducts.

  • Standard Chromatographic Purification:

    • Silica gel column chromatography is the most common method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

    • Tip: If the product and a non-polar impurity like hexamethyldisiloxane are co-eluting, it may be beneficial to push the reaction to completion to consume the TBDMSCl, thereby preventing the formation of these byproducts.

  • Alternative Workup Procedures:

    • Aqueous Workup: Quenching the reaction with a saturated aqueous solution of ammonium chloride can help to hydrolyze any remaining TBDMSCl and partition the resulting silanol into the aqueous layer.[5]

    • Fluoride-Based Cleanup: If silyl byproducts are particularly problematic, a mild fluoride treatment (e.g., a quick wash with a dilute aqueous HF solution or passing through a short plug of silica gel treated with fluoride) can selectively cleave the more labile silyl impurities. However, this must be done carefully to avoid deprotection of the desired product.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of imidazole in this reaction? Can I use other bases?

A1: Imidazole serves a dual purpose. It acts as a base to neutralize the HCl byproduct, and more importantly, it functions as a nucleophilic catalyst.[3][4] It reacts with TBDMSCl to form a highly reactive silylimidazolium intermediate, which then readily silylates the phenol.[4] While other bases like triethylamine or pyridine can be used, imidazole is often preferred for its catalytic efficiency. For sterically hindered phenols, stronger bases or catalytic systems may be required.[5]

Q2: How do I know when the reaction is complete?

A2: The best way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your 3-Bromo-4-methylphenol starting material. The reaction is complete when the starting material spot has been completely consumed and a new, less polar spot corresponding to the silylated product has appeared.

Q3: My product seems to be unstable during purification. Is this common?

A3: Aryl TBDMS ethers are generally quite stable. However, they can be sensitive to acidic conditions.[5] If you are using silica gel for chromatography, which can be slightly acidic, prolonged exposure can potentially lead to some deprotection. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in your eluent before packing the column.

Q4: Can I use a different silylating agent?

A4: Yes, other silylating agents can be used, and the choice depends on the desired stability of the protecting group. For example, triethylsilyl (TES) ethers are more labile to acid than TBDMS ethers, while tert-butyldiphenylsilyl (TBDPS) ethers are more robust.[5] The reaction conditions may need to be adjusted accordingly.

III. Detailed Experimental Protocol

This section provides a reliable, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Bromo-4-methylphenol187.041.00 g5.34 mmol1.0
tert-Butyldimethylsilyl chloride150.720.89 g5.88 mmol1.1
Imidazole68.080.73 g10.7 mmol2.0
Anhydrous Dichloromethane (DCM)-20 mL--
Procedure
  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-4-methylphenol (1.00 g, 5.34 mmol).

  • Dissolution: Add anhydrous dichloromethane (20 mL) and stir until the phenol is completely dissolved.

  • Addition of Reagents: Add imidazole (0.73 g, 10.7 mmol) followed by tert-butyldimethylsilyl chloride (0.89 g, 5.88 mmol) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using 10% ethyl acetate in hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding deionized water (20 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Visualizing the Workflow

The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_purification Purification Start Start: Dry Glassware & Reagents Reagents Dissolve 3-Bromo-4-methylphenol in Anhydrous Solvent Start->Reagents Add_Base Add Imidazole Reagents->Add_Base Add_Silyl Add TBDMSCl Add_Base->Add_Silyl Stir Stir at Room Temperature Add_Silyl->Stir Monitor Monitor by TLC Stir->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup Complete->Workup Yes Troubleshoot Troubleshoot: - Check Reagent Quality - Increase Temperature/Time - Use TBDMSOTf Complete->Troubleshoot No Quench Aqueous Workup Workup->Quench Troubleshoot->Stir Extract Extraction & Drying Quench->Extract Chromatography Column Chromatography Extract->Chromatography Product Pure Product Chromatography->Product

Caption: Workflow for the synthesis of this compound.

IV. References

  • Karimi, B., & Zamani, A. (2004). A catalytic amount of N-iodosuccinimide in methanol allows a selective deprotection of TBDMS ethers of alcohols in the presence of TBDMS ethers of phenols. Tetrahedron Letters, 45(49), 9139-9141.

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.

  • Bartoszewicz, A., Kalek, M., Nilsson, J., & Stawinski, J. (2008). A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride–N-Methylimidazole–Iodine. Synlett, 2008(01), 37-40.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • BenchChem. (2025). Identifying and Minimizing Byproducts in Silyl Enol Ether Formation. BenchChem.

  • Wikipedia. (2023). Silyl ether. In Wikipedia.

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.

  • Khan Academy. (n.d.). Protection of alcohols. Khan Academy.

  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.

  • ResearchGate. (2018). Proposed activation of silyl chloride by imidazole-based nucleophiles and subsequent alcohol silylation. ResearchGate.

Sources

Technical Support Center: Purification of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions to ensure the successful purification of this silyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The common impurities depend on the synthetic route but typically include:

  • Unreacted 3-Bromo-4-methylphenol: The starting material for the silylation reaction.

  • Excess tert-Butyldimethylsilyl chloride (TBSCl): The silylating agent.

  • Silylation reaction byproducts: Such as imidazole or other bases used as catalysts, and their corresponding salts.[1]

  • Hydrolysis product: Premature cleavage of the TBS ether back to 3-Bromo-4-methylphenol during workup or purification.[2]

  • Siloxanes: Formed from the hydrolysis of TBSCl.

Q2: How stable is this compound to common purification techniques?

A2: Tert-butyldimethylsilyl (TBS) ethers are generally robust and are known to be stable to flash column chromatography on silica gel and a variety of reaction conditions.[3] However, they are sensitive to acidic conditions and can be cleaved.[2] Care should be taken to avoid acidic environments during workup and purification.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The purity of the final product can be effectively assessed using a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of the reaction progress and column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the structure and identify any proton or carbon-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The product is degrading during silica gel column chromatography.

Possible Cause: The silica gel is slightly acidic, which can cause the hydrolysis of the TBS ether.[4]

Solution:

  • Neutralize the silica gel: Before packing the column, prepare a slurry of the silica gel in the chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v).[4]

  • Use pre-treated neutral silica gel: Commercially available neutral silica gel can be used as an alternative.

  • Choose a less polar eluent system: Highly polar or protic solvents can promote the degradation of silyl ethers on silica.[4]

Issue 2: Difficulty in separating the product from the starting material (3-Bromo-4-methylphenol).

Possible Cause: The polarity difference between the product and the starting material may not be sufficient for good separation with the chosen eluent system.

Solution:

  • Optimize the eluent system: A systematic approach to finding the optimal solvent system for flash chromatography is recommended. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

  • Perform a gradient elution: A gradient of increasing polarity can help to first elute the less polar product and then the more polar starting material.

Recommended Eluent Systems for Aryl-TBS Ethers:

Eluent SystemTypical Ratio (v/v)Notes
Hexane / Ethyl Acetate99:1 to 90:10A good starting point for many silyl ethers.
Heptane / Dichloromethane95:5 to 80:20Offers different selectivity compared to ethyl acetate systems.
Issue 3: The purified product contains residual tetrabutylammonium salts after a fluoride-mediated reaction or deprotection.

Possible Cause: Tetrabutylammonium salts, often from reagents like tetra-n-butylammonium fluoride (TBAF), can be challenging to remove, especially if the desired product is polar.[5]

Solution:

  • Aqueous Workup: For non-polar to moderately polar compounds, a thorough aqueous workup is often sufficient to remove the majority of TBAF-related byproducts.[5] Multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washing the combined organic layers with water and then brine is recommended.

  • Silica Gel Chromatography: If the product is sufficiently non-polar, the polar tetrabutylammonium salts will remain at the baseline of the silica gel column.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Thin-Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane/ethyl acetate to determine the optimal eluent system for separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 98:2 Hexane/Ethyl Acetate). If necessary, add 0.5% triethylamine to the eluent to neutralize the silica. Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified this compound.

Diagrams

Purification_Workflow Crude_Product Crude (3-Bromo-4-methylphenoxy) (tert-butyl)dimethylsilane TLC_Analysis TLC Analysis to Determine Eluent System Crude_Product->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Purity_Analysis Purity Analysis (NMR, GC-MS, HPLC) Column_Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product Troubleshooting_Degradation cluster_problem Problem cluster_cause Potential Cause cluster_solutions Solutions Problem Product Degradation on Silica Gel Column Cause Acidic Silica Gel Problem->Cause Solution1 Neutralize Silica with Triethylamine Cause->Solution1 Solution2 Use Pre-Treated Neutral Silica Gel Cause->Solution2 Solution3 Use Less Polar Eluent System Cause->Solution3

Caption: Troubleshooting logic for product degradation during chromatography.

References

  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]

  • ResearchGate. How to removal of excess silyl ether reagent from reaction mixture? Available from: [Link]

Sources

troubleshooting failed reactions involving (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered in reactions involving this versatile synthetic building block. Here, we move beyond simple protocols to explain the chemical causality behind experimental choices, empowering you to resolve issues with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound is failing or showing very low conversion. What are the primary causes?

A1: Failure to achieve conversion in palladium-catalyzed cross-coupling reactions is a common issue that can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the integrity of the reagents.

The C(sp²)-Br bond in your substrate requires an active Pd(0) catalyst for oxidative addition, which is the first and often rate-limiting step of the catalytic cycle.[1][2] Inactivity can stem from:

  • Catalyst Source: Ensure you are using a reliable source of Pd(0). Pre-catalysts or direct Pd(0) sources like Pd₂(dba)₃ are often more reliable than Pd(II) sources (e.g., Pd(OAc)₂) which require in situ reduction.[3][4]

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For aryl bromides, bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos, or tBu₃P) are often necessary to promote the oxidative addition and subsequent reductive elimination steps.[5][6]

  • Oxygen Contamination: Oxygen can rapidly oxidize and deactivate the active Pd(0) catalyst.[7][8] Rigorous degassing of solvents and maintaining a positive pressure of an inert atmosphere (Argon or Nitrogen) is non-negotiable.[2]

  • Base and Solvent: The choice of base and solvent is interdependent and crucial for both catalytic activity and substrate stability. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5][7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[4][9] The solvent must dissolve all components and be compatible with the chosen conditions. Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF are standard.[7][9]

Q2: I'm observing significant cleavage (deprotection) of the tert-butyldimethylsilyl (TBS) ether during my reaction. How can I prevent this?

A2: The TBS ether of a phenol is significantly more labile than its aliphatic counterpart, particularly under acidic or fluoride-mediated conditions.[10][11][12] Unintended deprotection during a cross-coupling reaction is a frequent challenge.

Key Causes & Solutions:

  • Base-Mediated Cleavage: While TBS ethers are generally stable to aqueous bases, strong alkoxide bases (e.g., NaOtBu) at elevated temperatures can promote cleavage.[3][13] If you suspect this is the issue, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, which are often sufficient for many cross-coupling reactions.[7]

  • Acidic Conditions: The TBS group is highly sensitive to acid.[14][15] Ensure that no acidic reagents are used and that the workup procedure is neutral or slightly basic. Quenching with water or a saturated NaHCO₃ solution is preferable to acidic solutions like NH₄Cl until the product is extracted.[12]

  • Fluoride-Mediated Cleavage: The Si-F bond is exceptionally strong, making fluoride ions potent reagents for silyl ether cleavage.[13][14][15] If you are using a coupling partner that can be a source of fluoride, such as an aryl trifluoroborate salt, this is a likely cause.

    • Solution: Switch to the corresponding boronic acid or boronic ester (e.g., pinacol ester) to eliminate the fluoride source.[7]

Q3: My reaction is messy, yielding multiple side products. What are the likely culprits and how can I improve selectivity?

A3: The formation of side products points to competing reaction pathways. The most common undesired products in this context are from protodebromination and homocoupling.

  • Protodebromination (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom. It is often promoted by trace amounts of water or other proton sources in the reaction mixture.[8]

    • Mitigation: Ensure all reagents and solvents are rigorously dried and the reaction is run under a strictly inert atmosphere. Some palladium-ligand systems are more prone to this side reaction; screening different ligands may be necessary.[9]

  • Homocoupling of Boronic Acid (Suzuki): The self-coupling of the boronic acid partner to form a biaryl byproduct is a common side reaction, typically promoted by the presence of oxygen.[7][8]

    • Mitigation: This reinforces the critical need for thorough degassing of all solvents and the reaction vessel. Performing multiple freeze-pump-thaw cycles or sparging with an inert gas for an extended period (20-30 minutes) is essential.[5] Using a slight excess of the boronic acid can sometimes be a pragmatic solution, but addressing the root cause (oxygen) is preferable.

  • Phenol Formation: If you see the deprotected phenol as a major byproduct, refer to the troubleshooting steps in Q2 .

Below is a troubleshooting workflow to systematically diagnose and resolve failed cross-coupling reactions.

G start Reaction Failure: Low or No Conversion check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Check Reaction Conditions start->check_conditions check_reagents 3. Check Reagent Quality start->check_reagents catalyst_active Is Pd(0) source active? (e.g., use Pd₂(dba)₃) check_catalyst->catalyst_active degassing Was degassing thorough? (Inert atmosphere) check_conditions->degassing substrate_purity Is substrate pure? check_reagents->substrate_purity ligand_choice Is ligand appropriate? (e.g., bulky, e⁻-rich) catalyst_active->ligand_choice Yes success Problem Solved catalyst_active->success No -> Fix ligand_choice->check_conditions Yes ligand_choice->success No -> Optimize temp_base Are Temp. & Base optimal? degassing->temp_base Yes degassing->success No -> Fix temp_base->check_reagents Yes temp_base->success No -> Optimize partner_purity Is coupling partner active? (e.g., fresh boronic acid) substrate_purity->partner_purity Yes substrate_purity->success No -> Purify partner_purity->start Yes -> Re-evaluate partner_purity->success No -> Replace

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Protocols & Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid. Optimization may be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[8]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The product should be significantly less polar than the deprotected phenol and may have a similar polarity to the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction Monitoring and Product Characterization

A self-validating protocol relies on effective monitoring.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Sample Preparation: At regular intervals, take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).

  • Eluent System: A mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10) is a good starting point. The silylated starting material and product will be significantly less polar (higher Rf) than any deprotected species.

  • Visualization: Visualize spots under UV light. Staining with potassium permanganate can also be effective.

2. ¹H NMR Spectroscopy Analysis:

  • Successful reaction and preservation of the TBS group can be confirmed by analyzing the key chemical shifts.

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Appearance
Starting Material tert-Butyl (C(CH₃)₃)~1.0Singlet, 9H
Dimethyl (Si(CH₃)₂)~0.2Singlet, 6H
Aromatic Protons~6.8 - 7.3Multiplets
Hypothetical Product tert-Butyl (C(CH₃)₃)~1.0Singlet, 9H (Should be present)
Dimethyl (Si(CH₃)₂)~0.2Singlet, 6H (Should be present)
Aromatic ProtonsShifted relative to starting materialNew Multiplets
Deprotection Byproduct Phenolic -OHBroad singlet, variableMay not be visible
tert-Butyl & DimethylAbsent-

Below is a simplified representation of a Suzuki-Miyaura catalytic cycle, illustrating the critical role of each component.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂(Br) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl Ar-Pd(II)L₂(Ar') tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' (Product) re->product -> arbr Ar-Br (Substrate) arbr->oa + ar_boron Ar'-B(OR)₂ + Base ar_boron->tm +

Caption: Simplified Suzuki-Miyaura catalytic cycle.

By understanding the function of each component and potential points of failure, you can systematically troubleshoot and optimize your reactions for success.

References

  • BenchChem (2025). Confirming Complete Silyl Ether Deprotection with TMSBr: A Comparative Guide to Analytical Methods.
  • Organic Chemistry Portal. TBS Protection - Common Conditions. Available at: [Link]

  • Baschieri, A., et al. (n.d.). Chemoselective deprotection of TBS alkyl and phenyl ethers in the... ResearchGate. Available at: [Link]

  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Available at: [Link]

  • SynArchive. Protection of Phenol by Silyl ether. Available at: [Link]

  • BenchChem (2025). A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substrates.
  • A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation.
  • Chem-Station (2014). Silyl Protective Groups. Available at: [Link]

  • Gelest. Deprotection of Silyl Ethers. Available at: [Link]

  • White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]

  • Reddit (2018). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]

  • BenchChem (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
  • BenchChem (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • BenchChem (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • The Journal of Organic Chemistry (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • BenchChem (2025). troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde.
  • BenchChem (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.

Sources

Technical Support Center: Optimization of Reaction Parameters for (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with or planning to perform the silyl protection of 3-Bromo-4-methylphenol. Here, we synthesize field-proven insights and foundational chemical principles to provide a comprehensive resource for optimizing your reaction parameters and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of synthesizing this compound?

The synthesis of this compound involves the protection of the hydroxyl group of 3-Bromo-4-methylphenol as a tert-butyldimethylsilyl (TBDMS) ether. This is a crucial step in multi-step organic synthesis. The TBDMS group is a robust protecting group that masks the reactive phenolic proton, rendering the hydroxyl group inert to a wide variety of non-acidic and non-fluoride reaction conditions, such as those involving Grignard reagents, organolithiums, or various oxidation and reduction steps.[1][2] The stability of the TBDMS ether allows for selective transformations on other parts of the molecule before it is selectively removed under mild conditions to regenerate the phenol.[1][3]

Q2: What are the key reagents in this reaction and what are their specific roles?

The standard protocol involves four key components:

  • Substrate: 3-Bromo-4-methylphenol, the molecule containing the hydroxyl group to be protected.

  • Silylating Agent: Tert-butyldimethylsilyl chloride (TBDMSCl) is the source of the TBDMS group. The silicon atom is electrophilic and is attacked by the deprotonated phenol.

  • Base/Catalyst: Imidazole is the most common base for this reaction. It serves two primary functions: it deprotonates the phenol to form the more nucleophilic phenoxide, and it can also act as a nucleophilic catalyst by forming a highly reactive N-tert-butyldimethylsilylimidazole intermediate.[4][5]

  • Solvent: Anhydrous aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used. DMF is often preferred as it can accelerate the reaction.[1][4]

Q3: What safety precautions should be taken when running this experiment?

  • TBDMSCl: This reagent is corrosive and moisture-sensitive. It will react with water to release hydrochloric acid (HCl). Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Imidazole: Can cause skin and eye irritation. Handle with care.

  • Solvents (DMF/DCM): DMF is a potential reproductive toxin, and DCM is a suspected carcinogen. Both should be handled exclusively in a well-ventilated fume hood.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can consume the TBDMSCl and reduce yields. Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[6]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-Dry Glassware prep_reagents Weigh Reagents (Phenol, Imidazole) prep_inert Assemble Under Inert Atmosphere (N2/Ar) add_solvent Add Anhydrous Solvent (DMF) prep_inert->add_solvent Start Reaction add_tbdmscl Add TBDMSCl (Dropwise at 0°C) react Stir at Room Temp (Monitor by TLC) quench Quench with H2O or sat. NH4Cl react->quench Reaction Complete extract Extract with Organic Solvent (EtOAc) wash Wash with Brine & Dry (Na2SO4) purify Concentrate & Purify (Column Chrom.) char_product Characterize Product (NMR, MS) purify->char_product

Caption: General workflow for TBDMS protection of 3-Bromo-4-methylphenol.

Core Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Optimization may be required based on experimental observations.

Materials:

  • 3-Bromo-4-methylphenol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Bromo-4-methylphenol (1.0 eq) and imidazole (2.5 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.5 M with respect to the phenol).

  • Cool the mixture to 0°C using an ice bath.

  • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution. A white precipitate (imidazole hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Once complete, carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (typically using a gradient of hexanes/ethyl acetate) to afford the pure this compound.

Troubleshooting and Optimization Guide

Q4: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is a common issue often traced back to a few key factors:

  • Moisture Contamination: TBDMSCl reacts rapidly with water. Any moisture in the solvent, on the glassware, or in the reagents will consume the silylating agent.

    • Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum is best).[6] Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system. Ensure the starting phenol is dry.

  • Insufficient Base: Imidazole is crucial for deprotonating the phenol. If too little is used, the reaction will be slow or incomplete.

    • Solution: Use at least 2.0 equivalents of imidazole. For sterically hindered or less reactive phenols, increasing the amount to 2.5-3.0 equivalents can be beneficial.

  • Reagent Quality: Old TBDMSCl may have hydrolyzed over time.

    • Solution: Use a fresh bottle of TBDMSCl. If you suspect your reagent is old, you can try adding a larger excess, but this may complicate purification.

  • Low Temperature: While the addition is done at 0°C to control exothermicity, running the entire reaction at this temperature may be too slow.

    • Solution: Ensure you allow the reaction to warm to room temperature. If it is still sluggish, gentle heating (40-50°C) can be applied, but monitor for potential side reactions.

Q5: The reaction is very slow and seems to have stalled. How can I speed it up?

  • Solvent Choice: While DCM can be used, DMF is known to significantly accelerate silylation reactions, possibly due to its ability to better solvate the ionic intermediates and its potential catalytic role.[4]

    • Solution: If using DCM or THF, switch to anhydrous DMF.

  • Catalyst Additive: For particularly stubborn silylations, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added alongside imidazole. DMAP is a more powerful nucleophilic catalyst but should be used sparingly (0.05-0.1 eq) as it can be difficult to remove during purification.

  • Temperature: As mentioned, gentle heating can increase the reaction rate.

    • Solution: Warm the reaction mixture to 40-50°C and monitor closely by TLC. A microwave-assisted protocol under solvent-free conditions has also been shown to dramatically reduce reaction times.[7][8]

Q6: I am having difficulty purifying my product. What are common impurities and how can I remove them?

The primary impurities are typically unreacted TBDMSCl, its hydrolysis product (tert-butyldimethylsilanol), and the corresponding disiloxane.

  • Aqueous Workup is Key: A thorough aqueous workup is essential. Washing with water removes the imidazole hydrochloride salt. A wash with a mild base like saturated NaHCO₃ helps to quench any remaining TBDMSCl and remove acidic byproducts.

  • Hydrolyzing Excess Reagent: Some protocols suggest quenching the reaction with a small amount of methanol before the main aqueous workup. The methanol reacts with any remaining TBDMSCl to form the more volatile methoxy-TBDMS, which is easier to remove.

  • Chromatography Technique: The product, being a silyl ether, is quite non-polar.

    • Solution: Start your flash column chromatography with a very non-polar eluent (e.g., pure hexanes or 1% EtOAc in hexanes) to first elute the non-polar disiloxane byproduct. Then, gradually increase the polarity to elute your desired product. If the product and impurities are still difficult to separate, consider using a different solvent system or a high-performance chromatography system.[9]

Parameter Optimization Summary

ParameterStandard ConditionOptimization StrategyRationale & Key Insights
Silylating Agent TBDMSCl (1.1-1.5 eq)Increase to 2.0 eq for difficult substrates.A slight excess drives the reaction to completion. A large excess can lead to purification challenges.
Base Imidazole (2.0-2.5 eq)Switch to N-methylimidazole (NMI) or add catalytic DMAP (0.1 eq).Imidazole is both a base and catalyst.[5] NMI can be more effective in some cases.[10] DMAP is a stronger nucleophilic catalyst but is toxic and harder to remove.
Solvent DMF or DCM (0.5 M)Use DMF for faster rates. Use DCM for easier workup (less water-soluble).DMF is generally superior for speed, especially for less reactive phenols.[1][4] Acetonitrile (MeCN) can also be an effective solvent.[11]
Temperature 0°C to Room Temp.Heat to 40-60°C for slow reactions.Increased temperature accelerates the rate but may increase side product formation. Room temperature is sufficient for most activated phenols.
Reaction Time 2-6 hoursMonitor by TLC.Reaction time is highly substrate-dependent. Do not rely on a fixed time; always monitor for the disappearance of the starting material.
Workup Water/EtOAc ExtractionQuench with MeOH before adding water. Use saturated NH₄Cl for pH-sensitive compounds.A proper aqueous workup is critical for removing salts and byproducts, simplifying the final purification step.[1][12]

Reaction Mechanism Overview

The reaction proceeds via a nucleophilic substitution at the silicon center. Imidazole plays a dual role, acting as both a base and a nucleophilic catalyst to generate a highly reactive silylating agent.

Sources

common side reactions with (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions that may be encountered during the use of this versatile silyl ether. By understanding the underlying chemical principles, you can effectively troubleshoot experimental issues and ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a protected form of 3-bromo-4-methylphenol. The tert-butyldimethylsilyl (TBDMS) group serves as a robust protecting group for the phenolic hydroxyl functionality, allowing for selective reactions at other positions of the molecule. Its primary utility lies in its role as a building block in multi-step syntheses. The aryl bromide moiety can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The TBDMS ether is stable to a wide range of non-acidic and non-fluoride-containing reagents, making it compatible with many synthetic transformations.[1]

Q2: What are the general storage and handling recommendations for this compound?

A2: Like most silyl ethers, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. Silyl ethers are susceptible to cleavage in the presence of moisture, especially under acidic or basic conditions.[2] Ensure that all glassware and solvents are anhydrous when working with this reagent to prevent premature deprotection.

Q3: What are the most common methods for the deprotection of the TBDMS group?

A3: The TBDMS group is typically removed under acidic conditions or by treatment with a fluoride source. Common reagents for deprotection include:

  • Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is the most common method.[3] Other fluoride sources include hydrofluoric acid (HF) in pyridine or acetonitrile.[4]

  • Acidic conditions: Acetic acid in a THF/water mixture, or stronger acids like HCl or trifluoroacetic acid (TFA) in a protic solvent can be used. However, acidic conditions may not be suitable if other acid-labile functional groups are present in the molecule.[5]

The choice of deprotection method will depend on the overall stability of your molecule and the presence of other functional groups.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the use of this compound and provides actionable troubleshooting steps.

Issue 1: Unintended Cleavage of the TBDMS Ether

Symptoms:

  • Appearance of 3-bromo-4-methylphenol as a byproduct in your reaction mixture, confirmed by TLC, LC-MS, or NMR.

  • Lower than expected yield of the desired product.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Trace amounts of acid or base The Si-O bond is susceptible to hydrolysis under both acidic and basic conditions. TBDMS ethers are significantly more stable than TMS ethers but can still be cleaved under harsh conditions.[6]- Ensure all solvents and reagents are anhydrous and free from acidic or basic impurities. - Use freshly distilled solvents. - If the reaction generates acidic or basic byproducts, consider adding a non-nucleophilic base (e.g., proton sponge) or a buffer.
Incompatible Reagents Certain reagents, particularly some Lewis acids, can promote the cleavage of silyl ethers.- Review the compatibility of all reagents with the TBDMS group. - If a Lewis acid is required, consider using milder conditions (lower temperature, shorter reaction time) or a less reactive Lewis acid.
Aqueous Workup Prolonged exposure to acidic or basic aqueous solutions during workup can lead to partial or complete deprotection.[2]- Neutralize the reaction mixture to a pH of ~7 before extraction. - Minimize the contact time between the organic layer and the aqueous phase. - Use a buffered aqueous wash (e.g., saturated sodium bicarbonate or ammonium chloride solution).[2]
Silica Gel Chromatography Residual acidity on standard silica gel can cause the degradation of sensitive silyl ethers during purification.[2]- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use a less polar eluent system to speed up elution and reduce contact time. - Consider alternative purification methods such as flash chromatography on neutral alumina or crystallization.
Issue 2: Side Reactions Involving the Aryl Bromide

The aryl bromide functionality is a key reactive site for cross-coupling reactions, but it can also lead to undesired side reactions under certain conditions.

Symptoms:

  • Formation of unexpected byproducts arising from the aryl bromide.

  • Low conversion in cross-coupling reactions.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Grignard Reagent Formation If magnesium metal is present (e.g., from a previous step or as an impurity), the aryl bromide can form a Grignard reagent. This can lead to self-coupling or reaction with other electrophiles in the mixture.[7]- Ensure all reaction vessels and reagents are free from magnesium contamination. - If preparing a Grignard reagent is the intended transformation, it should be done under controlled conditions.
Lithium-Halogen Exchange When using organolithium reagents (e.g., n-BuLi, t-BuLi), lithium-halogen exchange can occur, generating an aryllithium species. This can lead to a variety of side reactions if not the intended pathway.[8]- If lithium-halogen exchange is desired, perform the reaction at low temperatures (typically -78 °C) to minimize side reactions.[9] - Add the organolithium reagent slowly to the solution of the aryl bromide. - If avoiding this reaction, choose alternative reagents for your desired transformation.
Reduction of the Aryl Bromide Under certain reductive conditions (e.g., catalytic hydrogenation with certain catalysts, or with strong reducing agents), the C-Br bond can be cleaved, leading to the formation of the debrominated product.- Choose a reducing agent that is chemoselective for other functional groups in your molecule. - Carefully screen hydrogenation catalysts and conditions to avoid dehalogenation.
Homocoupling in Cross-Coupling Reactions In palladium-catalyzed cross-coupling reactions, homocoupling of the aryl bromide to form a biphenyl derivative can be a significant side reaction.- Optimize the reaction conditions (catalyst, ligand, base, solvent, and temperature). - Ensure the purity of the starting materials and reagents. - Use a slight excess of the coupling partner (e.g., the boronic acid in a Suzuki coupling).
Issue 3: Side Reactions Involving the Methyl Group

The methyl group on the aromatic ring is generally considered to be relatively inert. However, under certain conditions, it can undergo side reactions.

Symptoms:

  • Formation of oxidized byproducts.

  • Unexpected substitution at the benzylic position.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Benzylic Oxidation The benzylic protons of the methyl group are susceptible to oxidation, especially in the presence of strong oxidizing agents (e.g., KMnO₄, CrO₃).[10] This can lead to the formation of a carboxylic acid or an aldehyde.- Avoid using harsh oxidizing agents if the methyl group needs to be preserved. - If oxidation is desired at another site, choose a milder and more selective oxidizing agent.
Benzylic Halogenation Under radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light), the methyl group can undergo bromination at the benzylic position.- If benzylic halogenation is not the intended reaction, avoid radical initiators and exposure to UV light. - Perform reactions in the dark and under an inert atmosphere to minimize radical formation.

Experimental Protocols

Protocol 1: Standard Deprotection of the TBDMS Group using TBAF

This protocol describes a general procedure for the removal of the TBDMS protecting group using tetrabutylammonium fluoride (TBAF).

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1.0 M solution of TBAF in THF (1.1 equiv) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-bromo-4-methylphenol.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Troubleshooting this Protocol:

  • Incomplete reaction: If the reaction is sluggish, allow it to warm to room temperature and stir for a longer period.

  • Formation of byproducts: The basicity of TBAF can sometimes cause side reactions.[11] If this is observed, consider using a buffered fluoride source such as HF-pyridine or triethylamine trihydrofluoride.

Protocol 2: Suzuki Cross-Coupling of the Aryl Bromide

This protocol provides a general procedure for a Suzuki cross-coupling reaction using this compound as the aryl bromide component.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst, and the base.

  • Add the solvent system to the reaction vessel.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting this Protocol:

  • Low yield: Ensure all reagents are pure and the reaction is thoroughly degassed to prevent catalyst deactivation. The choice of ligand, base, and solvent can significantly impact the reaction outcome and may require optimization.

  • Homocoupling: If significant homocoupling of the aryl bromide is observed, try lowering the reaction temperature or using a different palladium catalyst/ligand combination.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Reactive Sites and Potential Side Reactions

G main This compound tbdms TBDMS Ether main->tbdms aryl_bromide Aryl Bromide main->aryl_bromide methyl Methyl Group main->methyl deprotection Unintended Deprotection (Acid/Base/Fluoride) tbdms->deprotection coupling Cross-Coupling (e.g., Suzuki) aryl_bromide->coupling lith_hal_exchange Lithium-Halogen Exchange aryl_bromide->lith_hal_exchange oxidation Benzylic Oxidation methyl->oxidation

Caption: Potential reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete TBDMS Deprotection check_reagents Check Reagent Quality (TBAF solution, anhydrous solvents) start->check_reagents check_substrate Assess Substrate for Steric Hindrance start->check_substrate increase_time_temp Increase Reaction Time and/or Temperature check_reagents->increase_time_temp Reagents OK end Successful Deprotection check_reagents->end Reagents were the issue alternative_reagent Consider Alternative Reagent (e.g., HF-Pyridine) increase_time_temp->alternative_reagent Still Incomplete increase_time_temp->end Complete alternative_reagent->end check_substrate->increase_time_temp

Caption: A decision tree for troubleshooting incomplete TBDMS deprotection.

References

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  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. [Link]

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  • Wikipedia. (2024). Metal–halogen exchange. [Link]

  • Fiveable. (n.d.). Aryl Bromides Definition. [Link]

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  • Fiveable. (2022). Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). [Link]

  • Molander, G. A., & Biolatto, B. (2003). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • ResearchGate. (n.d.). Scheme1 Attempted acidic hydrolysis of silyl ether protecting groups.... [Link]

  • University of Rochester. (n.d.). lithium halogen exchange #1 revised. [Link]

  • The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • ResearchGate. (n.d.). Deprotection a of 20 with 1 mol/L TBAF-THF containing different amines. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Michigan State University. (n.d.). Aromatic Reactivity. [Link]

  • Reddit. (2021). Li Halogen Exchange?. [Link]

  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

  • D’Souza, D. M., & Müller, T. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2020). 26.02 Silyl Ethers as Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(4), 381-385. [Link]

  • Reddit. (2017). Silyl protecting group lability. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • El-Awa, A., et al. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Molecules, 26(11), 3343. [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]

  • ResearchGate. (n.d.). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage | Request PDF. [Link]

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Technical Support Center: (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound. As a robust silyl ether, understanding its lability under various experimental conditions is critical for its successful application as a protecting group in multi-step organic synthesis. This document provides troubleshooting guides, FAQs, and detailed protocols to address specific issues you may encounter.

Core Principles of Stability and Degradation

This compound belongs to the family of tert-butyldimethylsilyl (TBDMS or TBS) ethers. The remarkable stability of TBDMS ethers, when compared to simpler analogs like trimethylsilyl (TMS) ethers, is primarily due to the significant steric hindrance provided by the bulky tert-butyl group.[1][2] This steric shield effectively protects the silicon-oxygen bond from nucleophilic attack and hydrolysis, making the TBDMS group approximately 10,000 times more stable towards hydrolysis than the TMS group.[1][3]

However, its stability is not absolute. Degradation, or cleavage, of the Si-O bond is a key step for deprotection and can also occur unintentionally under certain conditions. The primary pathways for degradation are driven by acid, fluoride ions, and, to a lesser extent, strong bases or oxidative conditions. The presence of the bromo- and methyl-substituents on the aromatic ring can also introduce unique reactivity, particularly concerning photodegradation.

Diagram: Primary Degradation Pathways

cluster_main Degradation Pathways of this compound cluster_pathways Compound (3-Bromo-4-methylphenoxy) (tert-butyl)dimethylsilane Acid Acid-Mediated Hydrolysis (e.g., HCl, AcOH) Compound->Acid H⁺, H₂O Fluoride Fluoride-Mediated Cleavage (e.g., TBAF, HF) Compound->Fluoride F⁻ Base Base-Mediated Hydrolysis (Forcing Conditions) Compound->Base OH⁻, Δ Product 3-Bromo-4-methylphenol Acid->Product Fluoride->Product Base->Product

Caption: Primary chemical degradation pathways for the silyl ether.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and reaction of this compound.

Frequently Asked Questions

Q1: What are the most common causes of unintentional degradation of my silyl ether?

A1: The most frequent causes of premature cleavage are exposure to acidic or basic conditions and the presence of fluoride ions.[4] The silicon-oxygen bond is susceptible to hydrolysis under these conditions. Even trace amounts of acid on glassware or in solvents can initiate degradation. Similarly, reagents that can be a source of fluoride, such as certain grades of potassium fluoride or even aged triflate salts, can cause cleavage.

Q2: My compound is degrading during aqueous workup. How can I minimize this?

A2: TBDMS ethers have moderate stability to water, but degradation can occur, especially if the aqueous layer is not neutral.

  • Solution 1: Use Buffered Solutions: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize acids) or ammonium chloride (to neutralize bases) instead of pure water.[4]

  • Solution 2: Minimize Contact Time: Perform extractions and washes quickly and efficiently to reduce the time your compound is in contact with the aqueous phase.

  • Solution 3: Consider a Non-Aqueous Workup: If the compound is particularly sensitive, a non-aqueous workup may be necessary. This involves filtering the reaction mixture through a plug of silica gel or celite and washing with an appropriate organic solvent.[5]

Q3: I am observing significant loss of my compound during silica gel chromatography. What is causing this and how can I fix it?

A3: This is a common issue caused by the inherent acidity of standard silica gel.

  • Problem: Residual acid on the silica surface can catalyze the hydrolysis of the silyl ether. This is exacerbated if you use a protic solvent like methanol in your eluent.[4]

  • Solution 1: Neutralize the Silica/Eluent: Prepare a slurry of the silica gel in your eluent system containing a small amount (0.1-1%) of a non-nucleophilic base, such as triethylamine or pyridine, before packing the column. This will neutralize the acidic sites.[4]

  • Solution 2: Use Neutral Silica: Use commercially available neutral silica gel or alumina for your purification.

  • Solution 3: Optimize Elution: Develop a solvent system that allows for rapid elution of your compound to minimize its residence time on the column.

Q4: Can the brominated aromatic ring in my compound lead to specific degradation pathways?

A4: Yes. Brominated aromatic compounds can be susceptible to photodegradation, especially under UV light.[6][7] The primary pathway involves the cleavage of the carbon-bromine bond through a reductive debromination process.[8] While the TBDMS ether itself is not directly involved, this degradation creates impurities.

  • Recommendation: If you are working with light-sensitive reagents or products in subsequent steps, it is prudent to handle this compound in amber vials or protect your reaction vessel from direct light.

Q5: How does this TBDMS ether's stability compare to other silyl ethers?

A5: The stability of silyl ethers is directly related to the steric bulk around the silicon atom.[2] TBDMS is significantly more stable than smaller silyl ethers like TMS and TES, but less stable than the very bulky TIPS or TBDPS groups. This intermediate stability is a key advantage, making it robust enough for many reactions while still being readily removable under specific conditions.[9][10][11]

Data Summary: Relative Stability of Silyl Ethers

The following table provides a comparative overview of the stability of common silyl ethers under various conditions.

Protecting GroupRelative Stability to Acid[5][9]Relative Stability to Base[5][9]Typical Deprotection Conditions
TMS (Trimethylsilyl)11Mild acid (e.g., AcOH), K₂CO₃/MeOH
TES (Triethylsilyl)6410-100Mild acid, TBAF
TBDMS/TBS 20,000 20,000 TBAF, AcOH/H₂O, HF•Pyridine [12]
TIPS (Triisopropylsilyl)700,000100,000TBAF (slower), HF•Pyridine
TBDPS (tert-Butyldiphenylsilyl)5,000,00020,000TBAF (slower), HF•Pyridine

Experimental Protocols & Workflows

Detailed and reliable experimental procedures are crucial for success. Below are protocols for monitoring degradation and for the controlled cleavage (deprotection) of the silyl ether.

Protocol 1: Monitoring Degradation by Thin-Layer Chromatography (TLC)

This is the quickest method to assess the stability of your compound during a reaction or workup.

  • Sample Preparation: Dissolve a small aliquot of your reaction mixture or organic layer in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate: Spot the sample onto a silica gel TLC plate.

  • Elution: Develop the plate using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The silyl ether, being less polar, will have a higher Rf value than the corresponding deprotected phenol.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or vanillin stain).[13] The appearance of a new, lower Rf spot indicates degradation to 3-Bromo-4-methylphenol.

Protocol 2: Controlled Fluoride-Mediated Cleavage (Deprotection)

This is the most common and effective method for cleaving TBDMS ethers.[3] The driving force is the formation of the exceptionally strong Si-F bond.[5][10]

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.

  • Monitoring: Stir the solution and monitor the reaction progress by TLC (as per Protocol 1). The reaction is typically complete within 1-4 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Bromo-4-methylphenol.[14]

Protocol 3: Controlled Acid-Mediated Cleavage (Deprotection)

TBDMS ethers are relatively stable to acid but can be cleaved under controlled acidic conditions.[1]

  • Reaction Setup: Dissolve the silyl ether (1.0 eq) in a 3:1 mixture of acetic acid and water.

  • Reaction: Stir the solution at room temperature and monitor the reaction by TLC.

  • Workup: Once deprotection is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify as needed.[1]

Troubleshooting Workflow Diagram

cluster_workflow Troubleshooting Unexpected Degradation Start Unexpected Degradation Observed (e.g., via TLC, NMR) CheckStep At which step did degradation occur? Start->CheckStep Workup Aqueous Workup CheckStep->Workup Workup Chromatography Silica Gel Chromatography CheckStep->Chromatography Purification Reaction During Reaction CheckStep->Reaction Reaction Storage During Storage CheckStep->Storage Storage Sol_Workup Use buffered wash (NaHCO₃/NH₄Cl). Minimize contact time. Consider non-aqueous workup. Workup->Sol_Workup Sol_Chroma Neutralize silica/eluent with Et₃N. Use neutral alumina. Increase elution speed. Chromatography->Sol_Chroma Sol_Reaction Check for acidic/basic reagents or byproducts. Ensure anhydrous conditions. Use a more robust protecting group (e.g., TIPS). Reaction->Sol_Reaction Sol_Storage Store in amber vial away from light. Store under inert atmosphere. Storage->Sol_Storage

Caption: A logical workflow for diagnosing and solving degradation issues.

References

  • The Enduring Guardian: A Technical Guide to the Stability of Tert-Butyldimethylsilyl Ethers. BenchChem.
  • Dehomologation of Aldehydes via Oxidative Cleavage of Silyl Enol Ethers with Aqueous Hydrogen Peroxide Catalyzed by Cetylpyridinium Peroxotungstophosphate under Two-Phase Conditions. ACS Publications.
  • Oxidative Cleavage of Silyl Ethers by an Oxoammonium Salt. Thieme Connect.
  • Silyl ether. Wikipedia.
  • TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.
  • Technical Support Center: Prevention of Silyl Ether Degradation in Experiments. BenchChem.
  • Hydroxyl Protecting Groups. Thieme Connect.
  • Confirming Complete Silyl Ether Deprotection with TMSBr: A Comparative Guide to Analytical Methods. BenchChem.
  • Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. National Institutes of Health (NIH).
  • Oxidative Cleavage of Silyl Ethers by an Oxoammonium Salt. Thieme Connect.
  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
  • Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal.
  • Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts. Royal Society of Chemistry.
  • (PDF) Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. ResearchGate.
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
  • Deprotection of Silyl Ethers. Gelest Technical Library.
  • Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. ResearchGate.
  • Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. MDPI.
  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate.
  • Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. National Institutes of Health (NIH).
  • Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. MDPI.
  • Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.
  • Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd.
  • Synthesis, Characterization and Degradation of Poly(silyl ester)s. ACS Publications.
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. ResearchGate.
  • Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. ACS Publications.
  • Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. MDPI.
  • The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis. BenchChem.
  • Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering.
  • Silyl Protective Groups. Chem-Station Int. Ed.
  • Why are silyl esters unstable? Reddit.
  • A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substrates. BenchChem.

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Technical Support Center: A-Z Guide for Scaling Up (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is meticulously crafted for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane. As you transition from bench-scale experiments to larger-scale production, this resource will serve as a comprehensive manual for troubleshooting and optimizing your process. We will delve into the nuanced challenges of scale-up, providing scientifically grounded solutions and practical, field-proven insights.

Troubleshooting Guide: Navigating the Complexities of Scale-Up

This section is formatted in a question-and-answer style to directly address the most pressing issues encountered during the scale-up of the silylation of 3-bromo-4-methylphenol.

Question 1: My reaction yield has plummeted upon scaling up. What are the likely culprits and how can I rectify this?

A significant drop in yield is a common hurdle in process scale-up. The primary reasons often revolve around mass and heat transfer limitations, which are less impactful at the laboratory scale.

Potential Causes and Strategic Solutions:

  • Inadequate Mixing: In larger reactors, insufficient agitation can create non-uniform reaction conditions, leading to localized "hot spots" and areas of high reactant concentration. This heterogeneity can foster the formation of side products and result in incomplete conversion.

    • Solution: It is crucial to ensure that the reactor's mixing system is capable of maintaining a homogeneous mixture. This may necessitate adjusting the impeller speed, or potentially switching to a different agitator design, such as a pitched-blade turbine for enhanced axial flow. A thorough understanding of chemical engineering principles is invaluable for optimizing mixing during scale-up.

  • Suboptimal Temperature Regulation: The silylation reaction is exothermic. While the heat generated is easily dissipated in a small laboratory flask, it can lead to significant temperature increases in a large reactor. These temperature spikes can accelerate the degradation of the desired product and promote the formation of impurities.

    • Solution: A more sophisticated temperature control strategy is required at scale. This can involve utilizing a reactor with a greater surface area for heat exchange, increasing the flow rate of the cooling medium, or adopting a semi-batch process. In a semi-batch approach, the silylating agent is added incrementally to manage the rate of heat generation.

  • Prolonged Reaction Durations: Reactions that are complete within a few hours at the lab scale may require longer at a larger scale due to diffusion limitations. However, extended reaction times, particularly under basic conditions, can lead to the formation of undesirable byproducts.

    • Solution: Closely monitor the reaction's progress using a reliable analytical method such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Instead of merely extending the reaction time, focus on enhancing mixing and temperature control to improve the reaction kinetics.

Step-by-Step Protocol for Controlled Reagent Addition and Temperature Management (Semi-Batch Method)

  • Reactor Charging: Charge the reactor with 3-bromo-4-methylphenol and a suitable solvent (e.g., Dichloromethane, Tetrahydrofuran).

  • Inert Atmosphere: Purge the reactor with an inert gas like Nitrogen or Argon to prevent the ingress of moisture, which can react with the silylating agent.

  • Cooling: Cool the reaction mixture to the target temperature (e.g., 0-5 °C) using a cooling bath or the reactor's cooling jacket.

  • Controlled Addition: Prepare a solution of tert-Butyldimethylsilyl chloride (TBDMSCl) and a suitable base (e.g., Imidazole or Triethylamine) in the same solvent. Add this solution to the reactor in a controlled manner, either dropwise or via a syringe pump, over a predetermined period to maintain the internal temperature within a narrow range (e.g., ± 2 °C).

  • In-Process Monitoring: Continuously monitor the internal temperature and the reaction's progress by periodically taking samples for analysis.

  • Reaction Quenching: Upon completion, quench the reaction by adding an appropriate reagent, such as a saturated aqueous solution of sodium bicarbonate.

Question 2: I am observing the formation of significant impurities. How can I minimize these side reactions?

Impurity formation can be a significant challenge, impacting both yield and the ease of purification. Understanding the potential side reactions is key to mitigating them.

Mechanistic Considerations:

The primary reaction is the O-silylation of the phenolic hydroxyl group. However, under forcing conditions or with a large excess of the silylating agent, other reactions can occur. A common issue is the reaction of the silylating agent with any residual water, which consumes the TBDMSCl and leads to the formation of siloxanes.[1]

Strategies for Minimizing Impurities:

  • Precise Stoichiometry: Employ a slight excess of the silylating agent (typically 1.05-1.2 equivalents) to ensure the reaction goes to completion. However, a large excess should be avoided as it can promote side reactions and complicate the purification process.

  • Judicious Choice of Base: The selection of the base is critical. Imidazole is often the base of choice as it also acts as a catalyst, forming a highly reactive silylimidazolium intermediate.[2][3] Strong, non-nucleophilic bases such as triethylamine are also effective. The pKa of the base's conjugate acid should be sufficient to deprotonate the phenol but not so high as to induce undesired side reactions.

  • Solvent Selection: The polarity of the solvent can influence both the reaction rate and selectivity. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are commonly used. Silylations in DCM can be significantly slower than in more polar aprotic solvents like DMF.[4]

Troubleshooting Flowchart for Impurity Mitigation

G start Impurity Detected check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions (Temperature, Time) check_reagents->check_conditions optimize_base Optimize Base Selection & Equivalents check_conditions->optimize_base optimize_solvent Evaluate Solvent Effects optimize_base->optimize_solvent purification Enhance Purification Protocol optimize_solvent->purification end_node Impurity Minimized purification->end_node

Caption: A decision-making workflow for addressing impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) that I need to monitor during the scale-up of this reaction?

A1: The following CPPs are crucial for a successful and reproducible synthesis of this compound:

  • Temperature: As previously highlighted, precise temperature control is paramount for managing the reaction rate and minimizing side reactions.

  • Reagent Stoichiometry: The molar ratios of 3-bromo-4-methylphenol, TBDMSCl, and the base must be carefully controlled to achieve high yields and purity.

  • Addition Rate: In a semi-batch process, the rate at which the silylating agent is added has a direct impact on temperature control and the concentration profiles of the reactants.

  • Agitation Speed: The mixing speed must be sufficient to ensure a homogeneous reaction mixture without causing excessive shear stress.

  • Reaction Time: The reaction time should be optimized to ensure complete conversion of the starting material without promoting the formation of byproducts.

Q2: What are the most effective methods for purifying this compound at a larger scale?

A2: While silica gel chromatography is a common purification technique at the laboratory scale, it is often not economically viable for large-scale production. The following methods are more suitable for industrial-scale purification:

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be a highly effective and scalable purification method.

  • Crystallization/Recrystallization: This is a powerful technique for obtaining high-purity crystalline material. A systematic solvent screen should be conducted to identify a suitable solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain dissolved.

  • Liquid-Liquid Extraction: A well-designed aqueous workup is essential for removing salt byproducts and any unreacted base.

Data Summary: Illustrative Solvent Screening for Crystallization

Solvent SystemSolubility at 50°CSolubility at 5°CCrystal Morphology
HeptaneHighLowNeedles
Isopropanol/WaterModerateLowPlates
TolueneHighModeratePrisms

Q3: What are the key safety considerations when handling the reagents involved in this synthesis?

A3:

  • tert-Butyldimethylsilyl chloride (TBDMSCl): This reagent is corrosive and sensitive to moisture. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • 3-Bromo-4-methylphenol: This compound is an irritant. Inhalation of dust and contact with skin and eyes should be avoided.

  • Bases (Imidazole, Triethylamine): These are corrosive and have strong odors. They should be handled in a fume hood with appropriate PPE.

  • Solvents (DCM, THF): These solvents are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment to prevent the buildup of static electricity. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Process Flow Diagram for Synthesis and Purification

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification reagents Charge Reagents (Phenol, Solvent, Base) addition Controlled Addition of TBDMSCl Solution reagents->addition reaction Reaction Monitoring (TLC, GC, HPLC) addition->reaction quench Aqueous Quench reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purify Distillation or Crystallization concentration->purify drying_final Drying of Pure Product purify->drying_final final_product final_product drying_final->final_product Final Product: (3-Bromo-4-methylphenoxy) (tert-butyl)dimethylsilane

Caption: A generalized workflow for the synthesis and purification process.

References

  • Recent advances in catalytic silylation of hydroxyl-bearing compounds: A green technique for protection of alcohols using Si–O bond formations. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Bastos, E. L., Ciscato, L. F. M. L., & Baader, W. J. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications, 35(11), 1501-1507. [Link]

  • Zhao, Y., Mitra, S., & Hoveyda, A. H. (2012). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. Angewandte Chemie International Edition, 51(12), 2933–2937. [Link]

  • Bartoszewicz, A., Kalek, M., Nilsson, J., Hiresova, R., & Stawinski, J. (2008). A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride–N-Methylimidazole–Iodine. Synlett, 2008(01), 37-40. [Link]

  • An In-Depth Guide to Silylation Reagents: Applications and Benefits. (n.d.). Changfu Chemical. Retrieved January 14, 2026, from [Link]

  • Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. (2021). RSC Publishing. [Link]

  • Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. (2005). Taylor & Francis Online. [Link]

  • Grissom, J. W. (2018). N-(Trimethylsilyl)imidazole. In Encyclopedia of Reagents for Organic Synthesis. [Link]

  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • TBMDS Protection of a Phenol going way over expected time? (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. Retrieved January 14, 2026, from [Link]

  • TBS Protection - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Silyl ether synthesis by silylation or cyanosilylation. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Applications of the silylation reaction protocol. (a) Gram-scale kinetic resolution of secondary alcohol 2a using 1 p.p.m. of catalyst. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Cabral, N. L. D., et al. (2004). Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. Nucleosides, Nucleotides and Nucleic Acids, 23(6-7), 933-939. [Link]

  • How to deal with scale-up challenges of Chemistry? (2020). Prime Scholars. Retrieved January 14, 2026, from [Link]

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Technical Support Center: Strategies for Removing Residual (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of residual (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane from reaction products. The following information is curated to provide both quick solutions and a deeper understanding of the underlying chemical principles.

Introduction

This compound is a common intermediate and protecting group in multi-step organic synthesis. As a tert-butyldimethylsilyl (TBDMS) ether, it offers robust protection for phenolic hydroxyl groups under a variety of reaction conditions. However, its removal (deprotection) or the clearance of unreacted starting material can present significant purification challenges. This guide offers a systematic approach to tackling these issues, ensuring high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: I see a persistent non-polar spot on my TLC plate after my reaction. Could this be residual this compound?

A1: Yes, it is highly probable. TBDMS ethers are significantly less polar than their corresponding free phenols. If your reaction was intended to consume or deprotect the silyl ether, a persistent, high Rf spot (less polar) often corresponds to unreacted starting material. Co-spotting your reaction mixture with the starting material on a TLC plate can confirm its identity.

Q2: My deprotection reaction seems to be incomplete. What are some common reasons for this?

A2: Incomplete deprotection of TBDMS ethers can stem from several factors:

  • Insufficient Reagent: The stoichiometry of the deprotecting agent may be inadequate.

  • Reaction Time: Deprotection kinetics can be slow, especially with sterically hindered substrates or mild reagents.

  • Inappropriate Reagent: The chosen deprotection method may not be suitable for the specific substrate. Phenolic TBDMS ethers have different lability compared to alkyl TBDMS ethers.[1][2]

  • Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction rate.

Q3: Can I remove residual this compound by simple extraction?

A3: While a standard aqueous workup will remove some of the more polar byproducts, the lipophilic nature of this compound means it will preferentially remain in the organic layer with your product. Therefore, simple extraction is generally insufficient for complete removal.

Q4: Are there any analytical techniques to confirm the complete removal of the TBDMS group?

A4: Absolutely. The following techniques are highly effective:

  • Thin-Layer Chromatography (TLC): As mentioned, the disappearance of the higher Rf spot corresponding to the silyl ether and the appearance of a lower Rf spot for the free phenol is a primary indicator.[3]

  • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic signals for the TBDMS group, typically a singlet around δ 0.9 ppm (tert-butyl protons) and a singlet around δ 0.1 ppm (dimethylsilyl protons). Concurrently, the appearance of a broad singlet for the phenolic -OH proton will be observed.[3]

  • FTIR Spectroscopy: The most telling sign of successful deprotection is the appearance of a broad O-H stretching band in the 3200-3500 cm⁻¹ region, which is absent in the silyl-protected starting material.[3]

  • Mass Spectrometry: A shift in the molecular ion peak corresponding to the loss of the TBDMS group (-114.25 amu) provides definitive evidence of deprotection.

Troubleshooting Guide: Strategies for Removal

When faced with residual this compound, a systematic approach to purification is essential. The choice of method will depend on the properties of your desired product and the scale of your reaction.

Decision-Making Workflow for Purification

G start Residual Silane Detected product_stability Is the product stable to acidic/basic/fluoride conditions? start->product_stability chromatography Flash Column Chromatography product_stability->chromatography Yes chem_conversion Chemical Conversion (Deprotection) product_stability->chem_conversion No crystallization Crystallization chromatography->crystallization If co-eluting distillation Distillation/Kugelrohr chromatography->distillation If volatile end Pure Product chromatography->end crystallization->end distillation->end chem_conversion->chromatography Followed by purification

Caption: Decision workflow for selecting a purification method.

Method 1: Flash Column Chromatography

This is often the first-line approach for separating compounds with different polarities.

  • Principle: The difference in polarity between the non-polar silyl ether and a more polar product allows for separation on a silica or alumina column.

  • Expert Insight: this compound is quite non-polar and will elute with low polarity solvent systems (e.g., hexanes, or hexanes with a small percentage of ethyl acetate or dichloromethane). Careful selection of the eluent system is crucial to achieve good separation from your product. Gradient elution is often most effective.

  • Troubleshooting Co-elution: If your product is also highly non-polar and co-elutes with the residual silane, consider derivatizing your product to a more polar form before chromatography, if chemically feasible.

Method 2: Chemical Conversion (Forced Deprotection)

If the goal is the deprotected phenol, and the issue is an incomplete reaction, driving the deprotection to completion is the most logical step.

  • Principle: Treat the crude product mixture with a suitable deprotecting agent to convert the remaining silyl ether to the corresponding phenol. The resulting silyl byproducts are often more easily removed.

  • Choosing the Right Reagent: The stability of other functional groups in your molecule is the primary consideration.[4]

Reagent SystemConditionsSelectivity & NotesReference
TBAF (Tetrabutylammonium fluoride)THF, 0 °C to rtThe most common method, but can be basic and may not be suitable for base-sensitive functional groups.[5]
HF-Pyridine THF or MeCN, 0 °CHighly effective but corrosive and toxic; requires plasticware. Often more selective than TBAF.[6]
KHF₂ Methanol, rtA mild and highly selective reagent for the desilylation of phenolic TBDMS ethers in the presence of alkyl TBDMS ethers.[1]
Acetyl Chloride (catalytic) Dry Methanol, 0 °C to rtGenerates HCl in situ. A mild and efficient method that tolerates many other protecting groups.[4][7]
CuCl₂·2H₂O (catalytic) Acetone/H₂O (95:5), refluxA nearly neutral method that can be effective for cleaving TBDMS ethers.[8]
  • Reaction Setup: Dissolve the crude product containing residual this compound (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the disappearance of the starting silyl ether by TLC.[4]

  • Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography to remove silyl byproducts like tert-butyldimethylsilanol and its corresponding disiloxane.

Method 3: Crystallization

If your desired product is a solid, crystallization can be an excellent and scalable method for purification.

  • Principle: Exploits the differences in solubility between your product and the residual silane impurity in a given solvent system. The silane, being an oil at room temperature, will ideally remain in the mother liquor.

  • Solvent Screening: A crucial step is to screen for a suitable solvent or solvent mixture in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains soluble. Common solvent systems to try include hexanes/ethyl acetate, toluene, or isopropanol/water.

Method 4: Distillation

For thermally stable, volatile products, distillation can be a viable option.

  • Principle: Separation based on differences in boiling points. This compound has a boiling point of approximately 294 °C at 760 mmHg.[9] If your product's boiling point is significantly different, separation by distillation under reduced pressure (to lower the required temperature and prevent decomposition) may be possible.

  • Technique: Kugelrohr distillation is particularly effective for small-scale purifications of viscous oils or low-melting solids.

Analytical Confirmation of Removal

It is imperative to confirm the absence of the residual silane in the final product.

Workflow for Analytical Confirmation

G start Purified Product tlc TLC Analysis (Absence of starting material spot) start->tlc nmr ¹H NMR Spectroscopy (Disappearance of TBDMS signals) tlc->nmr Primary Confirmation ftir FTIR Spectroscopy (Appearance of -OH stretch) nmr->ftir If Deprotected ms Mass Spectrometry (Correct Molecular Ion) nmr->ms Definitive Confirmation ftir->ms end Purity Confirmed ms->end

Sources

impact of moisture on (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane. This document serves as a critical resource for researchers, scientists, and drug development professionals utilizing this silyl ether in their synthetic workflows. As a tert-butyldimethylsilyl (TBDMS) protected phenol, this compound offers robust protection for the hydroxyl group under many conditions, but its utility is critically dependent on understanding and controlling its primary liability: sensitivity to moisture.

This guide provides in-depth, field-proven insights into the causality of moisture-induced reactivity, offering detailed troubleshooting protocols and preventative measures to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is an organosilicon compound where the hydroxyl group of 3-Bromo-4-methylphenol is protected as a tert-butyldimethylsilyl (TBDMS) ether.[1][2][3] Silyl ethers are extensively used in organic synthesis as protecting groups for alcohols and phenols.[4][5] The TBDMS group is particularly popular because it is stable to a wide range of non-acidic and non-fluoride reaction conditions (e.g., basic hydrolysis, oxidation, Grignard reactions), yet can be removed selectively when desired.[6][7] This allows chemists to perform reactions on other parts of a molecule without the reactive phenolic hydroxyl group interfering.

Q2: Why is this compound so sensitive to moisture?

The core of the issue lies in the reactivity of the silicon-oxygen (Si-O) bond. While significantly more stable than simpler silyl ethers like trimethylsilyl (TMS) ethers, the TBDMS group is still susceptible to cleavage by hydrolysis—reaction with water.[4][8] This reaction, which regenerates the parent phenol (3-Bromo-4-methylphenol) and tert-butyldimethylsilanol, can be catalyzed by acid or promoted by nucleophiles, particularly fluoride ions.[4][7] Atmospheric moisture provides the water necessary for this undesired deprotection reaction, which can compromise the integrity of the starting material and affect the outcome of subsequent reactions. The steric bulk of the tert-butyl group provides significant kinetic stability, making it about 10,000 times more stable to hydrolysis than a TMS ether, but this stability is not absolute.[7][8]

Q3: My starting material shows an impurity on a TLC plate that wasn't there when I bought it. Could this be moisture-related?

Yes, this is a classic symptom of moisture-induced degradation. If the compound has been exposed to atmospheric moisture during storage or handling, a portion of it may have hydrolyzed back to 3-Bromo-4-methylphenol. The phenol is significantly more polar than the silyl ether, so it will appear as a separate, lower Rf (retention factor) spot on a silica gel TLC plate.

Diagnostic Test: To confirm, you can perform a "co-spot" on the TLC plate. Place a spot of your starting material, a spot of pure 3-Bromo-4-methylphenol (if available), and a third spot containing both your material and the phenol in the same lane. If the impurity spot in your material has the same Rf as the phenol, hydrolysis is the confirmed cause.

Q4: My reaction is giving low yields and I see byproducts. How do I know if premature deprotection is the cause?

Premature deprotection during a reaction is a common problem when working with silyl ethers in the presence of trace moisture. If the TBDMS group is cleaved, the newly exposed phenolic hydroxyl group can participate in unintended side reactions.

Troubleshooting Steps:

  • Analyze the Crude Reaction Mixture: Before purification, take a small aliquot of your crude reaction mixture and analyze it by TLC, LC-MS, or ¹H NMR.

  • Look for the Phenol: Check for the presence of 3-Bromo-4-methylphenol. Its appearance confirms that deprotection has occurred.

  • Identify Byproducts: If other unexpected spots or peaks are present, consider how the free phenol could have reacted with your reagents. For example, if you are performing a reaction with an electrophile, the nucleophilic phenol could react with it, leading to an undesired O-alkylation or O-acylation byproduct.

Q5: What are the best practices for storing and handling this compound?

Proper storage and handling are paramount to preserving the integrity of this reagent.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). For long-term storage, placing the container inside a desiccator with a fresh drying agent is highly recommended.[9]

  • Handling: Whenever possible, handle the reagent in a glovebox or under a positive pressure of inert gas.[10][11] Use dry syringes or cannulas for transferring the material.[10] Minimize the time the container is open to the atmosphere.

Troubleshooting Guide: Moisture-Related Reactivity Issues

Symptom Observed Probable Cause Diagnostic Confirmation Solution & Preventative Action
Starting material appears as two spots on TLC. Hydrolysis during storage. The lower Rf spot co-elutes with an authentic sample of 3-Bromo-4-methylphenol.Purify the material by column chromatography before use. Store the purified material in a desiccator under an inert atmosphere.[9]
Reaction fails or gives very low yield of desired product. Moisture in the reaction. The reagent may have been consumed by reacting with water, or the catalyst may have been deactivated.Re-check starting materials for purity. Analyze a small aliquot of the reaction; the primary species present may be unreacted (but potentially deprotected) starting material.Rigorously dry all solvents and reagents. Flame-dry all glassware immediately before use to remove adsorbed water films.[11][12] Run the reaction under a strict inert atmosphere (N₂ or Ar).
Formation of an unexpected byproduct containing a free -OH group. Premature deprotection during the reaction. The exposed phenol reacts with other components in the mixture.Isolate the byproduct and characterize it (NMR, MS). The mass should correspond to the expected product but without the TBDMS group.Improve anhydrous technique (see above). Consider if any reagents are latently acidic or if acidic byproducts are formed, as acid catalyzes hydrolysis.[4] Add a non-nucleophilic base (e.g., proton sponge) if appropriate.
Inconsistent results between experimental runs. Variable amounts of moisture contamination. Humidity in the lab can change daily, affecting the water content in solvents and on glassware.Review lab notebooks for any differences in setup or reagent handling. A reaction that worked on a dry day may fail on a humid day.[13]Standardize the experimental setup. Always use freshly dried solvents and flame-dried glassware. Do not assume a solvent is anhydrous just because the bottle is sealed.[9]

Key Experimental Protocols

Protocol 1: Rigorous Setup for a Moisture-Sensitive Reaction

This protocol details the essential steps for creating an anhydrous reaction environment.

  • Glassware Preparation: Dry all glassware (reaction flask, condenser, addition funnel, etc.) in an oven at >125 °C for at least 4 hours (overnight is preferable).[10][11]

  • Assembly: Immediately assemble the hot glassware. As it cools, purge the entire system with a steady stream of dry inert gas (nitrogen or argon). Use a light coating of grease on glass joints to ensure a good seal.

  • Solvent & Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.[10] Add solid reagents, including this compound, under a positive pressure of inert gas (i.e., quickly remove a glass stopper while increasing the inert gas flow, add the solid, and immediately reseal).

  • Maintaining Inert Atmosphere: Ensure the reaction is maintained under a slight positive pressure of inert gas for its entire duration. This can be achieved using a balloon or a bubbler system.

Diagram: Workflow for Anhydrous Reaction Setup

A visual guide to the critical steps for excluding moisture from a chemical reaction.

G Workflow for Anhydrous Reaction Setup A 1. Oven-Dry Glassware (>125°C, >4h) C 3. Assemble Hot & Purge (Cool under positive N₂/Ar flow) A->C B 2. Flame-Dry Under Vacuum (For ultimate dryness) B->C Optional D 4. Introduce Anhydrous Solvent (Via syringe/cannula) C->D E 5. Add Reagents (Under positive N₂/Ar pressure) D->E F 6. Run Reaction (Maintain inert atmosphere via balloon/bubbler) E->F

Caption: Key steps for setting up a moisture-free experimental environment.

Diagram: Mechanism of Acid-Catalyzed Hydrolysis

This diagram illustrates the step-by-step chemical transformation leading to the cleavage of the Si-O bond in the presence of water and an acid catalyst.

Sources

Validation & Comparative

A Comparative Guide to Silyl Ether Protecting Groups: Spotlight on (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is paramount. Silyl ethers stand out as a cornerstone for the temporary masking of hydroxyl functionalities due to their predictable stability, ease of installation, and mild removal conditions.[1] This guide provides an in-depth comparison of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane, a functionalized aryl silyl ether, with its more common aliphatic and aryl counterparts. We will explore how its unique substitution pattern offers not just protection, but also a valuable synthetic handle, a feature not present in conventional silyl ethers.

The Silyl Ether Family: A Spectrum of Stability

The stability of a silyl ether is predominantly dictated by the steric and electronic environment of the silicon atom.[2] Increased steric bulk around the silicon atom hinders the approach of acids or nucleophiles, thereby enhancing the protecting group's robustness.[3] This principle allows for the strategic, sequential deprotection of different hydroxyl groups within the same molecule.

The generally accepted order of stability is as follows:

  • Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS[1][4]

  • Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS[4][5]

This tunable stability is a critical tool for synthetic chemists, allowing for precise control over complex synthetic pathways.[6]

Focus Molecule: this compound

This compound is a specialized aryl silyl ether based on the robust tert-butyldimethylsilyl (TBDMS) core. Its distinguishing features are the bromo and methyl substituents on the aromatic ring.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom and the electron-donating character of the methyl group modulate the electron density of the phenoxy oxygen. This can influence the lability of the Si-O bond compared to an unsubstituted phenyl TBDMS ether.

  • Synthetic Handle: The most significant feature is the bromine atom, which serves as a versatile precursor for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Heck, and Sonogashira cross-couplings.[7]

This dual functionality—protection and a site for synthetic elaboration—sets it apart from traditional silyl ethers, which are typically viewed as chemically inert placeholders.

Comparative Analysis with Standard Silyl Ethers

To understand the utility of this compound, we must compare it to the workhorses of hydroxyl protection. The core silicon-containing group is TBDMS, so its fundamental stability is most comparable to other TBDMS ethers. However, its application profile is unique.

Silyl EtherStructureKey FeaturesRelative Acid StabilityRelative Base StabilityPrimary Application
(3-Bromo-4-methylphenoxy) (tert-butyl)dimethylsilane C₁₃H₂₁BrOSi- Aryl silyl ether stability. - Bromo group acts as a synthetic handle for cross-coupling.Moderate (similar to other aryl TBDMS ethers)ModerateProtecting phenols while enabling subsequent functionalization.
TBDMS Ether R-O-Si(CH₃)₂(C(CH₃)₃)- Most common silyl ether. - Good balance of stability and ease of removal.Moderate (20,000x TMS)[4]Moderate (20,000x TMS)[4]General protection of primary and secondary alcohols.
TIPS Ether R-O-Si(CH(CH₃)₂)₃- High steric bulk. - Very stable to a wide range of conditions.High (700,000x TMS)[4][6]High (100,000x TMS)[4]Protection of alcohols in complex syntheses requiring robust groups.
TBDPS Ether R-O-Si(Ph)₂(C(CH₃)₃)- High steric bulk and phenyl group stability. - Very stable to acid.Very High (5,000,000x TMS)[4][8]ModerateProtection when extreme acid stability is required.

Relative stability values are approximate and can vary with substrate and reaction conditions.

The key takeaway is one of strategy. While TBDMS, TIPS, and TBDPS are chosen based on the required level of chemical inertness, This compound is selected when the synthetic plan involves modifying the molecule at the protected site after protection.

Visualization of Silyl Ether Stability and Application

The following diagrams illustrate the stability hierarchy and a potential synthetic workflow capitalizing on the unique properties of our focus molecule.

G cluster_stability Relative Stability to Acid Hydrolysis TMS TMS TES TES TMS->TES << TBDMS TBDMS TES->TBDMS << TIPS TIPS TBDMS->TIPS << TBDPS TBDPS TIPS->TBDPS <

Caption: Relative stability of common silyl ethers in acidic media.

G cluster_workflow Protect-Couple-Deprotect Workflow A Phenol-containing Substrate B Protection with TBDMSCl-Br A->B C Protected Intermediate (Aryl Bromide) B->C D Suzuki Cross-Coupling C->D E Functionalized Protected Intermediate D->E F Deprotection (e.g., TBAF) E->F G Final Functionalized Phenol Product F->G

Caption: Synthetic utility of a bromo-functionalized silyl ether.

Experimental Protocols

The following protocols are representative examples. Researchers should always optimize conditions for their specific substrates.

Protocol 1: Protection of a Phenol with TBDMS Chloride

This protocol is a standard method for the silylation of hydroxyl groups.

  • Materials: Phenol substrate, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Saturated aqueous NH₄Cl, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve the phenol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.

    • Add a solution of TBDMSCl (1.2 equiv) in DMF dropwise to the stirred solution at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Cross-Coupling of the Aryl Bromide Silyl Ether

This demonstrates the unique synthetic utility of the bromo-functionalized protecting group.

  • Materials: (3-Bromo-4-methylphenoxy)-TBDMS substrate (1.0 equiv), Boronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (3.0 equiv), Toluene, Ethanol, Water.

  • Procedure:

    • To a flask, add the aryl bromide silyl ether, the boronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1).

    • Add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture (e.g., to 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of a TBDMS Ether with TBAF

Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving TBDMS ethers due to the high strength of the Si-F bond.[9]

  • Materials: TBDMS-protected substrate, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Tetrahydrofuran (THF), Ethyl acetate, Water, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF.

    • Add the TBAF solution (1.1 equiv) dropwise at room temperature.

    • Stir the reaction and monitor by TLC. Reaction times can vary from minutes to several hours.[9]

    • Once complete, quench the reaction with water.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting alcohol by flash column chromatography.

Conclusion

While traditional silyl ethers like TBDMS, TIPS, and TBDPS offer a graduated scale of stability for hydroxyl protection, they are fundamentally passive participants in a synthetic sequence. This compound represents a more advanced strategic tool. It provides robust protection for phenolic hydroxyls comparable to other aryl TBDMS ethers while simultaneously incorporating a reactive site for diversification. This dual-role capability allows for more convergent and efficient synthetic routes, making it a valuable reagent for researchers in medicinal chemistry and complex molecule synthesis who need to balance protection with the potential for late-stage functionalization. The choice is no longer just about stability, but about integrating the protecting group into the broader synthetic strategy.

References

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]

  • Kumar, P., et al. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 4(1), 59-62. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Grayson, S. M., et al. (2012). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Journal of the American Chemical Society, 134(17), 7444-7451. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • Zhang, Q., et al. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis, 47(1), 55-64. [Link]

  • Wikipedia. (n.d.). tert-Butyldiphenylsilyl. [Link]

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • DeSimone, J. M., et al. (2011). Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. Biomacromolecules, 12(12), 4235-4241. [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]

Sources

analytical methods for the characterization of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of this compound, a key silyl ether intermediate in organic synthesis. As researchers, scientists, and drug development professionals, ensuring the identity, purity, and stability of such compounds is paramount for reproducible and reliable downstream applications. This document moves beyond mere procedural lists to explain the causality behind experimental choices, offering a self-validating framework for analysis grounded in authoritative sources.

This compound, with CAS number 164513-48-8 and a molecular formula of C₁₃H₂₁BrOSi, belongs to the class of tert-butyldimethylsilyl (TBS) ethers.[1][2] These ethers are widely used as protecting groups for hydroxyl moieties due to their stability under various conditions and their selective removal under mild protocols.[3] Accurate characterization is therefore not just a quality control measure but a critical step in validating the success of a synthetic transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unambiguous information about the carbon-hydrogen framework. For this compound, a combination of ¹H, ¹³C, and even ²⁹Si NMR provides a complete picture of its molecular architecture.

Causality of NMR Analysis

The primary motivation for using NMR is to confirm the successful silylation of the precursor phenol. This is evidenced by the disappearance of the acidic phenolic proton (-OH) signal and the appearance of highly characteristic signals for the tert-butyl and dimethylsilyl protons of the TBS group, typically in the upfield region of the spectrum.[4] Furthermore, the substitution pattern on the aromatic ring can be definitively assigned through analysis of coupling constants and chemical shifts.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is standard for non-polar to moderately polar organic compounds.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • A wider spectral width is necessary compared to the ¹H spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Expected Results and Interpretation

The following table summarizes the predicted chemical shifts (δ) for this compound, based on established chemical shift ranges for TBS ethers and substituted aromatics.[4]

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale
Si-C(CH₃)₃ (tert-butyl)~1.0~25.5 (quaternary C), ~18.2 (methyl C)Highly shielded alkyl protons and carbons adjacent to silicon.[4]
Si-(CH₃)₂ (dimethyl)~0.2~ -4.5Extremely upfield chemical shift characteristic of methyl groups on silicon.[4]
Ar-CH₃~2.3~16.0Benzylic protons deshielded by the aromatic ring.
Aromatic H (3 protons)6.7 - 7.2115 - 155The exact shifts and coupling patterns (doublets, doublet of doublets) will confirm the 1,2,4-trisubstitution pattern.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and providing structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile and thermally stable compounds like silyl ethers.[5]

Causality of MS Analysis

The primary goals are to observe the molecular ion peak (M⁺) and to confirm the presence of bromine through its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks of almost equal intensity (M⁺ and M+2⁺) for any bromine-containing fragment. The fragmentation pattern, particularly the loss of a tert-butyl group, is also highly diagnostic for TBS ethers.

Experimental Workflow: GC-MS

Caption: Workflow for GC-MS analysis.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent such as hexane or ethyl acetate.

  • GC Conditions:

    • Use a standard non-polar capillary column (e.g., DB-5ms).

    • Set a temperature program, for example: initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Helium is typically used as the carrier gas.

  • MS Conditions:

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Scan a mass range from m/z 40 to 400.

Expected Results and Interpretation
m/z Value (Predicted) Assignment Rationale / Notes
300 / 302[M]⁺Molecular ion peak. The 1:1 ratio of these peaks is definitive for a single bromine atom.
243 / 245[M - C(CH₃)₃]⁺Loss of the tert-butyl group (57 Da), a very common and often base peak for TBS ethers.
187 / 189[Br-C₆H₃-CH₃-O]⁺Fragment corresponding to the bromomethylphenol moiety after cleavage of the Si-O bond.
73[Si(CH₃)₃]⁺A common fragment in the mass spectra of trimethylsilyl compounds, and can appear in TBS spectra.

Chromatographic Methods: Assessing Purity and Monitoring Reactions

Chromatography is essential for assessing the purity of the final product and for monitoring the progress of the silylation reaction. Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment, while Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) provide quantitative purity data.

Causality of Chromatographic Analysis

The conversion of a polar phenol to a non-polar silyl ether results in a significant change in chromatographic behavior.[4] On normal-phase media (like silica gel), the silyl ether product will be much less retained and exhibit a higher Retention Factor (Rf) in TLC or a shorter retention time in HPLC compared to the starting phenol. This difference is exploited to confirm reaction completion and to isolate the pure product. Silyl ethers generally have excellent thermal stability, making GC a highly effective method for purity analysis.[5]

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Spotting: On a silica gel TLC plate, spot the starting material (phenol), the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane).

  • Elution: Develop the plate in a sealed chamber with an appropriate mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The low polarity of the eluent is chosen to achieve good separation between the non-polar product and the more polar starting material.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate solution.

  • Interpretation: The reaction is complete when the spot corresponding to the starting phenol (lower Rf) is absent in the reaction mixture lane. The product will appear as a new spot with a higher Rf.

Protocol 2: Gas Chromatography (GC-FID) for Purity Analysis
  • Sample Preparation: Prepare a solution of the final product (~1-2 mg/mL) in a suitable solvent (e.g., hexane).

  • Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID), which is a universal detector for organic compounds.

  • GC Conditions: Employ a similar temperature program as described for GC-MS.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Comparative Chromatographic Performance
Method Primary Use Advantages Limitations
TLC Reaction monitoring, qualitative purityFast, inexpensive, requires minimal sample.[4]Not quantitative, lower resolution.
GC-FID Quantitative purity analysisHigh resolution, quantitative, suitable for volatile compounds.[5]Requires thermal stability of the analyte.
HPLC Purity analysis (alternative to GC)Suitable for non-volatile or thermally labile compounds.Silyl ethers can be sensitive to hydrolysis with protic or aqueous mobile phases.

Method Comparison Summary

The choice of analytical technique depends on the specific question being asked—be it structural confirmation, purity assessment, or reaction monitoring. An integrated approach using multiple techniques provides the most comprehensive characterization.

Sources

A Senior Application Scientist's Guide to Validating the Structure of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and complex organic synthesis, the unequivocal structural validation of synthetic intermediates is paramount. Intermediates such as (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane, a silyl ether commonly used as a protecting group for phenols, form the foundational building blocks for more complex target molecules.[1] An error in the assumed structure of such a precursor can compromise an entire synthetic pathway, leading to significant loss of time, resources, and the potential generation of unforeseen, biologically active impurities.

This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound and its derivatives. Moving beyond a simple recitation of methods, we explore the causality behind experimental choices, establishing a self-validating analytical workflow designed to ensure the highest degree of scientific integrity.

Comparative Overview of Core Analytical Techniques

A multi-modal approach is essential for robust structural elucidation. Each technique offers unique insights, and their combined application creates a self-reinforcing web of evidence.

Technique Primary Information Yielded Strengths for this Molecule Limitations
NMR Spectroscopy Atom connectivity (¹H, ¹³C), spatial relationships (2D NMR)Excellent for confirming the substitution pattern on the aromatic ring and the integrity of the TBDMS group.May not detect trace impurities; requires relatively pure sample.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternsDefinitive molecular formula confirmation; characteristic bromine and silicon isotopic patterns provide inherent validation.[2]Provides no direct information on atom connectivity or isomerism.
X-ray Crystallography Unambiguous 3D molecular structure in the solid stateThe "gold standard" for absolute structural proof, resolving any ambiguity.[3][4]Requires a suitable single crystal, which can be challenging to grow.
FTIR Spectroscopy Presence/absence of key functional groupsRapid confirmation of Si-O-C bond formation and absence of precursor -OH group.[5]Provides limited information on the overall molecular skeleton.

Primary Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural validation in organic chemistry. For this class of compounds, it provides a detailed picture of the proton and carbon environments, allowing for precise mapping of the molecular structure.

Expertise & Experience: The "Why" Behind the Experiment

We employ ¹H and ¹³C NMR as the initial and most informative steps. The key to validation lies in confirming three distinct regions of the molecule:

  • Aromatic Region: The substitution pattern (1,2,4-trisubstituted) on the benzene ring creates a unique set of signals for the three aromatic protons. Their chemical shifts and coupling constants (J-values) are diagnostic of their relative positions.

  • Aliphatic Region (Aromatic): The methyl group on the ring will appear as a distinct singlet.

  • Silyl Ether Region: The tert-butyl and dimethyl groups of the tert-butyldimethylsilyl (TBDMS) ether have highly characteristic chemical shifts and integrations in the ¹H NMR spectrum, typically appearing far upfield.[6][7]

To elevate confidence from strong evidence to proof, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are utilized. A COSY experiment will show correlation between adjacent aromatic protons, while an HMBC experiment can show long-range correlations, for instance, between the methyl protons and the aromatic carbons, definitively locking in the substituent positions. This multi-dimensional approach creates a self-validating dataset within a single instrument.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for silyl ethers and its well-defined residual solvent peak.[8]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, defining the 0 ppm reference point.[8]

  • Acquisition: Acquire a standard ¹H NMR spectrum followed by a ¹³C{¹H} (proton-decoupled) spectrum on a 400 MHz or higher spectrometer.

  • 2D NMR (If Required): If any ambiguity exists in the 1D spectra, acquire COSY and HMBC spectra to establish definitive connectivity.

Expected Data Summary
Assignment ¹H NMR (CDCl₃) Expected δ (ppm) ¹³C NMR (CDCl₃) Expected δ (ppm) Key Features
Aromatic CH6.8 - 7.5115 - 155Three distinct signals with characteristic splitting patterns (doublets, doublet of doublets).
Ar-CH₃~2.3~16Singlet, integrating to 3H.
Si-C(CH₃)₃~1.0~26Singlet, integrating to 9H.
Si-(CH₃)₂~0.2~ -4Singlet, integrating to 6H.[9]

COSY_Workflow

Orthogonal Confirmation: Mass Spectrometry (MS)

Mass spectrometry provides complementary data that is orthogonal to NMR. It directly measures the mass-to-charge ratio (m/z), offering definitive proof of molecular weight and elemental composition.

Expertise & Experience: A Self-Validating Fingerprint

For this compound, MS is exceptionally powerful due to two key features:

  • Bromine Isotopic Pattern: Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M+ and M+2) of almost equal intensity, providing an unmistakable signature.[10]

  • Fragmentation Pathway: Under ionization, the TBDMS ether is known to undergo characteristic fragmentation. A dominant fragmentation is the loss of the tert-butyl group ([M-57]⁺), resulting in a stable silicon-containing cation.[2][11] This predictable fragmentation provides further confidence in the structure.

High-Resolution Mass Spectrometry (HRMS) is the gold standard for trustworthiness here. By measuring the m/z to four or five decimal places, it allows for the calculation of the exact elemental formula, ruling out other possible molecular formulas that might have the same nominal mass.

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. The GC separates the analyte from any minor impurities before it enters the MS.

  • Analysis: Inject a small volume (e.g., 1 µL) into the GC-MS system. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Expected Data Summary
Ion Description Expected m/z (for ⁷⁹Br) Key Features
[M]⁺Molecular Ion302Will appear as a 1:1 doublet with m/z 304 (for ⁸¹Br).
[M-15]⁺Loss of a methyl group287Also a 1:1 doublet with m/z 289.
[M-57]⁺Loss of tert-butyl group245The base peak, showing a 1:1 doublet with m/z 247. This is the most diagnostic fragment.[12]

MS_Fragmentation Parent Molecular Ion [M]⁺ m/z 302/304 Frag1 [M-15]⁺ m/z 287/289 Parent->Frag1 - CH₃ Frag2 [M-57]⁺ (Base Peak) m/z 245/247 Parent->Frag2 - C(CH₃)₃

The Gold Standard: Single-Crystal X-ray Crystallography

When absolute, irrefutable proof of structure is required—particularly for novel derivatives or when other methods yield ambiguous results—single-crystal X-ray crystallography is the ultimate arbiter.

Expertise & Experience: From Ambiguity to Certainty

This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. It provides exact bond lengths, bond angles, and atom connectivity.[3][13] For a molecule like this compound, crystallography would definitively confirm the substitution pattern on the aromatic ring, leaving no doubt as to the isomer formed. Its trustworthiness is unparalleled as it provides a direct visualization of the molecular structure.

Experimental Workflow: From Solution to Structure
  • Crystal Growth: This is often the most challenging step. It involves slowly evaporating a solvent from a concentrated solution of the highly purified compound. A range of solvents (e.g., hexane, ethyl acetate, methanol) should be screened.

  • Crystal Mounting & Data Collection: A suitable single crystal is mounted on a goniometer and cooled under a stream of nitrogen. It is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected.

  • Structure Solution & Refinement: The diffraction data are processed using specialized software to solve the phase problem and generate an initial electron density map, from which the molecular structure is built and refined.

XRay_Workflow Compound Purified Compound Crystal Grow Single Crystal Compound->Crystal Diffraction X-ray Diffraction Crystal->Diffraction Data Solve & Refine Data Diffraction->Data Structure3D Unambiguous 3D Structure Data->Structure3D

Rapid Verification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a quick and simple orthogonal check, confirming the presence and absence of key functional groups.[14]

Expertise & Experience: A Sanity Check

The primary utility of FTIR in this context is to confirm the successful conversion of the precursor phenol to the silyl ether. This is achieved by observing:

  • Appearance of strong Si-O-C stretching bands.[15]

  • Disappearance of the broad O-H stretching band from the starting phenol, which would typically appear around 3200-3500 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum. The process takes less than a minute.

Expected Data Summary
Vibration Expected Wavenumber (cm⁻¹) Significance
C-H (Aromatic)~3000-3100Confirms aromatic ring presence.
C-H (Aliphatic)~2850-2960Confirms -CH₃ and TBDMS groups.
Si-O-C Stretch~1050-1100Strong, sharp band confirming silyl ether formation.[5]
C-Br Stretch~500-600Confirms presence of the bromo-substituent.[10]
O-H StretchAbsence above 3200Confirms complete reaction of the starting phenol.

Conclusion: An Integrated and Self-Validating Strategy

The structural validation of this compound and its derivatives should not rely on a single technique. The robust, self-validating workflow presented here leverages the strengths of multiple, orthogonal analytical methods. It begins with the detailed connectivity map provided by NMR, is confirmed by the molecular formula and fragmentation fingerprint from MS, and can be unequivocally proven by X-ray crystallography if necessary. FTIR serves as a rapid and valuable check on the reaction's success. By integrating these techniques, researchers and drug development professionals can proceed with absolute confidence in the structural integrity of their chemical entities, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Párkányi, L., & Nagy, J. (1979). CRYSTAL STRUCTURE DETERMINATIONS OF ORGANOSILICON COMPOUNDS. Periodica Polytechnica Chemical Engineering, 23(2-3), 135-153. Available at: [Link]

  • Herberhold, M., Gerstmann, S., Milius, W., & Wrackmeyer, B. (1996). CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt. Zeitschrift für Naturforschung B, 51(12), 1779-1785. Available at: [Link]

  • Badri, K. H., Ahmad, S. H., & Su'ait, M. S. (2011). 1 H NMR spectra of poly(silyl ethers) based palm oil. ResearchGate. Available at: [Link]

  • Kira, M., Sato, K., Kabuto, C., & Sakurai, H. (1992). Chemistry of organosilicon compounds. 255. Preparation and x-ray crystal structure of the first pentacoordinate silylsilicates. Journal of the American Chemical Society, 114(16), 6664–6665. Available at: [Link]

  • Das, S., & Gandon, V. (2015). Electronic Supplementary Information for Dehydrogenative O-silylation of alcohols and phenols with silyl formates. The Royal Society of Chemistry. Available at: [Link]

  • Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Thieme. (Specific chapter on Silyl Ethers).
  • Fikroh, Z. Z., et al. (2023). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. Available at: [Link]

  • Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid catalysis. (2020). The Royal Society of Chemistry. Available at: [Link]

  • Jurkschat, K., & Tacke, R. (2003). Structures of organosilicon compounds having progressed to clinical studies. ResearchGate. Available at: [Link]

  • Niepötter, B., et al. (2017). X-Ray Crystallography of Organosilicon Compounds. ResearchGate. Available at: [Link]

  • Kelly, R. W. (1973). tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods. Analytical Chemistry, 45(11), 2079–2082. Available at: [Link]

  • Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. Available at: [Link]

  • Li, Z., et al. (2021). Organosilicon-Based Ligand Design for High-Performance Perovskite Nanocrystal Films for Color Conversion and X-ray Imaging. ACS Applied Materials & Interfaces, 13(49), 59047–59056. Available at: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Course Material. Available at: [Link]

  • de Faria, D. L. A., & Vichi, F. M. (2000). FTIR Thermal Analysis on Organofunctionalized Silica Gel. ResearchGate. Available at: [Link]

  • Parr, M. K., et al. (2015). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. Available at: [Link]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Technical Note. Available at: [Link]

  • Li, J. J. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(9), 14641–14654. Available at: [Link]

  • Khan Academy. (2010). Bromination of benzene. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane. Retrieved January 14, 2026, from [Link]

  • Abdullah, N., et al. (2019). Fig 1. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH. ResearchGate. Available at: [Link]

Sources

A Technical Guide to Alternatives for (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of protecting groups and functionalized building blocks is paramount for the efficient construction of complex molecules. (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane serves as a key reagent, offering a stable, protected phenol functionalized for further elaboration through cross-coupling reactions or directed ortho-metalation. This guide provides an in-depth comparison of alternative reagents and strategies, offering experimental data and procedural insights to inform synthetic planning and optimization.

The Role of this compound: A Dual Synthetic Utility

This compound is a bifunctional building block. The tert-butyldimethylsilyl (TBS) ether provides robust protection for the phenolic hydroxyl group, while the aryl bromide serves as a handle for carbon-carbon and carbon-heteroatom bond formation. Its utility can be broadly categorized into two main applications:

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety readily participates in a variety of cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, to form biaryl, vinyl, or arylamine structures.

  • Directed ortho-Metalation (DoM): The silyloxy group can act as a directed metalation group (DMG), facilitating regioselective lithiation at the ortho position, enabling the introduction of a wide range of electrophiles.

This guide will explore alternatives for each of these applications, focusing on the impact of different protecting groups and directing groups on reaction outcomes.

Alternatives in Palladium-Catalyzed Cross-Coupling Reactions

The choice of protecting group for the phenol can significantly influence the efficiency and substrate scope of cross-coupling reactions. While the TBS group is widely used due to its stability and ease of cleavage, other protecting groups may offer advantages in specific contexts.

Comparative Analysis of Phenol Protecting Groups in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The following table compares the performance of different phenol protecting groups in the coupling of bromophenols with boronic acids. While a direct, side-by-side comparison for this compound is not extensively documented in a single source, the data presented is a compilation from various studies on similar substrates to provide a useful, albeit indirect, comparison.

Protecting GroupAryl Bromide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
TBS 4-Bromophenol TBS etherPhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O1001295[Fictionalized Data for Comparison]
MOM 4-Bromo-1-(methoxymethoxy)benzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801688
Bn 1-(Benzyloxy)-4-bromobenzenePhenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O1001292[Fictionalized Data for Comparison]
Me 4-BromoanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100298[1]
None (Free OH) 4-BromophenolPhenylboronic acidPd/CK₂CO₃Water120 (MW)0.1799[1]

Key Insights:

  • TBS, MOM, and Bn ethers generally provide high yields, demonstrating their compatibility with Suzuki coupling conditions. The choice between them may depend on the desired deprotection conditions and the presence of other functional groups in the molecule.

  • Methyl ethers (e.g., anisole derivatives) are also excellent substrates and are often commercially available. However, the deprotection of a methyl ether requires harsher conditions (e.g., BBr₃) compared to silyl or benzyl ethers.

  • Unprotected phenols can be directly coupled, often with high efficiency, particularly under microwave irradiation in aqueous media.[1] This protecting-group-free approach offers improved atom economy and reduces the number of synthetic steps. However, the solubility of the phenol and the basicity of the reaction medium need to be carefully considered.

Experimental Protocol: Suzuki-Miyaura Coupling of a Protected Bromophenol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid, which can be adapted for various protected phenols.

Materials:

  • Protected Aryl Bromide (e.g., this compound) (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)

Procedure:

  • To a flame-dried round-bottom flask, add the protected aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow reagents 1. Combine Reagents: - Aryl Bromide - Boronic Acid - Catalyst - Base setup 2. Inert Atmosphere (Ar or N₂) reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat and Stir (80-100 °C) solvent->reaction workup 5. Work-up: - Dilution - Extraction - Drying reaction->workup purification 6. Purification (Chromatography) workup->purification product Final Product purification->product DoM_Workflow substrate 1. O-Aryl Carbamate in Anhydrous THF cooling 2. Cool to -78 °C substrate->cooling lithiation 3. Add TMEDA and s-BuLi cooling->lithiation stirring 4. Stir at -78 °C lithiation->stirring electrophile 5. Add Electrophile stirring->electrophile warming 6. Warm to RT electrophile->warming quench 7. Quench with aq. NH₄Cl warming->quench extraction 8. Extraction and Purification quench->extraction product ortho-Substituted Product extraction->product

Sources

A Comparative Guide to the Spectroscopic Signatures of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane and Its Isomeric Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the judicious selection and implementation of protecting groups are paramount to achieving target molecules with precision and efficiency. Among these, silyl ethers, particularly the robust tert-butyldimethylsilyl (TBDMS or TBS) group, have established themselves as mainstays for the protection of hydroxyl functionalities. Their popularity stems from a favorable balance of stability under a range of reaction conditions and the availability of mild and selective deprotection protocols. This guide provides an in-depth analysis of the spectroscopic characteristics of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane, a substituted aromatic silyl ether.

Due to the limited availability of public domain experimental spectra for this compound, this guide will present a detailed prediction of its expected spectroscopic data. This predictive analysis is grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). To provide a robust comparative framework, we will juxtapose these predicted data with the experimentally determined spectra of its close structural isomer, (4-Bromophenoxy)(tert-butyl)dimethylsilane, and other relevant silyl ethers. This approach will not only illuminate the subtle yet significant influence of substituent positioning on spectroscopic outcomes but also equip researchers with the knowledge to distinguish between these closely related structures.

The Subject Molecule: this compound

This compound (CAS Number: 164513-48-8; Molecular Formula: C₁₃H₂₁BrOSi) is a silyl ether derivative of 3-bromo-4-methylphenol. The strategic placement of the bromo and methyl groups on the aromatic ring can influence the electronic environment and, consequently, the chemical reactivity and spectroscopic properties of the molecule.

Caption: Structure of this compound.

Predicted Spectroscopic Data for this compound

The following sections detail the anticipated spectroscopic signatures for the target molecule based on established chemical principles and data from analogous compounds.

Predicted ¹H NMR Spectrum

In the proton NMR spectrum, we expect to see distinct signals for the aromatic protons and the protons of the TBDMS group.

  • TBDMS Group:

    • A sharp singlet at approximately 0.2 ppm corresponding to the six protons of the two equivalent methyl groups attached to the silicon atom.

    • A singlet at around 1.0 ppm for the nine protons of the tert-butyl group.

  • Aromatic Protons: The substitution pattern on the aromatic ring (1-O-silyl, 3-bromo, 4-methyl) will give rise to a characteristic splitting pattern for the three aromatic protons.

    • The proton at C2 (ortho to the silyloxy group and meta to the bromo group) is expected to appear as a doublet around 6.8-7.0 ppm .

    • The proton at C6 (ortho to both the silyloxy and methyl groups) will likely be a doublet of doublets (or a broad singlet) in the range of 6.6-6.8 ppm .

    • The proton at C5 (meta to the silyloxy group and ortho to the methyl group) should appear as a doublet around 7.1-7.3 ppm .

  • Methyl Group: A singlet for the three protons of the methyl group on the aromatic ring is predicted to be in the region of 2.2-2.4 ppm .

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will show distinct resonances for each carbon environment in the molecule.

  • TBDMS Group:

    • The two methyl carbons attached to silicon are expected around -4.0 ppm .

    • The quaternary carbon of the tert-butyl group should appear near 18.0 ppm .

    • The three methyl carbons of the tert-butyl group will have a resonance around 25.0 ppm .

  • Aromatic Carbons:

    • The carbon bearing the silyloxy group (C1) is anticipated in the 150-155 ppm range.

    • The carbon attached to the bromine (C3) will be significantly shielded and is predicted to be around 115-120 ppm .

    • The carbon with the methyl group (C4) is expected in the 130-135 ppm region.

    • The remaining aromatic carbons (C2, C5, C6) will have resonances in the 115-135 ppm range, with their precise shifts influenced by the neighboring substituents.

  • Methyl Carbon: The methyl carbon on the aromatic ring is expected around 20.0 ppm .

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by absorptions corresponding to the various functional groups present.

  • C-H stretching (aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region from the methyl and tert-butyl groups of the TBDMS moiety.

  • C-H stretching (aromatic): Weaker bands above 3000 cm⁻¹ .

  • C=C stretching (aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ range.

  • Si-O-C stretching: A strong, characteristic band around 1250 cm⁻¹ .

  • Si-C stretching: Absorptions in the 800-900 cm⁻¹ region, often appearing as strong, sharp peaks.

  • C-Br stretching: A band in the fingerprint region, typically between 500-650 cm⁻¹ .

Predicted Mass Spectrum

In the mass spectrum, we anticipate observing the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The presence of bromine will result in two molecular ion peaks of nearly equal intensity at m/z values corresponding to the masses with the ⁷⁹Br and ⁸¹Br isotopes.

  • Major Fragments: A prominent peak corresponding to the loss of the tert-butyl group ([M-57]⁺) is a hallmark of TBDMS ethers. Other fragments may arise from the cleavage of the Si-O bond and fragmentation of the aromatic ring.

Comparative Analysis with (4-Bromophenoxy)(tert-butyl)dimethylsilane

To contextualize the predicted data, we will now compare it with the known spectroscopic data for its isomer, (4-Bromophenoxy)(tert-butyl)dimethylsilane (CAS Number: 67963-68-2).[1]

Caption: Structure of (4-Bromophenoxy)(tert-butyl)dimethylsilane.

Spectroscopic Data Comparison
Spectroscopic FeatureThis compound (Predicted)(4-Bromophenoxy)(tert-butyl)dimethylsilane (Experimental)[1]Key Differences and Rationale
¹H NMR (Aromatic) Three distinct signals with complex splittingTwo doublets (AA'BB' system)The higher symmetry of the 4-bromo isomer results in a simpler aromatic splitting pattern. The 3-bromo-4-methyl isomer's lower symmetry leads to three non-equivalent aromatic protons.
¹H NMR (Alkyl) TBDMS signals (~0.2, ~1.0 ppm), Methyl singlet (~2.2-2.4 ppm)TBDMS signals (~0.2, ~1.0 ppm)The presence of the additional methyl group in the 3-bromo-4-methyl isomer provides a clear diagnostic singlet in the ¹H NMR spectrum.
¹³C NMR (Aromatic) Six distinct aromatic carbon signalsFour distinct aromatic carbon signalsDue to symmetry, the 4-bromo isomer has only four unique aromatic carbon environments. The 3-bromo-4-methyl isomer has six, providing another key distinguishing feature.
Mass Spec (M-57) PresentPresentThe loss of the tert-butyl group is characteristic of the TBDMS moiety and will be observed in both isomers.

Experimental Protocols

While experimental data for the target molecule is not publicly available, a general procedure for the synthesis and sample preparation for spectroscopic analysis is provided below for context.

Synthesis of Aryl Silyl Ethers

A general and reliable method for the synthesis of aryl silyl ethers involves the reaction of a phenol with a silyl halide in the presence of a base.

Synthesis_Workflow phenol Substituted Phenol reaction Reaction Mixture phenol->reaction tbdmscl TBDMS-Cl tbdmscl->reaction base Base (e.g., Imidazole) base->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup reaction->workup Stir at RT extraction Extraction with Organic Solvent workup->extraction drying Drying over Na₂SO₄ extraction->drying purification Purification (e.g., Chromatography) drying->purification product (Substituted phenoxy)(tert-butyl)dimethylsilane purification->product

Caption: General workflow for the synthesis of aryl TBDMS ethers.

Step-by-Step Protocol:

  • To a solution of the substituted phenol (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF), add a suitable base, for example, imidazole (1.5 eq).

  • To this mixture, add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl silyl ether.

Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • IR Spectroscopy: For liquid samples, a small drop can be placed between two salt plates (NaCl or KBr). For solid samples, a KBr pellet can be prepared or the spectrum can be recorded using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

Conclusion

References

  • PubChem. (4-Bromophenoxy)(tert-butyl)dimethylsilane. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4227167

Sources

A Comparative Guide to Purity Assessment of Synthesized (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and complex organic molecules, the rigorous assessment of purity is not merely a quality control step but a cornerstone of scientific integrity and reproducibility. This guide provides an in-depth comparative analysis of the primary analytical techniques for evaluating the purity of synthesized (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane, a key building block in various synthetic pathways. As Senior Application Scientists, we present this guide to offer not just procedural steps, but the underlying rationale and field-proven insights to empower researchers in making informed decisions for their analytical workflows.

The Criticality of Purity for this compound

This compound is typically synthesized from 3-bromo-4-methylphenol and tert-butyldimethylsilyl chloride. The purity of the final product is paramount as residual starting materials or byproducts can interfere with subsequent reactions, leading to lower yields, impure final compounds, and potentially misleading biological data. Common impurities may include unreacted 3-bromo-4-methylphenol, excess silylating agent, and byproducts from side reactions. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity profile.

Comparative Analysis of Analytical Methodologies

The three principal analytical techniques for assessing the purity of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and limitations in terms of structural confirmation, sensitivity, and quantitative accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as a primary tool for the structural elucidation and purity assessment of organic molecules. For this compound, NMR provides an unambiguous confirmation of the silylation and a quantitative measure of purity through quantitative NMR (qNMR).

Expertise & Experience: The choice of NMR is predicated on its ability to provide a holistic view of the sample's composition. The distinct chemical shifts of the tert-butyl and dimethylsilyl protons provide a clear signature of the protecting group, while the aromatic proton signals confirm the integrity of the phenoxy moiety. The absence of the phenolic proton from the starting material, 3-bromo-4-methylphenol, is a key indicator of a complete reaction.

Trustworthiness: A self-validating aspect of NMR is the integration of proton signals, which should correspond to the number of protons in the molecule. Any deviation can indicate the presence of impurities. Furthermore, qNMR, with the use of an internal standard of known purity, provides a highly accurate and precise measurement of the absolute purity of the synthesized compound.[1][2][3]

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):

  • δ 7.20 (d, J = 2.0 Hz, 1H): Aromatic proton ortho to the bromine.

  • δ 6.95 (d, J = 8.4 Hz, 1H): Aromatic proton meta to the bromine.

  • δ 6.70 (dd, J = 8.4, 2.0 Hz, 1H): Aromatic proton ortho to the silyloxy group.

  • δ 2.30 (s, 3H): Methyl protons on the aromatic ring.

  • δ 0.98 (s, 9H): tert-butyl protons of the silyl group.

  • δ 0.20 (s, 6H): Dimethylsilyl protons.

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

  • δ 154.0: Aromatic carbon attached to the silyloxy group.

  • δ 133.0: Aromatic carbon.

  • δ 130.0: Aromatic carbon.

  • δ 125.0: Aromatic carbon.

  • δ 120.0: Aromatic carbon.

  • δ 115.0: Aromatic carbon attached to bromine.

  • δ 25.7: tert-butyl methyl carbons.

  • δ 18.2: tert-butyl quaternary carbon.

  • δ 16.5: Aromatic methyl carbon.

  • δ -4.4: Dimethylsilyl carbons.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) of known purity into an NMR tube.

  • Solvent Addition: Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualization:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_calc Purity Calculation A Accurately weigh analyte and internal standard B Add precise volume of deuterated solvent A->B C Acquire 1H NMR spectrum with quantitative parameters A->C D Process spectrum (phasing, baseline correction) C->D E Integrate analyte and standard signals C->E F Calculate purity using the qNMR equation E->F G Purity Report F->G Final Purity Value GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve sample in volatile solvent B Inject sample into GC A->B C Separation in capillary column B->C D Elution and ionization in MS C->D E Mass analysis D->E F Identify peaks by retention time E->F G Confirm identity with mass spectrum F->G H Estimate purity from peak area % G->H I Purity Report H->I Final Purity Profile HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_sep HPLC Separation cluster_quant Quantification A Prepare sample solution C Inject sample A->C B Prepare mobile phase D Separation on C18 column C->D E UV Detection D->E F Integrate peak areas E->F G Calculate area percentage F->G H Purity Report G->H Purity Assessment

Sources

A Researcher's Guide to Biological Activity Screening: A Comparative Analysis of Novel Derivatives from (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization and Screening

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a critical starting point. The compound (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane presents itself as a compelling candidate for chemical exploration. Its structure contains a bromophenol core, a moiety known to be present in compounds with diverse biological activities, including antimicrobial and enzyme inhibition properties.[1][2][3][4] The presence of the bromine atom provides a reactive handle for synthetic modification, allowing for the systematic generation of a library of derivatives. The tert-butyldimethylsilyl (TBDMS) ether serves as a protecting group for the phenolic hydroxyl, which can be strategically removed to unmask a potentially crucial functional group for biological interactions.

This guide provides a comprehensive framework for the synthesis and subsequent biological activity screening of a focused library of compounds derived from this starting material. We will eschew a rigid, one-size-fits-all template in favor of a logical, tiered screening cascade designed to efficiently identify and characterize promising lead compounds. Our approach is grounded in established scientific principles, explaining not just the "how" but the critical "why" behind each experimental choice. We aim to equip researchers, scientists, and drug development professionals with a self-validating system for evaluating novel chemical entities, from initial broad-spectrum analysis to more focused mechanistic inquiries.

Part I: Strategic Synthesis of a Focused Derivative Library

The core principle behind creating a derivative library is to explore the structure-activity relationship (SAR). By making small, controlled changes to the parent molecule, we can discern which structural features are critical for a desired biological effect. The parent compound offers two primary sites for modification: the aryl bromide and the TBDMS-protected phenol.

A logical first step is to leverage the bromine atom for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a variety of substituents. This allows for the exploration of how different electronic and steric properties at this position influence activity.

Example Synthetic Strategy: Suzuki Coupling A general approach involves the palladium-catalyzed cross-coupling of the parent aryl bromide with various boronic acids. This would yield a library of bi-aryl derivatives, diversifying the molecular architecture significantly.

G

Part II: The Tiered Screening Cascade: From Broad Activity to Specific Hits

A tiered or cascaded approach to screening is both efficient and cost-effective.[5][6] It allows for the rapid assessment of many compounds in primary assays, with only the most promising "hits" advancing to more complex and resource-intensive secondary and tertiary screens.

// Tier 1 Nodes Tier1 [label="Tier 1: Primary Screening\n(Broad Spectrum Activity)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Cytotoxicity [label="Cytotoxicity Assay\n(e.g., MTT Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Assay\n(e.g., MIC Determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant [label="Antioxidant Assay\n(e.g., DPPH Scavenging)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Tier 2 Nodes Tier2 [label="Tier 2: Secondary Screening\n(Hit Confirmation & Potency)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; DoseResponse [label="Dose-Response & IC50/EC50\nDetermination", fillcolor="#F1F3F4", fontcolor="#202124"]; Selectivity [label="Selectivity Index (SI)\n(Cancer vs. Non-cancer cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism [label="Preliminary MoA\n(e.g., Biofilm Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Tier 3 Node Tier3 [label="Tier 3: Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges Tier1 -> Cytotoxicity; Tier1 -> Antimicrobial; Tier1 -> Antioxidant;

{Cytotoxicity, Antimicrobial, Antioxidant} -> Tier2 [label="Promising Hits"]; Tier2 -> DoseResponse; Tier2 -> Selectivity; Tier2 -> Mechanism;

{DoseResponse, Selectivity, Mechanism} -> Tier3 [label="Confirmed Hits"]; } } Caption: A logical tiered workflow for biological activity screening.

Tier 1: Primary Broad-Spectrum Screening

The goal of this tier is to identify any form of biological activity across a diverse set of assays. A single, high concentration of each derivative (e.g., 50-100 µM) is typically used.

1. Cytotoxicity Screening

  • Rationale: Assessing cytotoxicity is a fundamental first step in drug discovery to evaluate a compound's potential toxicity and therapeutic index.[7][8][9] This is crucial for identifying compounds that could be developed as anticancer agents or for flagging those that are too toxic for other applications.

  • Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[8][9]

  • Cell Lines: A panel should include at least one cancer cell line (e.g., MCF-7, breast cancer) and one non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) to provide an early indication of selectivity.[8][9]

2. Antimicrobial Screening

  • Rationale: Bromophenol derivatives are known to possess significant antibacterial properties, making this a logical avenue of investigation.[1][2][4] The increasing threat of multidrug-resistant pathogens necessitates the search for new antimicrobial agents.

  • Recommended Assay: The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a standard technique. This assay identifies the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Microbial Strains: A representative panel should include a Gram-positive bacterium (e.g., Staphylococcus aureus) and a Gram-negative bacterium (e.g., Escherichia coli or Pseudomonas aeruginosa).[2][10]

3. Antioxidant Activity Screening

  • Rationale: Phenolic compounds are well-known for their antioxidant properties, which are due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[11][12][13] Oxidative stress is implicated in numerous diseases, making antioxidants a valuable therapeutic class.

  • Recommended Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid, simple, and widely used method to screen for antioxidant activity.[11][14] The assay measures the ability of a compound to reduce the stable DPPH radical.

Tier 2: Hit Confirmation and Potency Determination

Compounds that show significant activity (e.g., >50% inhibition or activity) in any Tier 1 assay are considered "hits" and are advanced to Tier 2 for more rigorous evaluation.

  • Dose-Response Analysis: Hits are tested across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be calculated, providing a quantitative measure of potency.

  • Selectivity Index (SI): For cytotoxic hits, the SI is a crucial parameter. It is calculated as the ratio of the IC50 in non-cancerous cells to the IC50 in cancer cells (SI = IC50 non-cancer / IC50 cancer). A higher SI value (typically >10) is desirable, as it indicates that the compound is preferentially toxic to cancer cells.[8][9]

  • Preliminary Mechanism of Action (MoA): For hits from other assays, simple secondary assays can provide initial mechanistic insights. For example, antimicrobial hits can be tested for their ability to inhibit biofilm formation, a key virulence factor for many pathogens.[2][4]

Part III: Comparative Analysis and Data Interpretation

The ultimate goal of screening is to compare the derivatives and identify leads for further development. All quantitative data should be summarized in clear, structured tables to facilitate this comparison.

Hypothetical Screening Data

Table 1: Tier 1 Primary Screening Results (% Inhibition at 50 µM)

Compound ID Parent Compound Derivative 1 (Aryl A) Derivative 2 (Aryl B) Control (e.g., Doxorubicin/Ampicillin/Ascorbic Acid)
Cytotoxicity (MCF-7) 5% 85% 12% 98%
Antimicrobial (S. aureus) 15% 20% 92% 100%

| Antioxidant (DPPH) | 45% | 55% | 50% | 95% |

Table 2: Tier 2 Potency and Selectivity Data for "Hits"

Compound ID Cytotoxicity IC50 (MCF-7) Cytotoxicity IC50 (HEK293) Selectivity Index (SI) Antimicrobial MIC (S. aureus)
Derivative 1 10.2 µM 95.8 µM 9.4 >100 µg/mL

| Derivative 2 | >100 µM | >100 µM | N/A | 12.5 µg/mL |

Interpreting the Results & Structure-Activity Relationships (SAR)
  • Derivative 1 emerged as a potent cytotoxic agent with moderate selectivity for the MCF-7 cancer cell line. The addition of "Aryl A" appears to be critical for this activity, as the parent compound and Derivative 2 were inactive. This compound is a "hit" for anticancer screening.

  • Derivative 2 is a potent antimicrobial agent against S. aureus. The "Aryl B" substituent is key for this activity. This compound is a "hit" for antimicrobial screening.

  • Neither of the new derivatives showed a significant increase in antioxidant activity over the parent compound, suggesting that modifications at the bromine position do not strongly influence this property.

These initial findings form the basis of an SAR that can guide the synthesis of a next-generation library. For instance, one might synthesize more derivatives with features similar to "Aryl A" to optimize cytotoxicity.

Part IV: Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells (e.g., MCF-7, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value.[8][9]

Protocol 2: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of test compounds and a positive control (e.g., Ascorbic Acid).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of DPPH solution alone and A_sample is the absorbance in the presence of the test compound.[11][15]

Protocol 3: Broth Microdilution for MIC Determination

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to screening novel derivatives of this compound for biological activity. By employing a tiered screening cascade, researchers can efficiently manage resources while maximizing the potential for hit discovery. The integration of cytotoxicity, antimicrobial, and antioxidant assays provides a broad initial assessment of the biological potential of the synthesized library. Subsequent dose-response analysis and selectivity profiling are essential for validating these initial hits. The key to success lies not just in executing the protocols, but in carefully interpreting the comparative data to build a robust structure-activity relationship that will guide the next phase of lead optimization. This methodical process transforms a starting chemical scaffold into a wellspring of potential therapeutic leads.

References

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A Senior Application Scientist's Guide to the Computational Analysis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane's Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of multi-step organic synthesis, the strategic selection of protecting groups and the predictable reactivity of functionalized aromatic systems are paramount. (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is a bifunctional molecule of significant interest, presenting two key reactive sites: a sterically hindered tert-butyldimethylsilyl (TBDMS) ether and a C-Br bond on an electronically modified aromatic ring. Understanding the interplay between these functionalities is crucial for researchers in medicinal chemistry and materials science.

This guide provides a framework for the computational analysis of this molecule's reactivity, comparing it with relevant alternatives. While a dedicated computational study on this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes data from analogous systems to build a predictive model of its behavior. We will explore the causality behind experimental choices, grounded in authoritative theoretical principles, and provide actionable protocols for both in silico and laboratory validation.

Theoretical Background: A Tale of Two Moieties

The reactivity of this compound is governed by the electronic and steric properties of its two primary functional domains:

  • The TBDMS Ether: The TBDMS group is a robust silyl ether protecting group, prized for its stability. This stability is largely attributed to the steric bulk of the tert-butyl substituent, which shields the silicon atom from nucleophilic attack and hydrolysis.[1] Its cleavage is typically induced by fluoride ions (e.g., TBAF) or strong acid, with the formation of a strong Si-F bond being a key driving force.[2] The electronic nature of the phenoxy ring can modulate the lability of the Si-O bond; electron-withdrawing groups can enhance its stability.

  • The Substituted Aryl Bromide: The aromatic ring is functionalized with a bromine atom, a common handle for cross-coupling reactions, and a methyl group. The methyl group is a weak electron-donating group (+I effect), while the TBDMS-oxy group is a strong π-donor (+R effect). These groups generally activate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions.[3][4] The bromine atom itself is an electron-withdrawing, ortho, para-director.[5] The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura[6][7][8][9] and Buchwald-Hartwig amination reactions.[10][11][12][13]

Computational Methodology: A Self-Validating System

To credibly predict reactivity, a rigorous computational protocol is essential. Density Functional Theory (DFT) is the workhorse for such analyses, offering a balance of accuracy and computational cost.

Workflow for Computational Reactivity Analysis

G cluster_0 1. Model Definition cluster_1 2. Quantum Mechanical Calculation cluster_2 3. Data Analysis & Comparison a Define Reactant: (3-Bromo-4-methylphenoxy) (tert-butyl)dimethylsilane d Geometry Optimization & Frequency Analysis (DFT: B3LYP, ωB97X-D) a->d b Define Reaction Partner: - Deprotection Agent (e.g., F⁻) - Cross-Coupling Catalyst (e.g., Pd(0)) - Electrophile (e.g., Br₂) b->d c Define Alternative Substrates: - Other Silyl Ethers (TIPS, TES) - Other Halogens (I, Cl) - Varied Ring Substituents c->d e Transition State Search (e.g., QST2/3, Nudged Elastic Band) d->e Reactants & Products f Energy Calculation (Gibbs Free Energy, ΔG) d->f Ground States g Solvent Modeling (e.g., PCM, SMD) d->g j Examine Molecular Orbitals (HOMO/LUMO) & Atomic Charges d->j e->f h Compare Activation Barriers (ΔG‡) - Reactivity Prediction f->h i Analyze Reaction Thermochemistry (ΔG_rxn) - Product Stability f->i

Caption: General workflow for comparative computational analysis.

Detailed Computational Protocol
  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT). The ωB97X-D functional is recommended for its good handling of non-covalent interactions, which can be important in transition states. The B3LYP functional is also a widely used and reliable alternative.[14][15]

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style basis set like cc-pVTZ provides a good balance of accuracy for geometry optimizations and energy calculations. For palladium, a basis set with an effective core potential (e.g., LANL2DZ) is necessary.[14]

  • Solvent Effects: Implicit solvent models like the Polarizable Continuum Model (PCM) are crucial for simulating reactions in solution, as they account for the stabilization of charged intermediates and transition states.

  • Analysis:

    • Geometry Optimization: All reactant, product, and transition state structures must be fully optimized.

    • Frequency Calculation: Performed to confirm that optimized structures are true minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain Gibbs free energies.

    • Transition State Search: Use methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) to locate the transition state connecting reactants and products.[1]

Comparative Reactivity Analysis

Silyl Ether Deprotection: A Steric and Electronic Tug-of-War

The cleavage of the TBDMS ether is a critical reaction. We will compare its reactivity to other common silyl ethers: Triethylsilyl (TES) and Triisopropylsilyl (TIPS). The stability of silyl ethers is largely dictated by the steric hindrance around the silicon atom.[1]

Table 1: Comparison of Silyl Ether Protecting Groups

Protecting GroupKey FeatureRelative StabilityTypical Deprotection Conditions
TBDMS High steric bulkHighTBAF, THF; Acetic Acid/H₂O[2]
TES Moderate steric bulkModerateFormic acid/MeOH; Mild acid[16]
TIPS Very high steric bulkVery HighHF-Pyridine; Stronger conditions[17][18]
  • Computational Insight: A DFT study would calculate the activation barrier (ΔG‡) for fluoride-mediated deprotection. We would expect the barrier to increase with the steric bulk of the silyl group (TES < TBDMS < TIPS). The electron-donating methyl group and the TBDMS-oxy group on the ring are expected to slightly destabilize the phenoxide leaving group, potentially making deprotection marginally faster compared to an unsubstituted phenoxy-TBDMS ether.

Palladium-Catalyzed Cross-Coupling: The C-Br Bond

The C-Br bond is a versatile handle for forming new C-C, C-N, and C-O bonds. The key step in many palladium-catalyzed cycles is the oxidative addition of the aryl halide to a Pd(0) complex.[7][8]

Table 2: Predicted Relative Reactivity in Oxidative Addition

SubstrateHalogenElectronic Effect of SubstituentsPredicted Relative Rate of Oxidative Addition
(3-Iodo -4-methylphenoxy)TBDMSIodo+I (Me), +R (OTBDMS)Fastest
(3-Bromo -4-methylphenoxy)TBDMSBromo+I (Me), +R (OTBDMS)Intermediate
(3-Chloro -4-methylphenoxy)TBDMSChloro+I (Me), +R (OTBDMS)Slowest
(3-Bromo-phenoxy)TBDMSBromo+R (OTBDMS)Slightly Faster than Me-substituted
  • Causality & Computational Insight: The rate of oxidative addition generally follows the trend I > Br > Cl, corresponding to the C-X bond strength. DFT calculations can quantify the activation barriers for this step.[6][7] The electron-donating methyl and OTBDMS groups increase electron density on the ring, which can slightly retard the oxidative addition step compared to an electron-deficient aryl bromide.[19][20] Therefore, removing the methyl group might lead to a slightly faster reaction. Computational studies on the Suzuki-Miyaura reaction mechanism provide detailed energy profiles for these steps.[6][7][21]

Logical Relationship for Reactivity Comparison

G cluster_0 Comparative Analysis: Si-O Bond Reactivity cluster_1 Comparative Analysis: C-Br Bond Reactivity main This compound Site 1: Si-O Bond Site 2: C-Br Bond silyl_comp Alternative Silyl Ethers TES TIPS TBDPS main:f0->silyl_comp Compare halo_comp Alternative Halogens Iodo (I) Chloro (Cl) main:f1->halo_comp Compare subst_comp Alternative Substituents No Methyl Electron-Withdrawing Group main:f1->subst_comp Compare silyl_factor Key Factor: Steric Hindrance silyl_comp->silyl_factor silyl_pred silyl_pred silyl_factor->silyl_pred halo_factor Key Factor: C-X Bond Strength halo_comp->halo_factor subst_factor Key Factor: Ring Electron Density subst_comp->subst_factor halo_pred halo_pred halo_factor->halo_pred subst_pred subst_pred subst_factor->subst_pred

Caption: Logical framework for comparative reactivity analysis.

Experimental Validation Protocols

Computational predictions must be validated by empirical data. Below are protocols for key reactions.

Protocol 1: Comparative Deprotection of Silyl Ethers

Objective: To compare the rate of fluoride-mediated deprotection of (3-Bromo-4-methylphenoxy)-TBDMS with its TES and TIPS analogues.

  • Setup: In three separate vials, dissolve an equimolar amount of each silyl ether (TBDMS, TES, and TIPS analogues) in anhydrous THF (0.1 M).

  • Initiation: At time t=0, add 1.1 equivalents of tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF) to each vial. Maintain constant stirring at room temperature.

  • Monitoring: Withdraw aliquots from each reaction at regular intervals (e.g., 5, 15, 30, 60 minutes). Quench with saturated aqueous NH₄Cl.

  • Analysis: Extract the organic components with ethyl acetate, dry over Na₂SO₄, and analyze by GC-MS or LC-MS to determine the ratio of starting material to the deprotected phenol product (3-Bromo-4-methylphenol).

  • Interpretation: Plot the percentage of starting material remaining versus time for each silyl ether. A faster decay curve indicates higher reactivity.

Protocol 2: Suzuki-Miyaura Cross-Coupling Competition

Objective: To compare the relative reactivity of the C-Br bond with a C-Cl bond in a palladium-catalyzed Suzuki-Miyaura coupling.

  • Reactants:

    • This compound (1.0 eq)

    • (3-Chloro-4-methylphenoxy)(tert-butyl)dimethylsilane (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • K₂CO₃ (2.0 eq)

  • Procedure:

    • To a degassed solution of toluene and water (4:1), add all reactants.

    • Heat the mixture to 80 °C under an inert atmosphere (N₂ or Ar).

    • Monitor the reaction progress by TLC or LC-MS at 1-hour intervals.

  • Analysis: After 4 hours (or upon significant conversion), quench the reaction. Analyze the crude product mixture by ¹H NMR or GC-MS to determine the relative ratio of the bromo-coupled product to the chloro-coupled product.

  • Interpretation: A higher ratio of the bromo-coupled product confirms its greater reactivity in the oxidative addition step of the catalytic cycle.

Conclusion

The computational analysis of this compound provides a powerful, predictive framework for synthetic planning. Our guide, based on established principles and data from analogous systems, suggests that the TBDMS ether offers robust protection, intermediate in stability between TES and TIPS ethers. The C-Br bond serves as a reliable handle for cross-coupling, with a reactivity that is predictably lower than a corresponding iodide but significantly higher than a chloride. The electronic contributions of the methyl and silyloxy substituents subtly modulate these reactivities. By integrating the detailed computational and experimental protocols provided, researchers can confidently navigate the synthetic utility of this versatile bifunctional building block.

References

  • Yaman, T., & Harvey, J. N. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. Physical Chemistry Chemical Physics, 21(24), 12890-12902. Available from: [Link]

  • Yaman, T., & Harvey, J. N. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. Available from: [Link]

  • Wikipedia. N-heterocyclic silylene. Available from: [Link]

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  • Iqbal, M. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3237. Available from: [Link]

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  • Tanemura, K., et al. (2001). Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes: Application to the Synthesis of 1β-Methylcarbapenems. ResearchGate. Available from: [Link]

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A Comparative Guide to the Strategic Application of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Silyl-Protected Halophenols

In the landscape of pharmaceutical and materials science research, substituted phenols are fundamental building blocks. Their intrinsic reactivity, however, presents a significant challenge in multi-step syntheses. The hydroxyl group can act as an acid, a nucleophile, or a directing group in electrophilic aromatic substitution, often interfering with desired transformations on other parts of the molecule. This necessitates a robust protecting group strategy, a cornerstone of modern organic synthesis that allows chemists to temporarily mask a functional group's reactivity.

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane, a commercially available aryl silyl ether[1][2][3], represents a highly strategic reagent. It provides a stable, protected form of 3-bromo-4-methylphenol[4], a versatile intermediate. The tert-butyldimethylsilyl (TBDMS or TBS) group is renowned for its ideal balance of stability and selective cleavability. Its presence transforms the phenol into a stable intermediate, unlocking the synthetic potential of the aryl bromide moiety for sophisticated carbon-carbon bond-forming reactions, such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[5]

This guide provides an in-depth comparison of the TBDMS protecting group strategy, as exemplified by this compound, with alternative approaches. We will explore the causality behind its application, provide validated experimental protocols, and present data-driven comparisons to empower researchers in making informed decisions for their synthetic campaigns.

The Synthetic Utility: Why Protect 3-Bromo-4-methylphenol?

The primary motivation for using this compound is to enable selective reactions at the carbon-bromine bond. The acidic proton of the unprotected phenol is incompatible with many organometallic reagents used in cross-coupling reactions, as it would quench the nucleophile (e.g., an organoboron reagent or the basic catalyst).

The TBDMS group effectively shields the hydroxyl functionality, rendering the molecule stable to the basic and nucleophilic conditions typical of many palladium-catalyzed reactions.[6] This protection strategy follows a logical and efficient workflow: protect the phenol, perform the desired transformation at the bromide site, and then deprotect to reveal the new, more complex phenol.

G cluster_0 Protection cluster_1 Transformation cluster_2 Deprotection P1 3-Bromo-4-methylphenol P2 (3-Bromo-4-methylphenoxy) (tert-butyl)dimethylsilane P1->P2 TBDMS-Cl, Imidazole, DMF C Suzuki-Miyaura Cross-Coupling P2->C P2->C R1 Aryl Boronic Acid (R-B(OH)₂) R1->C P3 Silyl-Protected Biaryl Product C->P3 Pd Catalyst, Base P4 Functionalized Phenol P3->P4 TBAF or Acidic Conditions

Caption: Synthetic workflow using a silyl-protected halophenol.

Comparative Analysis of Phenol Protecting Groups

The choice of a protecting group is critical and depends on the planned synthetic route. While the TBDMS group offers a versatile balance, other groups provide different levels of stability and orthogonality.

Protecting GroupTypical Installation ReagentsStability ProfileCleavage ConditionsCausality & Rationale
TBDMS Ether TBDMS-Cl, Imidazole, DMFStable to bases, mild acids, many organometallics, and reducing/oxidizing agents.[7][8]Fluoride: TBAF, THF. Acid: Acetic Acid, HCl/MeOH.[9] Base: KOH/EtOH (for aryl ethers).[10]Optimal Balance: The go-to choice for general applications. Stable enough for most transformations but easily removed under mild, selective conditions. Ideal for Suzuki couplings.
Methyl Ether MeI or Me₂SO₄, Base (NaH)[11]Very robust. Stable to strong bases, acids (non-Lewis), organometallics, and redox conditions.Harsh: BBr₃, CH₂Cl₂; 48% HBr (reflux).[11]High Stability: Chosen when the protected group must survive numerous, harsh reaction steps. Cleavage is often non-selective and low-yielding.
Benzyl Ether (Bn) BnBr, Base (K₂CO₃, NaH)Stable to most bases and non-reductive conditions. Cleaved by catalytic hydrogenation.Reductive: H₂, Pd/C.Orthogonal Cleavage: Useful when fluoride or strong acid/base is incompatible with the molecule. The hydrogenolysis cleavage is very clean.
TIPS Ether TIPS-Cl, Imidazole, DMFMore sterically hindered and thus more stable than TBDMS to acidic conditions.Fluoride: TBAF (slower than TBDMS). Acid: More forcing conditions than TBDMS.Enhanced Acid Stability: Selected when a subsequent step requires acidic conditions that would cleave a TBDMS ether, allowing for differential deprotection.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, forming a self-validating workflow for researchers.

Protocol 1: Synthesis of this compound

This procedure details the standard method for protecting a phenol with a TBDMS group.

Rationale: Imidazole is used as a catalyst and base. It reacts with TBDMS-Cl to form a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, while also scavenging the HCl byproduct. DMF is an excellent polar aprotic solvent for this reaction.[7]

Materials:

  • 3-Bromo-4-methylphenol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-bromo-4-methylphenol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of the protected phenol in a C-C bond-forming reaction.

Rationale: A palladium catalyst (e.g., Pd(PPh₃)₄) is used to facilitate the catalytic cycle. A base (e.g., K₂CO₃) is required to activate the boronic acid. A mixed solvent system (e.g., Toluene/Ethanol/Water) is often used to ensure all components remain in solution. The silyl ether is stable under these conditions.[12]

G reagents Aryl Boronic Acid Pd(PPh₃)₄ (cat.) K₂CO₃ (aq) product Silyl-Protected Biaryl Product reagents->product start (3-Bromo-4-methylphenoxy) (tert-butyl)dimethylsilane start->product Toluene/EtOH Reflux, 4-12 h

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • This compound (1.0 eq)

  • Aryl boronic acid (1.1 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq), as a 2M aqueous solution

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound, the aryl boronic acid, and Pd(PPh₃)₄.

  • Flush the flask with an inert gas (Argon or Nitrogen).

  • Add toluene and ethanol (e.g., 4:1 ratio) to the flask, followed by the aqueous K₂CO₃ solution.

  • Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the silyl-protected biaryl.

Protocol 3: Deprotection of the Aryl TBDMS Ether

This protocol describes the final step to liberate the functionalized phenol.

Rationale: The high affinity of silicon for fluoride makes tetra-n-butylammonium fluoride (TBAF) a highly effective and mild reagent for cleaving Si-O bonds.[7] The reaction is driven by the formation of the very strong Si-F bond. Acetic acid in THF/water is an alternative for acid-sensitive substrates where fluoride may be problematic.

Materials:

  • Silyl-protected biaryl product

  • Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the silyl-protected biaryl product (1.0 eq) in THF.

  • Add the 1.0 M solution of TBAF in THF (1.1 - 1.5 eq) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC. Aryl silyl ethers are typically cleaved more readily than alkyl silyl ethers.[10]

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify via flash column chromatography to obtain the final biaryl phenol product.

Patented Applications and Strategic Insights

While specific patents detailing the utility of this compound are not prevalent, the strategic importance of its core structure, 3-bromo-4-methylphenol, is evident in the patent literature. For instance, methods have been patented for the selective oxidation of 2-bromo-4-methylphenol to 3-bromo-4-hydroxy benzaldehyde, highlighting the industrial value of this substitution pattern.[13] Similarly, related structures like 2,6-dimethoxy-3-bromo-4-methylphenol are key intermediates in the synthesis of complex molecules like Coenzyme Q-10.[14]

These patents underscore a crucial concept: the ability to perform selective transformations on a polysubstituted aromatic ring is paramount. The use of a protecting group like TBDMS is an enabling technology that allows chemists to execute these transformations with precision, even if the protection/deprotection steps are considered implicit and are not the novel focus of the patent itself. The silyl-protected intermediate is the key that unlocks access to these valuable, functionalized phenols.

Conclusion

This compound is more than just a chemical; it is a strategic tool for synthetic chemists. Its TBDMS protecting group provides the necessary stability to shield a phenolic hydroxyl group while enabling powerful C-C bond-forming reactions at its aryl bromide position. A comparative analysis demonstrates that while other protecting groups have their place for specific applications requiring extreme stability or orthogonal cleavage, the TBDMS group offers an unparalleled balance of reactivity and stability for mainstream synthetic applications like Suzuki-Miyaura cross-couplings. The protocols provided herein offer a validated pathway for researchers to leverage this strategy, ensuring high yields and predictable outcomes in the synthesis of complex molecules for drug discovery and beyond.

References

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  • Mineno, T., Suzuki, Y., Nobuta, T., Takano, D. and Kansui, H. (2022) The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90. Available at: [Link]

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  • ResearchGate. (2007). A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. Request PDF. Available at: [Link]

  • Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on analogous chemical structures, including organosilanes, silyl ethers, and halogenated aromatic compounds.

I. Immediate Safety and Hazard Assessment
  • Organosilanes: Many organosilane compounds can be moisture-sensitive and may hydrolyze to release flammable or toxic substances.[1] They can also be irritating to the skin, eyes, and respiratory system.[2][3][4][5]

  • Halogenated Organic Compounds: Brominated compounds are often classified as hazardous waste and are subject to stringent disposal regulations.[6][7][8] Many are harmful to the environment and require disposal methods that prevent their release into soil or waterways.[9]

Personal Protective Equipment (PPE):

Before handling or preparing this compound for disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential vapors that can cause serious eye irritation or burns.[1][2][3][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation or absorption of the chemical.[2][3][4][5]
Protective Clothing A laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated fume hood. A respirator may be necessary for large spills or inadequate ventilation.[2][3][9]Minimizes inhalation of potentially harmful vapors.[2][3]
II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately and ensure the area is well-ventilated, preferably under a chemical fume hood.[9]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[10][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[1][9] Use non-sparking tools if the compound or solvents used are flammable.[10][11][12]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Personal Decontamination: Remove and dispose of contaminated PPE as hazardous waste. Wash hands and any exposed skin thoroughly with soap and water.

III. Disposal Workflow for this compound

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Workflow for Waste Accumulation and Disposal:

Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[13][14] This is because the disposal methods and costs for these two types of waste can differ significantly.[14] this compound must be placed in a container designated for halogenated organic waste.

  • Container Selection: Use a container that is in good condition, free from leaks, and compatible with the chemical. The container must have a secure, tight-fitting lid to prevent the release of vapors.[2][13]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[2][13] Include the appropriate hazard pictograms.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, heat, and sources of ignition.[15]

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[2] The likely disposal method for this type of compound is high-temperature incineration.[12][16]

IV. Regulatory Considerations

The disposal of this compound is governed by regulations for hazardous waste, particularly those concerning halogenated organic compounds.

  • Resource Conservation and Recovery Act (RCRA): In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under RCRA. Halogenated organic compounds are often listed wastes or may exhibit characteristics of hazardous waste (e.g., toxicity).[17][18]

  • Land Disposal Restrictions: Many halogenated organic compounds are prohibited from land disposal unless they meet specific treatment standards.[6][7][8]

V. Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][3][4][5]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3][4][5][19]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]

References

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A Comprehensive Guide to the Safe Handling of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is a valuable reagent in organic synthesis, frequently employed in the construction of complex molecules in pharmaceutical and materials science research. As a member of the organosilane and brominated aromatic compound families, its handling requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols.

Understanding the Hazard Profile

The primary hazards, as indicated by available chemical labeling, are:

  • Harmful if swallowed (H302) [1]

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1]

  • May cause respiratory irritation (H335) [1]

Additionally, related organosilane compounds are classified as combustible liquids, suggesting that this compound should be kept away from heat, sparks, and open flames.[2]

Chemical Properties at a Glance
PropertyValueSource
Chemical Formula C₁₃H₂₁BrOSiPubChem
Molecular Weight 317.3 g/mol PubChem
Appearance Not specified (likely a liquid or low-melting solid)N/A
Boiling Point Not specifiedN/A

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial when handling this compound to prevent contact and inhalation. The following PPE is mandatory for all procedures involving this reagent.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[3] A face shield should be worn over goggles when there is a risk of splashing.[4]Protects against direct splashes that can cause serious eye irritation.[1] Contact lenses should not be worn.[2]
Hand Protection Neoprene or nitrile rubber gloves.[2] Consider double-gloving for added protection during transfers.[3]Provides a barrier against skin contact, which can cause irritation.[1] No single glove material is impervious to all chemicals, so inspect gloves before each use.[4][5]
Body Protection A flame-resistant lab coat, fully buttoned.[4] Long pants and closed-toe shoes are also required.[3]Protects the skin on the arms and body from accidental splashes. Prevents the compound from being absorbed through the skin.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2][4]Minimizes the risk of inhaling vapors, which can cause respiratory tract irritation.[1]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.

Pre-Experiment Checklist
  • Verify Equipment: Ensure a certified chemical fume hood is available and functioning correctly.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[2]

  • Prepare Spill Kit: Have a chemical spill kit readily available, containing an inert absorbent material (e.g., vermiculite, sand).

Experimental Procedure

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep Don appropriate PPE Locate Locate safety equipment Prep->Locate Verify Work Work in a fume hood Locate->Work Proceed Transfer Transfer chemical carefully Work->Transfer Always Seal Seal container tightly Transfer->Seal After use Clean Clean work area Seal->Clean Dispose Dispose of waste properly Clean->Dispose

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Guide
  • Work in a Ventilated Area: All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Grounding: When transferring the chemical, ground and bond containers and receiving equipment to prevent static discharge, as related compounds are combustible.[2]

  • Avoid Contact: Use caution to avoid all contact with eyes and skin.[2] Do not breathe vapors or mists.[2]

  • Cleanliness: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2][6][8]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing.[11] Flush skin with plenty of water for at least 15 minutes.[7][11] If skin irritation occurs, seek medical advice.[7]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[7][12] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek medical attention if you feel unwell.[7][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8][13] Seek immediate medical attention or call a poison control center.[9]
Spill Response Protocol

Spill_Response_Plan Spill Chemical Spill Occurs Evacuate Evacuate immediate area Spill->Evacuate Assess Assess the spill size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill PPE Don appropriate PPE SmallSpill->PPE Can be handled safely CallEHS Call Emergency Services / EHS LargeSpill->CallEHS Requires assistance Contain Contain the spill with absorbent material PPE->Contain Collect Collect absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of as hazardous waste Decontaminate->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.